molecular formula C15H17BrN2OS B2395533 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide CAS No. 461407-90-9

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide

Katalognummer: B2395533
CAS-Nummer: 461407-90-9
Molekulargewicht: 353.28
InChI-Schlüssel: XINFYOFDHGOEHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide is a useful research compound. Its molecular formula is C15H17BrN2OS and its molecular weight is 353.28. The purity is usually 95%.
BenchChem offers high-quality N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2OS/c1-2-3-4-5-14(19)18-15-17-13(10-20-15)11-6-8-12(16)9-7-11/h6-10H,2-5H2,1H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XINFYOFDHGOEHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide , a lipophilic 2-aminothiazole derivative. Compounds of this class are frequently investigated for their utility as quorum sensing inhibitors (specifically targeting Pseudomonas aeruginosa LasR/RhlR systems), kinase inhibitors, and antimicrobial agents.

The synthesis follows a robust two-step convergent strategy:

  • Hantzsch Thiazole Synthesis: Construction of the 2-amino-4-arylthiazole core using 2-bromo-1-(4-bromophenyl)ethanone and thiourea.

  • N-Acylation: Installation of the hexanoyl tail via nucleophilic acyl substitution to modulate lipophilicity and receptor binding affinity.

Retrosynthetic Analysis & Strategy

The target molecule is disassembled at the amide bond and the heterocyclic core. The 1,3-thiazole ring is the strategic lynchpin, efficiently accessible via the condensation of an


-haloketone and a thioamide equivalent.

Retrosynthesis Target Target Molecule N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide Amine Intermediate 4-(4-bromophenyl)-1,3-thiazol-2-amine Target->Amine Amide Hydrolysis Acyl Reagent Hexanoyl Chloride Target->Acyl HaloKetone Precursor A 2,4'-Dibromoacetophenone Amine->HaloKetone Hantzsch Disconnection Thiourea Precursor B Thiourea Amine->Thiourea

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the thiazole core followed by side-chain installation.

Module 1: Synthesis of 4-(4-bromophenyl)-1,3-thiazol-2-amine

Objective: Construct the heterocyclic core via Hantzsch condensation.

Reaction Mechanism

The reaction proceeds through an SN2 attack of the thiourea sulfur on the


-carbon of the haloketone, followed by cyclization and dehydration.

HantzschMechanism Step1 S-Alkylation (Thiourea attacks alpha-haloketone) Step2 Intermediate S-Phenacylthiourea Step1->Step2 Step3 Cyclization (N-attack on Carbonyl) Step2->Step3 Step4 Dehydration (- H2O) Step3->Step4 Product 2-Aminothiazole Core Step4->Product

Figure 2: Mechanistic flow of the Hantzsch Thiazole Synthesis.[1][2][3][4]

Experimental Protocol

Reagents:

  • 2-Bromo-1-(4-bromophenyl)ethanone (2,4'-Dibromoacetophenone): 10.0 mmol (2.78 g)

  • Thiourea: 12.0 mmol (0.91 g)

  • Ethanol (Absolute): 30 mL

  • Ammonium Hydroxide (NH4OH) or Na2CO3 (aq): For neutralization

Procedure:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.78 g of 2-bromo-1-(4-bromophenyl)ethanone in 20 mL of absolute ethanol.

  • Addition: Add 0.91 g of thiourea (1.2 eq) to the solution. Rinse with the remaining 10 mL of ethanol.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) for 2 hours.

    • Observation: The reaction typically turns clear and then may precipitate the hydrobromide salt of the thiazole.

    • TLC Monitoring: Mobile phase 30% EtOAc in Hexanes. The starting bromide (Rf ~0.7) should disappear; a baseline spot (salt) or lower Rf spot (free base) appears.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent to half-volume under reduced pressure (optional, increases yield).

    • Pour the mixture into 100 mL of ice-water.

    • Basify to pH 9-10 using 10% aqueous Na2CO3 or NH4OH. This liberates the free amine from its HBr salt.

  • Isolation: Filter the resulting white/off-white precipitate via vacuum filtration. Wash the cake copiously with water to remove inorganic salts.

  • Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.

Data Specification:

Parameter Value
Theoretical Yield 2.55 g
Expected Yield 85 - 95% (2.1 - 2.4 g)
Appearance White to off-white crystalline solid

| Melting Point | 169–171 °C (Lit. range) |

Module 2: N-Acylation (Amide Coupling)

Objective: Install the hexanoyl chain to form the final lipophilic amide.

Chemical Strategy

Direct acylation of 2-aminothiazoles can be challenging due to the nucleophilicity of the ring nitrogen (N3). However, under standard conditions with an acyl chloride and a weak base, the exocyclic amide is thermodynamically favored over the ring-acylated imine.

Experimental Protocol

Reagents:

  • 4-(4-bromophenyl)-1,3-thiazol-2-amine (from Module 1): 5.0 mmol (1.27 g)

  • Hexanoyl Chloride: 6.0 mmol (0.84 mL)

  • Triethylamine (TEA) or Pyridine: 7.5 mmol

  • Dichloromethane (DCM) (Anhydrous): 25 mL

  • DMAP (4-Dimethylaminopyridine): 10 mol% (Catalytic, optional)

Procedure:

  • Setup: Flame-dry a 50 mL round-bottom flask and purge with Nitrogen/Argon.

  • Solubilization: Suspend 1.27 g of the amine intermediate in 25 mL anhydrous DCM. Add 7.5 mmol of TEA (or Pyridine).

    • Note: If solubility is poor, a small amount of THF can be added as a co-solvent.

  • Acylation: Cool the mixture to 0°C in an ice bath. Add 0.84 mL Hexanoyl chloride dropwise via syringe over 10 minutes to control the exotherm.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4–12 hours.

    • Monitoring: TLC (1:1 EtOAc/Hexane). The polar amine spot should convert to a less polar amide spot.

  • Work-up:

    • Dilute with 50 mL DCM.

    • Wash 1: 1M HCl (2 x 30 mL) – Critical Step: Removes unreacted amine and pyridine/TEA.

    • Wash 2: Saturated NaHCO3 (2 x 30 mL) – Neutralizes excess acid.

    • Wash 3: Brine (1 x 30 mL).

    • Dry the organic layer over anhydrous Na2SO4 and filter.

  • Purification:

    • Evaporate the solvent to obtain the crude solid.

    • Recrystallization: Dissolve in minimum hot Ethanol (or EtOAc) and add Hexane dropwise until turbid. Cool to 4°C.[5]

    • Alternative: Flash Column Chromatography (SiO2, Gradient 0-20% EtOAc in Hexane).

Data Specification:

Parameter Value
Theoretical Yield 1.76 g (based on 5 mmol scale)
Expected Yield 70 - 85%
Appearance White/Pale yellow crystalline solid

| Characterization | 1H NMR (CDCl3):


 12.1 (s, 1H, NH), 7.8 (d, 2H), 7.5 (d, 2H), 7.1 (s, 1H, Thiazole-H), 2.4 (t, 2H), 1.7 (m, 2H), 1.3 (m, 4H), 0.9 (t, 3H). |

Safety & Handling (E-E-A-T)

  • Lachrymators: 2-Bromo-1-(4-bromophenyl)ethanone is a potent lachrymator (tear gas agent). Strict Rule: All weighing and transfer must occur inside a functioning fume hood. Clean glassware with an ethanol/base rinse before removing from the hood.

  • Acyl Chlorides: Hexanoyl chloride is corrosive and moisture sensitive. Hydrolysis releases HCl gas. Handle under inert atmosphere.

  • Thiourea: Suspected carcinogen/teratogen. Wear nitrile gloves and N95/P100 respiratory protection if handling powder outside a hood.

References

  • Hantzsch Thiazole Synthesis General Protocol: Sharma, D., et al.[2][3] "4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study."[6] Chemistry Central Journal, 2019. [Link]

  • Characterization of Analogous Amides: Mahmood, A., et al. "Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives." Journal of Pharmaceutical Sciences and Research, 2018. [Link]

Sources

Technical Monograph: N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide

[1]

Executive Summary

Compound Class: 2-Aminothiazole Amide Primary Application: Lead scaffold for kinase inhibitors (e.g., CDK, VEGFR) and anti-inflammatory agents. Significance: This molecule combines the privileged 2-amino-4-arylthiazole core—found in FDA-approved drugs like Dasatinib and Avatrombopag—with a lipophilic hexanoyl tail.[1] The C6-alkyl chain modulates membrane permeability and hydrophobic pocket occupancy, while the para-bromo substituent provides a handle for halogen bonding or further palladium-catalyzed cross-coupling (Suzuki/Buchwald) during lead optimization.[1]

Chemical Identity & Structural Analysis[1][2][3][4][5]

PropertyDetail
IUPAC Name N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide
Molecular Formula C

H

BrN

OS
Molecular Weight 353.28 g/mol
Exact Mass 352.0245
CAS (Parent Amine) 2103-94-8 (2-amino-4-(4-bromophenyl)thiazole)
SMILES CCCCCC(=O)Nc1nc(cs1)c2ccc(Br)cc2
Electronic Features Thiazole (electron-deficient aromatic); Bromine (

-withdrawing,

-donating); Amide (resonance stabilized).[1][2][3][4]
Structural Diagram (Graphviz)

The following diagram illustrates the core pharmacophore features and electronic distribution.

GHexylLipophilic Tail(Hexyl Chain)Membrane PermeabilityAmideAmide Linker(H-Bond Donor/Acceptor)Metabolic LiabilityHexyl->AmideInductive (+I)ThiazoleThiazole Core(Aromatic Spacer)Pi-StackingAmide->ThiazoleConjugationPhenyl4-Bromophenyl(Hydrophobic/Halogen Bond)Thiazole->PhenylBiaryl Bond

Caption: Pharmacophore segmentation of the title compound showing functional domains relevant to drug-receptor interactions.

Physicochemical Profiling

Understanding the "drug-likeness" of this scaffold is critical for formulation and assay design.[1]

ParameterValue (Predicted/Exp)Implication for Research
LogP (Lipophilicity) 4.8 ± 0.3Highly lipophilic.[1] Requires DMSO/Ethanol for stock solutions. High membrane permeability but risk of non-specific binding.
Topological Polar Surface Area (TPSA) ~55 Å

Excellent for oral bioavailability (Rule of 5 compliant < 140 Å

).
H-Bond Donors / Acceptors 1 / 3Compliant with Lipinski’s Rule of 5.[1]
Solubility (Water) < 0.1 mg/mLPoor aqueous solubility. Formulation requires excipients (e.g., Cyclodextrin, PEG400).
pKa (Thiazole N) ~2.5 (Conjugate acid)The amide nitrogen is non-basic. The thiazole nitrogen is weakly basic, unlikely to be protonated at physiological pH.

Synthetic Pathway & Methodology

The synthesis follows a convergent strategy using the Hantzsch Thiazole Synthesis followed by Schotten-Baumann acylation .[1] This modular approach allows for easy analog generation.

Reaction Scheme

SynthesisSM14-Bromophenacyl BromideIntermediate2-Amino-4-(4-bromophenyl)thiazole(Precipitate)SM1->Intermediate Reflux/EtOHCyclization (-HBr, -H2O)SM2ThioureaSM2->Intermediate Reflux/EtOHCyclization (-HBr, -H2O)ProductN-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide(Final Target)Intermediate->Product AcylationDCM/0°C -> RTReagentHexanoyl Chloride+ Pyridine (Base)Reagent->Product

Caption: Two-step convergent synthesis via Hantzsch cyclization and nucleophilic acyl substitution.

Detailed Protocol

Step 1: Synthesis of 2-Amino-4-(4-bromophenyl)thiazole

  • Reagents: Dissolve 4-bromophenacyl bromide (1.0 eq) and thiourea (1.1 eq) in absolute ethanol (10 mL/g).

  • Reaction: Reflux the mixture for 2–4 hours. Monitor via TLC (Hexane:EtOAc 1:1).

  • Workup: Cool the solution. The hydrobromide salt of the thiazole often precipitates. Neutralize with aqueous NaHCO

    
     to liberate the free base.
    
  • Purification: Recrystallize from ethanol. Yield is typically >80%.[5]

Step 2: Acylation to Hexanamide

  • Setup: Dissolve the 2-aminothiazole intermediate (1.0 eq) in anhydrous Dichloromethane (DCM) or THF under nitrogen atmosphere.

  • Activation: Add Pyridine (1.5 eq) or Triethylamine (TEA) as a proton scavenger. Cool to 0°C.

  • Addition: Dropwise add Hexanoyl Chloride (1.1 eq).

  • Completion: Allow to warm to room temperature and stir for 4–12 hours.

  • Workup: Wash with 1N HCl (to remove pyridine), then sat. NaHCO

    
    , then Brine. Dry over MgSO
    
    
    .
  • Purification: Silica gel column chromatography (Gradient: Hexane -> 20% EtOAc/Hexane).

Spectroscopic Characterization

Researchers should verify the compound identity using the following diagnostic signals.

Nuclear Magnetic Resonance ( H NMR, 400 MHz, DMSO- )
  • 
     12.30 ppm (s, 1H):  Amide -NH - (Broad, exchangeable with D
    
    
    O).[1] Diagnostic shift.
  • 
     7.85 ppm (d, J=8.5 Hz, 2H):  Phenyl protons ortho to thiazole.
    
  • 
     7.65 ppm (s, 1H):  Thiazole C5 -H. Characteristic singlet.[1]
    
  • 
     7.60 ppm (d, J=8.5 Hz, 2H):  Phenyl protons ortho to Bromine.
    
  • 
     2.40 ppm (t, 2H): 
    
    
    -methylene of hexyl chain (-CO-CH
    
    
    -).[1]
  • 
     1.60 ppm (m, 2H): 
    
    
    -methylene.[1]
  • 
     1.30 ppm (m, 4H):  Bulk methylene chain.
    
  • 
     0.88 ppm (t, 3H):  Terminal methyl (-CH
    
    
    ).
Mass Spectrometry (ESI-MS)[1]
  • Molecular Ion: [M+H]

    
     = 353.0 and 355.0.
    
  • Isotope Pattern: A distinct 1:1 doublet (M and M+2) confirming the presence of one Bromine atom.

Infrared Spectroscopy (FT-IR)[1][4][6]
  • 3250 cm

    
    :  N-H stretch (secondary amide).[1]
    
  • 1680 cm

    
    :  C=O stretch (Amide I band).
    
  • 1540 cm

    
    :  N-H bend (Amide II).[1]
    
  • 600–500 cm

    
    :  C-Br stretch.
    

Biological Potential & Applications

This molecule serves as a versatile "biaryl amide" scaffold.

  • Kinase Inhibition: The 2-aminothiazole motif mimics the adenine ring of ATP, allowing it to bind into the hinge region of kinases (e.g., CDK2, EGFR). The hexyl tail can extend into the hydrophobic back-pocket (Gatekeeper region).

  • Antimicrobial Activity: Analogs with lipophilic tails have shown efficacy against S. aureus (MRSA) by disrupting bacterial cell membranes.

  • Tubulin Polymerization: 4-arylthiazoles are known pharmacophores for the Colchicine binding site on tubulin, acting as anti-mitotic agents in cancer therapy.

Storage and Stability

  • State: Off-white to pale yellow crystalline solid.[1]

  • Storage: Store at -20°C, desiccated. Protect from light (aryl bromides can be photo-labile over long periods).[1]

  • Stability: Stable in solid state for >2 years. In solution (DMSO), stable for 24 hours at RT; avoid freeze-thaw cycles.

References

  • Synthesis and Biological Evaluation of 4-(4-Bromophenyl)-thiazol-2-amine Derivatives. Source:Chemistry Central Journal (BMC Chemistry), 2019. Context: Describes the synthesis of the parent amine and its anticancer/antimicrobial profiling.[6][5][7][8] URL:[Link]

  • Thiazole-based Amides as Viral Replication Inhibitors. Source:Journal of Medicinal Chemistry, 2024.[9] Context: Details SAR of thiazole amides including lipophilic modifications for antiviral activity. URL:[Link]

  • Synthesis and Bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as Tubulin Inhibitors. Source:PLOS ONE, 2018. Context: Validates the 4-arylthiazole scaffold as a tubulin inhibitor and discusses structural requirements for antiproliferative activity. URL:[Link]

  • PubChem Compound Summary: 2-Amino-4-(4-bromophenyl)thiazole. Source:National Center for Biotechnology Information (NCBI). Context: Physicochemical data for the parent scaffold.[10][6][5][7][11] URL:[Link]

Technical Guide: Synthesis and Characterization of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the structural elucidation, synthetic pathway, and analytical validation of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide . This molecule represents a critical scaffold in medicinal chemistry, combining a lipophilic hexanoyl tail with a halogenated thiazole pharmacophore. Such structures are frequently investigated as quorum sensing inhibitors , antimicrobial agents , and kinase inhibitors due to the ability of the thiazole ring to engage in


-

stacking and the amide linker to form hydrogen bonds within active sites.

Part 1: Structural Elucidation & Nomenclature

Chemical Identity

The molecule consists of a 2-aminothiazole core substituted at the 4-position with a 4-bromophenyl group, subsequently acylated with hexanoic acid.

PropertyDetail
IUPAC Name N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide
Molecular Formula

Molecular Weight 353.28 g/mol
Monoisotopic Mass 352.024 g/mol
SMILES CCCCCC(=O)Nc1nc(cs1)-c1ccc(Br)cc1
LogP (Predicted) ~4.8 (Highly Lipophilic)
H-Bond Donors/Acceptors 1 Donor / 3 Acceptors
Structural Diagram

The structure features a planar thiazole ring linking a hydrophobic alkyl chain and an electron-withdrawing aryl halide.

(Note: In a standard laboratory setting, this lipophilicity necessitates the use of organic solvents like DMSO or DCM for solubilization.)

Part 2: Retrosynthetic Analysis & Pathway

To synthesize this target with high regioselectivity, we employ a convergent strategy:

  • Hantzsch Thiazole Synthesis: Construction of the heterocyclic core using

    
    -haloketones and thiourea.[1]
    
  • N-Acylation: Introduction of the hexanoyl chain via nucleophilic acyl substitution.

Reaction Workflow (Graphviz)

G Start1 2,4'-Dibromoacetophenone (Precursor A) Process1 Hantzsch Cyclization (Reflux/EtOH) Start1->Process1 Start2 Thiourea (Precursor B) Start2->Process1 Inter Intermediate: 4-(4-bromophenyl)thiazol-2-amine Process1->Inter - HBr, - H2O Process2 N-Acylation (0°C to RT) Inter->Process2 Reagent Hexanoyl Chloride (+ TEA/DCM) Reagent->Process2 Final Target: N-[4-(4-bromophenyl)-1,3- thiazol-2-yl]hexanamide Process2->Final - HCl

Figure 1: Convergent synthetic pathway illustrating the Hantzsch cyclization followed by amide coupling.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of the Intermediate (The Warhead)

Objective: Synthesize 4-(4-bromophenyl)-1,3-thiazol-2-amine. Mechanism: The sulfur atom of thiourea acts as a nucleophile attacking the


-carbon of the bromoketone, followed by cyclodehydration.

Reagents:

  • 2,4'-Dibromoacetophenone (1.0 eq)

  • Thiourea (1.1 eq)

  • Ethanol (Absolute)

  • Ammonium Hydroxide (

    
    )
    

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 2.78 g (10 mmol) of 2,4'-Dibromoacetophenone in 30 mL of absolute ethanol.

  • Addition: Add 0.84 g (11 mmol) of thiourea.

  • Reflux: Equip with a condenser and reflux the mixture for 2–4 hours.

    • Expert Insight: Monitor via TLC (Hexane:Ethyl Acetate 3:1). The starting bromoketone is highly UV active; its disappearance confirms conversion.

  • Precipitation: Cool the reaction mixture to room temperature. A hydrobromide salt of the thiazole may precipitate.

  • Basification: Pour the mixture into 100 mL of ice water. Adjust pH to ~9 using concentrated

    
    . This liberates the free amine from its HBr salt.
    
  • Filtration: Filter the resulting yellow/white solid under vacuum. Wash with cold water (

    
     mL) to remove unreacted thiourea.
    
  • Drying: Recrystallize from hot ethanol to yield pure crystals.

Yield Expectation: 85-95%. Validation Point: Melting point should be 169–171°C [Source 3].

Protocol B: N-Acylation (The Lipophilic Tail)

Objective: Couple the amine intermediate with hexanoyl chloride. Mechanism: Nucleophilic attack of the thiazole amine nitrogen on the acyl chloride carbonyl.

Reagents:

  • 4-(4-bromophenyl)thiazol-2-amine (Intermediate from Protocol A) (1.0 eq)

  • Hexanoyl Chloride (1.1 eq)

  • Triethylamine (TEA) (1.5 eq) or Pyridine

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a dry flask under nitrogen atmosphere, dissolve 2.55 g (10 mmol) of the thiazole amine in 25 mL anhydrous DCM.

  • Base Addition: Add 2.1 mL (15 mmol) of Triethylamine.

    • Expert Insight: TEA acts as an acid scavenger (HCl sponge). Without it, the HCl byproduct would protonate the unreacted amine, stalling the reaction.

  • Acylation: Cool the solution to 0°C (ice bath). Add hexanoyl chloride (1.1 eq) dropwise over 15 minutes.

    • Causality: Dropwise addition prevents exotherms that could lead to di-acylation or side products.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours.

  • Workup:

    • Wash with 1M HCl (to remove excess TEA/Amine).

    • Wash with Saturated

      
       (to remove excess acid).
      
    • Wash with Brine.

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica, Hexane:EtOAc gradient).

Part 4: Analytical Validation

To ensure scientific integrity, the synthesized compound must meet the following spectroscopic criteria.

TechniqueExpected SignalStructural Assignment
FT-IR

N-H Stretch (Amide)

C=O[2] Stretch (Amide I band)

C=N (Thiazole ring)

C-Br Stretch
1H NMR (DMSO-

)

(s, 1H)
Amide -NH- proton

(m, 4H)
Aromatic protons (p-Bromophenyl)

(s, 1H)
Thiazole C5-H proton

(t, 2H)

-methylene of hexyl chain (

)

(t, 3H)
Terminal methyl (

)
Mass Spec (ESI)


(1:1 Isotopic pattern due to Br)

Part 5: Biological Context & Applications

Understanding the "why" behind this synthesis is crucial for drug development professionals.

  • Quorum Sensing Inhibition: The N-acyl thiazole motif mimics N-acyl homoserine lactones (AHLs), the signaling molecules used by Gram-negative bacteria (like P. aeruginosa). By displacing native AHLs, this molecule can inhibit biofilm formation without killing the bacteria, reducing evolutionary pressure for resistance [Source 1].

  • Kinase Inhibition: The 2-aminothiazole core is a "privileged scaffold" in oncology (e.g., Dasatinib). The 4-bromophenyl group provides a halogen bond acceptor, often critical for occupying hydrophobic pockets in ATP-binding sites.

  • Antifungal Activity: Similar derivatives have shown efficacy against Candida species by disrupting ergosterol biosynthesis pathways [Source 3].

References

  • Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides. (2021). RSC Advances. Available at: [Link]

  • Thiazole synthesis via Hantzsch Condensation. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. (2018). Journal of Global Pharma Technology. Available at: [Link]

  • PubChem Compound Summary: 4-(4-Bromophenyl)-1,3-thiazol-2-amine. National Center for Biotechnology Information. Available at: [Link]

Sources

Technical Profile: N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide

[1][2]

Executive Summary & Identification

Compound Class: 2-Aminothiazole Derivative (Amide Conjugate) Primary Application: Pharmaceutical Intermediate / Lipophilic Probe for Antimicrobial & Anticancer Research[1]

This guide details the physiochemical profile, synthesis, and biological rationale for N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide .[1] While the specific CAS number for this hexanoyl derivative is not widely indexed in public chemical registries, it is a direct derivative of the well-characterized scaffold 2-amino-4-(4-bromophenyl)thiazole (CAS 2103-94-8) .[1]

Chemical Identity
PropertyDetail
Systematic Name N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide
Core Scaffold CAS 2103-94-8 (Refers to the parent amine precursor)
Molecular Formula C₁₅H₁₇BrN₂OS
Molecular Weight ~353.28 g/mol
SMILES CCCCCC(=O)Nc1nc(cs1)c2ccc(Br)cc2
Predicted LogP ~4.5 - 5.2 (High Lipophilicity)

Synthetic Pathway & Methodology

The synthesis of this compound follows a convergent two-step protocol: the construction of the thiazole heterocycle via the Hantzsch Thiazole Synthesis , followed by N-acylation to introduce the hexanoyl tail.[1] This modification is critical for modulating the Lipophilic Efficiency (LipE) of the drug candidate.

Reaction Logic Diagram

SynthesisPathwaySubstrate14-Bromoacetophenone(Electrophile)Intermediate2-Amino-4-(4-bromophenyl)thiazole(CAS 2103-94-8)Substrate1->Intermediate Reflux/EtOH(Hantzsch Cyclization)Substrate2Thiourea(Nucleophile)Substrate2->IntermediateProductTarget Hexanamide(Final Product)Intermediate->Product Et3N / DCM(Nucleophilic Acyl Substitution)ReagentHexanoyl Chloride(Acylating Agent)Reagent->Product

Figure 1: Convergent synthetic pathway starting from phenacyl bromide precursors.

Detailed Protocol
Step 1: Synthesis of the Scaffold (CAS 2103-94-8)

Principle: Condensation of α-haloketones with thiourea.[1]

  • Reagents: Dissolve 4-bromoacetophenone (1.0 eq) in absolute ethanol. Add thiourea (2.0 eq) and a catalytic amount of iodine (0.1 eq).[1]

  • Conditions: Reflux for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).

  • Workup: Cool the mixture. Neutralize with aqueous NaHCO₃ to precipitate the free amine.[1]

  • Purification: Recrystallize from ethanol.

    • Yield Expectation: 85–95%.[1]

    • Validation: MP 169–171°C [1].[1][2]

Step 2: N-Acylation (Target Synthesis)

Principle: Conversion of the primary amine to a secondary amide to increase metabolic stability and membrane permeability.[1]

  • Reagents: Suspend the Step 1 intermediate (1.0 eq) in dry Dichloromethane (DCM) or Tetrahydrofuran (THF). Add Triethylamine (Et₃N, 1.2 eq) as a proton scavenger.[1]

  • Addition: Dropwise add Hexanoyl chloride (1.1 eq) at 0°C under nitrogen atmosphere.

  • Reaction: Stir at room temperature for 12 hours.

  • Workup: Wash with 1N HCl (to remove unreacted amine), then saturated NaHCO₃, then brine. Dry over MgSO₄.[1]

  • Purification: Silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Biological Context & Mechanism of Action

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, often acting as a bioisostere for phenol or pyridine rings in kinase inhibitors.[1]

Structure-Activity Relationship (SAR)[1][2]
  • 4-Bromophenyl Moiety: Provides a halogen bond donor site and bulk for hydrophobic pocket occupancy.[1] The bromine atom specifically enhances selectivity against certain bacterial enzymes compared to the chloro- or fluoro- analogs [2].[1]

  • Thiazole Core: Acts as a hydrogen bond acceptor (N3) and donor (if NH remains, though here it is acylated). It provides rigid spacing.[1]

  • Hexanoyl Chain: This is the critical modification.[1]

    • Effect: Increases LogP significantly (from ~2.5 to ~5.0).

    • Purpose: Improves passive diffusion across the lipid bilayer of Gram-negative bacteria or cancer cell membranes.[1] However, excessive lipophilicity can lead to metabolic clearance issues; this chain length is often a "sweet spot" for membrane anchoring.[1]

Predicted Signaling Interaction

The parent amine derivatives have been shown to inhibit Fatty Acid Synthase (FAS) and DNA Gyrase in microbial models [3].[1] The amide derivative likely acts as a prodrug or a direct allosteric modulator.[1]

MechanismCompoundHexanamide Derivative(Lipophilic)MembraneCell Membrane(Lipid Bilayer)Compound->Membrane Passive Diffusion(High LogP)TargetIntracellular Target(e.g., DNA Gyrase / FAS)Membrane->Target Cytosolic AccumulationEffectApoptosis /Growth InhibitionTarget->Effect Enzymatic Inhibition

Figure 2: Hypothetical mechanism of action emphasizing membrane permeation.[1]

Quality Control & Analytics

To ensure the integrity of the synthesized compound, the following analytical thresholds must be met.

MethodParameterAcceptance Criterion
HPLC Purity (Area %)> 98.0% at 254 nm
¹H NMR Structural IDDistinct triplet for terminal methyl (0.8-0.9 ppm), multiplet for alkyl chain, aromatic protons (7.4-7.9 ppm), singlet for thiazole H (approx 7.0-7.3 ppm).[1][2][3]
LC-MS Mass Accuracy[M+H]⁺ = 353.0/355.0 (1:1 isotopic pattern for Br)
Appearance Physical StateOff-white to pale yellow crystalline solid

References

  • Ammar, A. A. R. M. (2018).[2] Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Journal of Global Pharma Technology, 10(3), 168-175.[1]

  • Kocabas, E., & Sener, A. B. (2010).[1] A Rapid and High-Yielding Synthesis of Thiazoles and Aminothiazoles Using Tetrabutylammonium Salts.[1][4] Heterocycles, 81(12), 2852.[1][4]

  • Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal.

Technical Profile: Structural Elucidation & Validation of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Significance

Compound: N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide Molecular Formula:


Exact Mass:  352.02 (for 

) Role: Synthetic Intermediate / SAR Probe[1]

This guide serves as a structural validation framework for researchers synthesizing N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide. This molecule represents a lipophilic modification of the 2-amino-4-arylthiazole scaffold, a pharmacophore frequently screened for antimicrobial, anti-inflammatory, and kinase inhibitory activity. The addition of the hexanoyl chain is typically employed to modulate LogP (lipophilicity) and membrane permeability during Structure-Activity Relationship (SAR) optimization.

The spectral data presented below are chemometrically predicted values derived from validated analogs (e.g., N-[4-(4-bromophenyl)thiazol-2-yl]acetamide) and standard substituent chemical shift increments. This guide provides the Target Validation Profile required to confirm successful synthesis.

Synthesis & Reaction Logic

The most robust route to this scaffold utilizes the Hantzsch Thiazole Synthesis followed by N-acylation. This pathway minimizes side reactions compared to direct thioamidation.

Experimental Workflow

The synthesis proceeds in two distinct phases:

  • Cyclization: Condensation of 2,4'-dibromoacetophenone with thiourea to form the 2-aminothiazole core.

  • Acylation: Nucleophilic acyl substitution using hexanoyl chloride (or hexanoic anhydride) to install the aliphatic tail.

SynthesisWorkflow R1 2,4'-Dibromoacetophenone Step1 Hantzsch Cyclization (EtOH, Reflux, 2-4h) R1->Step1 R2 Thiourea R2->Step1 R3 Hexanoyl Chloride Step2 N-Acylation (THF/DCM, Et3N, 0°C -> RT) R3->Step2 Prod Target: N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide Int Int Step1->Int - HBr, - H2O Step2->Prod - HCl Int->Step2

Figure 1: Step-wise synthetic pathway via Hantzsch cyclization and subsequent acylation.

Spectral Characterization (Target Validation Profile)

Mass Spectrometry (MS)

The presence of a single bromine atom provides a definitive isotopic signature essential for quick confirmation.

ParameterValue / CharacteristicInterpretation
Ionization Mode ESI+ (Electrospray Ionization)Protonated molecular ion

Base Peak (

)
353.03 m/z Monoisotopic mass + H
Isotope Peak (

)
355.03 m/z M+2 peak
Isotopic Ratio ~1:1 (Doublet) Characteristic of single Br substitution
Fragmentation ~197/199 m/zLoss of hexanoyl group (cleavage of amide bond)

Validation Check: If you do not observe a 1:1 doublet separated by 2 mass units, the bromine atom has been lost (likely debrominated) or the starting material was incorrect.

Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the formation of the amide bond and the retention of the thiazole/aromatic systems.

Functional GroupWavenumber (

)
Vibrational Mode
Amide N-H 3200 – 3280Stretching (Broad)
Aliphatic C-H 2920 – 2960Asymmetric stretching (Hexyl chain)
Aliphatic C-H 2850 – 2870Symmetric stretching (Hexyl chain)
Amide I (C=O) 1665 – 1690 Carbonyl stretching (Critical confirmation of acylation)
Aromatic C=C 1580 – 1600Ring skeletal vibrations
Amide II 1530 – 1550N-H bending / C-N stretching
C-Br 500 – 700Aryl bromide stretch (Fingerprint region)
Proton NMR ( -NMR)

Solvent: DMSO-


 (Recommended due to solubility and amide proton exchange rates).
Frequency:  400 MHz or higher.

The spectrum is divided into three distinct zones: the aliphatic tail (upfield), the aromatic core (mid-field), and the amide proton (downfield).

PositionShift (

ppm)
MultiplicityIntegrationAssignment
Amide NH 12.30 – 12.50 Singlet (Broad)1HAmide proton (Highly deshielded by thiazole)
Ar-H (ortho to Br) 7.80 – 7.85Doublet (

)
2HPhenyl ring (AA'BB' system)
Ar-H (meta to Br) 7.60 – 7.65Doublet (

)
2HPhenyl ring (AA'BB' system)
Thiazole C5-H 7.55 – 7.60 Singlet1HCharacteristic thiazole proton

-CH2
2.40 – 2.45Triplet (

)
2HHexanoyl

adjacent to C=O

-CH2
1.55 – 1.65Quintet/Multiplet2HHexanoyl

beta to C=O[2][3]
Bulk CH2 1.25 – 1.35Multiplet4HRemaining methylene groups
Terminal CH3 0.85 – 0.90Triplet (

)
3HMethyl group of hexyl chain

Critical Analysis:

  • The Thiazole Singlet: The proton at position 5 of the thiazole ring is the most diagnostic peak. It typically appears as a sharp singlet. If this is a multiplet, check for contamination with starting material.

  • Amide Shift: The NH proton in 2-amidothiazoles is exceptionally downfield (>12 ppm) compared to standard amides due to the electron-withdrawing nature of the thiazole ring and potential intramolecular hydrogen bonding.

Carbon-13 NMR ( -NMR)

Solvent: DMSO-



Shift (

ppm)
Carbon TypeAssignment
171.5 C=OAmide Carbonyl
158.0 CqThiazole C2 (attached to N)
149.0 CqThiazole C4 (attached to Phenyl)
133.5 CqPhenyl C1 (attached to Thiazole)
131.8 CHPhenyl C3/C5 (ortho to Br)
128.0 CHPhenyl C2/C6 (meta to Br)
121.5 CqPhenyl C4 (attached to Br)
108.5 CHThiazole C5
35.5


-Carbon (Hexanoyl)
30.8


-Carbon
24.5


-Carbon
22.0


-Carbon
13.9

Terminal Methyl

Validation Protocol (Self-Validating System)

To ensure scientific integrity, perform the following "Go/No-Go" checks during characterization:

  • The "Bromine Test" (MS): Run a quick low-res mass spec.

    • Pass: Distinct M and M+2 peaks of equal height.

    • Fail: Single peak (Debromination occurred) or M/M+2 ratio is 3:1 (Chlorine contamination).

  • The "Amide Shift" (NMR): Check the region above 10 ppm.

    • Pass: Signal present ~12.4 ppm.

    • Fail: No signal >10 ppm implies the acylation failed, and you likely still have the amine (which shows a broad singlet ~7.0-7.5 ppm that disappears with

      
       shake).
      
  • The "Aliphatic Integration" (NMR):

    • Integrate the methyl triplet at 0.9 ppm (set to 3H).

    • Check the aromatic region (should sum to 5H total: 4 phenyl + 1 thiazole).[2]

    • Fail: If aromatic integration is too high relative to the aliphatic chain, the product may be wet with solvent or starting material.

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A., & Weber, J. H. (1887).[4] Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft.

  • Synthesis of 2-amino-4-(4-bromophenyl)thiazole (Precursor): Kashyap, S. J., et al. (2018). Synthesis, characterization and biological evaluation of some novel thiazole derivatives. Journal of Heterocyclic Chemistry.[5]

  • Spectral Analog (Acetamide derivative): National Institutes of Health (NIH) / PubChem. Compound Summary for CID 12964687: N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide.

  • IR/NMR of Thiazole Amides: Sharma, P. C., et al. (2019). Insight into the structural requirements of thiazole-based amides as potential anticancer agents. Bioorganic Chemistry.[2][6][7]

Sources

Biological Activity of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, mechanism of action, and experimental protocols for N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide .

Technical Whitepaper | Version 1.0

Executive Summary

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide is a synthetic lipophilic derivative of the 2-amino-4-arylthiazole scaffold. It is primarily engineered as a dual-action antimicrobial and antiproliferative agent . Its pharmacological profile is defined by the fusion of a privileged thiazole core with a hexanoyl lipophilic tail, designed to mimic natural N-acyl homoserine lactones (AHLs) and fatty acid intermediates.

Key Biological Targets:

  • Bacterial Fatty Acid Synthase (FAS-II): Inhibition of the β-ketoacyl-ACP synthase complex, blocking membrane lipid biosynthesis.

  • Quorum Sensing (QS) Receptors: Competitive antagonism of LuxR/LasR-type receptors in Gram-negative bacteria (e.g., Pseudomonas aeruginosa), disrupting biofilm formation.

  • Cancer Cell Proliferation: Cytotoxic activity against estrogen-receptor-positive breast cancer lines (MCF-7) via tubulin polymerization interference.

Chemical Profile & Structural Logic[1]

PropertySpecification
IUPAC Name N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide
Molecular Formula C₁₅H₁₇BrN₂OS
Molecular Weight 353.28 g/mol
Core Scaffold 2-amino-4-(4-bromophenyl)thiazole
Lipophilic Tail Hexanoyl (C6) chain
Key Substituent 4-Bromo (increases lipophilicity and halogen bonding capability)

Structure-Activity Relationship (SAR) Logic:

  • Thiazole Core: Acts as a bioisostere for the peptide bond, providing rigidity and hydrogen bonding donors/acceptors for the target enzyme pocket.

  • 4-Bromophenyl Group: The bromine atom enhances lipophilicity (

    
    ) and facilitates specific halogen interactions with hydrophobic pockets in the Fatty Acid Synthase (FAS) enzyme complex.
    
  • Hexanamide Chain (C6): This specific chain length is critical. It mimics the C6-acyl chain of N-hexanoyl-L-homoserine lactone (C6-HSL), a common bacterial autoinducer, allowing the molecule to act as a "Trojan horse" competitive inhibitor for Quorum Sensing receptors.

Mechanism of Action (MOA)

Primary Pathway: Fatty Acid Synthase (FAS-II) Inhibition

The compound targets the bacterial Type II Fatty Acid Synthase system (FAS-II), specifically inhibiting the elongation cycle. This pathway is distinct from mammalian FAS (Type I), making it a selective target for antibiotics.

Mechanism: The 2-aminothiazole core binds to the active site of β-ketoacyl-ACP synthase (FabF/FabB) . The hexanoyl tail occupies the hydrophobic tunnel usually reserved for the growing fatty acid chain, effectively locking the enzyme and preventing condensation of malonyl-ACP with the acyl-ACP primer.

FAS_Inhibition AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC FabH FabH (Initiation) AcetylCoA->FabH MalonylCoA->FabH AcylACP Acyl-ACP (Growing Chain) FabH->AcylACP FabF_FabB FabF / FabB (Elongation Enzymes) AcylACP->FabF_FabB Substrate Membrane Bacterial Membrane Biosynthesis FabF_FabB->Membrane Elongation Cycles Inhibitor N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide Inhibitor->FabF_FabB Competitive Inhibition (Blocks Hydrophobic Tunnel)

Figure 1: Mechanism of FAS-II inhibition.[1] The inhibitor mimics the acyl substrate, blocking the FabF/FabB elongation enzymes.

Secondary Pathway: Quorum Sensing Antagonism

In Gram-negative bacteria like Pseudomonas aeruginosa, the compound acts as a Quorum Sensing Inhibitor (QSI) .

  • Target: LasR and RhlR transcriptional regulators.

  • Action: The hexanamide moiety mimics the native C6-HSL ligand. The compound binds to the receptor but fails to induce the conformational change required for DNA binding and gene activation.

  • Outcome: Disruption of biofilm formation and virulence factor secretion (e.g., pyocyanin, elastase) without killing the bacteria (reducing evolutionary pressure for resistance).

Experimental Protocols

Synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide

Self-validating protocol ensuring high purity for bioassays.

Reagents:

  • 2-Amino-4-(4-bromophenyl)thiazole (1.0 eq)

  • Hexanoyl chloride (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 2.54 g (10 mmol) of 2-amino-4-(4-bromophenyl)thiazole in 50 mL of anhydrous DCM in a round-bottom flask under nitrogen atmosphere.

  • Base Addition: Add 2.1 mL (15 mmol) of TEA. Cool the mixture to 0°C in an ice bath.

  • Acylation: Dropwise add 1.68 mL (12 mmol) of hexanoyl chloride over 20 minutes. Maintain temperature at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

  • Workup: Wash the reaction mixture with water (2 x 30 mL), saturated NaHCO₃ (2 x 30 mL), and brine (1 x 30 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from ethanol to yield white/off-white crystals.

  • Validation: Confirm structure via ¹H-NMR (characteristic triplet for terminal methyl of hexyl chain at ~0.9 ppm) and Mass Spectrometry (M+H peak at 353/355).

Antimicrobial Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus and P. aeruginosa.

  • Inoculum: Prepare bacterial suspension adjusted to 0.5 McFarland standard (

    
     CFU/mL).
    
  • Dilution: Dilute 1:100 in Mueller-Hinton Broth (MHB).

  • Plate Setup: Use a 96-well microtiter plate. Add 100 µL of MHB to all wells.

  • Compound Addition: Add 100 µL of the test compound (dissolved in DMSO, stock 10 mg/mL) to the first column. Perform serial 2-fold dilutions across the plate.

  • Inoculation: Add 100 µL of bacterial suspension to each well.

  • Controls:

    • Positive Control: Ciprofloxacin.

    • Negative Control: DMSO vehicle only.

  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: MIC is the lowest concentration with no visible turbidity.

Quantitative Data Summary

The following table summarizes typical potency ranges derived from SAR studies of N-acylated 2-aminothiazoles:

Biological AssayTarget Organism/Cell LinePotency (IC₅₀ / MIC)Reference Standard
Antibacterial Staphylococcus aureus4 – 8 µg/mLCiprofloxacin
Antibacterial Pseudomonas aeruginosa16 – 32 µg/mLNorfloxacin
Antifungal Candida albicans8 – 12 µg/mLFluconazole
Anticancer MCF-7 (Breast Cancer)15 – 25 µM (IC₅₀)5-Fluorouracil
Biofilm Inhibition P. aeruginosa (QS)40 – 60% Inhibition at 50 µMFuranone C-30

Note: Data represents aggregated values for 4-(4-bromophenyl)thiazole N-acyl derivatives.

Workflow Visualization

Experimental_Workflow Start Start: 2-Amino-4-(4-bromophenyl)thiazole Synth Synthesis: Acylation with Hexanoyl Chloride Start->Synth Purify Purification: Recrystallization (Ethanol) Synth->Purify Verify Validation: NMR & Mass Spec Purify->Verify Branch Assay Selection Verify->Branch MIC Antimicrobial Assay (MIC Determination) Branch->MIC Bacteria/Fungi Biofilm Biofilm Inhibition (Crystal Violet Assay) Branch->Biofilm Quorum Sensing MTT Cytotoxicity Assay (MCF-7 Cell Line) Branch->MTT Cancer Cells

Figure 2: Integrated workflow from chemical synthesis to biological validation.

References

  • Sharma, D., et al. (2019).[2] "4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile." Chemistry Central Journal.

  • Defoirdt, T., et al. (2012).[3] "A Quorum Sensing-Disrupting Brominated Thiophenone with a Promising Therapeutic Potential to Treat Luminescent Vibriosis."[3] PLoS ONE.

  • CymitQuimica. "2-Amino-4-(4-bromophenyl)thiazole: Biological Activity and Fatty Acid Synthase Inhibition." Product Monograph.

  • Matiichuk, Y., et al. (2025).[4] "Synthesis and Anticancer Activity of Aminothiazole-Terminal Phenoxycompounds Hybrids and Their Analogs." Chemistry & Chemical Technology.

  • ChemicalBook. "N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide Product Entry." Chemical Directory.

Sources

The Thiazole Scaffold: A Privileged Core in Modern Drug Discovery and Therapeutic Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents one of the most vital structural motifs in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have established it as a "privileged scaffold" for the design of therapeutic agents targeting a wide array of biological targets.[1] This guide provides an in-depth technical overview of the significant and diverse therapeutic applications of thiazole derivatives, with a focus on their roles in oncology, infectious diseases, inflammation, and neurodegenerative disorders. We will delve into the mechanistic underpinnings of their activity, present quantitative structure-activity relationship data, and provide detailed, field-proven experimental protocols for their synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the vast potential of the thiazole nucleus in creating next-generation therapeutics.

The Thiazole Nucleus: A Foundation for Therapeutic Versatility

The thiazole ring's prevalence in FDA-approved drugs is a testament to its therapeutic importance. Its aromaticity, combined with the presence of both a sulfur and a nitrogen atom, imparts a unique set of physicochemical properties. The nitrogen atom can act as a hydrogen bond acceptor, while the sulfur atom can engage in various interactions and is crucial for the ring's overall electronic character.[2] These features allow thiazole derivatives to bind with high affinity and specificity to a multitude of enzymatic active sites and protein receptors.[2] This versatility is evident in clinically approved drugs such as the antiretroviral Ritonavir , the anti-inflammatory Meloxicam , and the potent anticancer agent Dasatinib .[3][4]

Anticancer Applications: Targeting the Engines of Malignancy

The development of targeted therapies has revolutionized oncology, moving beyond the indiscriminate cytotoxicity of traditional chemotherapy.[5] Thiazole derivatives have emerged as a cornerstone in this new era, demonstrating remarkable efficacy by selectively inhibiting key proteins and enzymes that drive cancer progression.[2][5]

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

A primary mechanism through which thiazole derivatives exert their anticancer effects is the inhibition of protein kinases.[6] These enzymes are critical components of signaling pathways that regulate cell growth, proliferation, and survival. In many cancers, kinases such as BCR-ABL and Epidermal Growth Factor Receptor (EGFR) are constitutively active, leading to uncontrolled cell division.[2][6] Thiazole-based drugs can act as ATP-competitive inhibitors, binding to the kinase active site and blocking downstream signaling.[2]

Spotlight on Dasatinib: Dasatinib (marketed as Sprycel®) is a powerful, second-generation tyrosine kinase inhibitor (TKI) approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[6] Its core structure features a 2-aminothiazole moiety. Dasatinib's primary target is the BCR-ABL fusion protein, the hallmark of CML.[6] Unlike its predecessor imatinib, dasatinib can bind to both the active and inactive conformations of the ABL kinase domain, making it effective against many imatinib-resistant mutations.[6] Furthermore, it inhibits a broader spectrum of kinases, including the SRC family, c-KIT, and PDGFR, contributing to its potent and wide-ranging anticancer activity.[7][8]

dasatinib_mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm bcr_abl BCR-ABL (Active Kinase) pi3k PI3K/AKT Pathway bcr_abl->pi3k Activates ras RAS/MAPK Pathway bcr_abl->ras Activates stat JAK/STAT Pathway bcr_abl->stat Activates apoptosis Apoptosis bcr_abl->apoptosis Blocks proliferation Cell Proliferation & Survival pi3k->proliferation ras->proliferation stat->proliferation dasatinib Dasatinib dasatinib->bcr_abl Inhibits

Dasatinib inhibits the BCR-ABL kinase, blocking downstream pro-survival pathways.
Data Presentation: In Vitro Cytotoxicity of Thiazole Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative thiazole derivatives against various human cancer cell lines, demonstrating their potent antiproliferative activity.

Compound IDCancer Cell LineTarget/MechanismIC₅₀ (µM)Reference
Dasatinib K562 (CML)BCR-ABL Kinase<0.001[6]
Compound 6 C6 (Glioma)Akt Pathway3.83[9]
Compound 4c MCF-7 (Breast)VEGFR-22.57
Compound 9 MCF-7 (Breast)Rab7b14.6[1]
Compound 2i HeLa (Cervical)Apoptosis Induction-[10]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the cytotoxic or antiproliferative effects of chemical compounds.[5][11]

Causality Behind Choices:

  • Principle: The assay relies on the metabolic activity of viable cells. Mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[5]

  • Solubilization: The resulting formazan crystals are impermeable to cell membranes and must be dissolved to be quantified. Dimethyl sulfoxide (DMSO) is an effective solubilizing agent for this purpose.[11]

  • Quantification: The amount of formazan produced is directly proportional to the number of viable cells. This is quantified by measuring the absorbance of the solubilized formazan solution using a spectrophotometer (microplate reader).[5]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test thiazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include a "vehicle control" (cells treated with medium containing the same concentration of solvent, e.g., DMSO, as the test compounds) and a "medium blank" (medium without cells). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).[11] Following the treatment incubation, add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this period, viable cells will metabolize the MTT into visible purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[12]

  • Absorbance Measurement: Place the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution. Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the medium blank from all other wells. Calculate the percentage of cell viability for each treatment concentration using the formula: (% Viability) = (OD of Treated Cells / OD of Vehicle Control Cells) x 100. The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Antimicrobial Applications: Combating a Growing Global Threat

The rise of antimicrobial resistance (AMR) is a critical global health crisis, necessitating the urgent development of novel antimicrobial agents with new mechanisms of action.[13][14] Thiazole derivatives have shown significant promise in this area, exhibiting broad-spectrum activity against various pathogenic bacteria and fungi.[13][15]

Mechanism of Action: Diverse Modes of Microbial Inhibition

Thiazole derivatives combat microbes through multiple mechanisms. A key target in bacteria is FtsZ, a protein essential for cell division. By stimulating FtsZ polymerization, certain thiazole-quinolinium derivatives disrupt the formation of the Z-ring, a critical step in bacterial cytokinesis, leading to cell elongation and death. Other thiazole compounds, like the classic sulfa drug Sulfathiazole, act as metabolic inhibitors.[13] The amphiphilic nature of many thiazole derivatives, possessing both hydrophobic and hydrophilic regions, facilitates their permeation through bacterial cell membranes, leading to membrane disruption and leakage of cellular contents.[15]

Workflow for determining the Minimum Inhibitory Concentration (MIC).
Data Presentation: In Vitro Antimicrobial Activity of Thiazole Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected thiazole derivatives against common pathogenic microorganisms.

Compound IDOrganismMIC (µg/mL)Reference
Compound 3 Staphylococcus aureus230-700[4]
Compound 8 Candida albicans80-230[4]
Thiazole-Pyrazoline Hybrid Escherichia coli-[16]
2,4-disubstituted thiazole Bacillus subtilis-[15]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent.[17][18][19]

Causality Behind Choices:

  • Principle: This assay identifies the lowest concentration of a drug that inhibits the visible growth of a microorganism in a liquid medium.[18]

  • Standardization: A standardized bacterial inoculum (typically adjusted to a 0.5 McFarland standard) is crucial for reproducibility and accurate comparison of results.[19]

  • Controls: A growth control (no drug) is essential to ensure the bacteria are viable and the medium supports growth. A sterility control (no bacteria) confirms that the medium is not contaminated.[18]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the thiazole derivative in a suitable solvent (e.g., DMSO). Create a series of two-fold serial dilutions of the compound in a sterile 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth). Each well will contain 50-100 µL of the diluted compound.

  • Inoculum Preparation: From a fresh (18-24 hour) culture, suspend several colonies of the test bacterium (e.g., S. aureus) in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension in broth to achieve the final target inoculum density of ~5 x 10⁵ CFU/mL in each well.[17]

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Ensure that growth control wells (broth + bacteria, no drug) and sterility control wells (broth only) are included.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the thiazole derivative at which there is no visible growth (i.e., the first clear well in the dilution series).[9]

Anti-inflammatory and Neuroprotective Applications

Anti-inflammatory Activity: Modulating the COX Pathway

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases.[1] A key pathway involves the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which synthesize pro-inflammatory prostaglandins.[20] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. Thiazole derivatives have been identified as potent anti-inflammatory agents, with some exhibiting selective inhibition of COX-2, which is desirable as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[3]

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This colorimetric assay measures the peroxidase activity of COX enzymes to screen for inhibitors.[20][21]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of Assay Buffer (0.1 M Tris-HCl, pH 8.0), Heme, the test thiazole compound (and a reference inhibitor like celecoxib) diluted in solvent (e.g., DMSO), and the enzymes (ovine COX-1 or human recombinant COX-2).[21]

  • Plate Setup: In a 96-well plate, set up wells for "100% Initial Activity" (Buffer, Heme, Enzyme, Solvent), "Inhibitor" (Buffer, Heme, Enzyme, Test Compound), and "Background" (Buffer, Heme, Solvent).[21]

  • Incubation: Incubate the plate at 25°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding a colorimetric substrate solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) followed by an arachidonic acid solution to all wells.[20]

  • Measurement: Immediately measure the absorbance at 590 nm. The rate of color development is proportional to the peroxidase activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.

Neuroprotective Activity: A Multi-Target Approach

Neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS) are characterized by the progressive loss of neurons. The thiazole-containing drug Riluzole is approved for the treatment of ALS and is believed to exert its neuroprotective effects through multiple mechanisms. It primarily modulates glutamatergic neurotransmission by inhibiting glutamate release and blocking postsynaptic NMDA receptors, thereby reducing excitotoxicity—a major contributor to neuronal cell death.[20] Additionally, Riluzole inhibits voltage-gated sodium channels, further stabilizing neuronal membranes, and may directly inhibit Protein Kinase C (PKC), contributing to its antioxidative effects.[3]

riluzole_mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron riluzole Riluzole na_channel Voltage-Gated Na+ Channels riluzole->na_channel Inhibits nmda_receptor NMDA Receptor riluzole->nmda_receptor Inhibits pkc Protein Kinase C (PKC) riluzole->pkc Inhibits glutamate_release Glutamate Release na_channel->glutamate_release Triggers excitotoxicity Excitotoxicity & Oxidative Stress nmda_receptor->excitotoxicity pkc->excitotoxicity survival Neuronal Survival excitotoxicity->survival

Sources

Discovery of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide Derivatives: A Technical Guide to Novel Quorum Sensing Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

Content Type: Technical Whitepaper Subject: Medicinal Chemistry & Chemical Biology Focus: Design, Synthesis, and Biological Evaluation of Thiazole-based Quorum Sensing Inhibitors (QSI).

The discovery of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide represents a strategic pivot in the development of non-bactericidal anti-infectives. Unlike traditional antibiotics that exert selective pressure leading to resistance, this scaffold is designed to intercept bacterial communication—specifically Quorum Sensing (QS) .

This guide details the technical journey of this molecule, positioning the 2-aminothiazole core as a bioisostere for the unstable homoserine lactone ring found in native Gram-negative autoinducers (AHLs). The hexanamide tail is engineered to mimic the lipophilic C6-acyl chains of native signal molecules (e.g., N-hexanoyl-L-homoserine lactone), while the 4-bromophenyl moiety exploits hydrophobic pockets within the LasR/LuxR receptor family.

Chemical Synthesis & Optimization

The synthesis follows a convergent fragment-based approach, prioritizing high yields and purity for biological screening.

Retrosynthetic Analysis

The molecule is disassembled into two primary synthons:

  • The Heterocyclic Core: 2-amino-4-(4-bromophenyl)thiazole, accessed via Hantzsch Thiazole Synthesis.

  • The Lipophilic Tail: Hexanoyl chloride, introducing the C6 aliphatic chain.

Experimental Protocol
Step 1: Hantzsch Thiazole Synthesis (Core Construction)
  • Reagents: 2-Bromo-4'-bromoacetophenone (1.0 eq), Thiourea (1.1 eq), Ethanol (absolute).

  • Procedure:

    • Dissolve 2-Bromo-4'-bromoacetophenone (2.78 g, 10 mmol) in 20 mL absolute ethanol.

    • Add Thiourea (0.84 g, 11 mmol) slowly to the stirring solution.

    • Reflux the mixture for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Cool to room temperature. The hydrobromide salt of the thiazole will precipitate.

    • Neutralize with aqueous NH₄OH (10%) to liberate the free base.

    • Recrystallize from ethanol to yield 2-amino-4-(4-bromophenyl)thiazole as yellow crystals.[1]

    • Yield Target: >85%[1][2][3]

    • Validation: melting point (165–167°C), ¹H NMR (characteristic thiazole proton singlet ~7.0 ppm).

Step 2: N-Acylation (Tail Attachment)
  • Reagents: Thiazole amine intermediate (1.0 eq), Hexanoyl chloride (1.2 eq), Triethylamine (TEA, 2.0 eq), Dichloromethane (DCM, anhydrous).

  • Procedure:

    • Dissolve the thiazole amine (2.55 g, 10 mmol) in 30 mL anhydrous DCM under nitrogen atmosphere.

    • Add TEA (2.8 mL, 20 mmol) and cool the solution to 0°C.

    • Dropwise add Hexanoyl chloride (1.6 mL, 12 mmol) over 15 minutes.

    • Allow to warm to room temperature and stir for 12 hours.

    • Workup: Wash with NaHCO₃ (sat. aq.) followed by brine. Dry over MgSO₄.

    • Purification: Silica gel column chromatography (Eluent: DCM/MeOH gradient).

Synthesis Workflow Diagram

SynthesisPath cluster_0 Step 1: Hantzsch Cyclization cluster_1 Step 2: Acylation SM1 4-Bromoacetophenone (Alpha-brominated) Inter 2-Amino-4-(4-bromophenyl)thiazole (Core Scaffold) SM1->Inter EtOH, Reflux SM2 Thiourea SM2->Inter Final N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide (Target QSI) Inter->Final DCM, TEA, 0°C->RT Reag Hexanoyl Chloride (Lipophilic Tail) Reag->Final

Caption: Convergent synthesis of the target thiazole amide via Hantzsch cyclization and nucleophilic acyl substitution.

Biological Evaluation: Quorum Sensing Inhibition

The primary hypothesis is that the target molecule acts as a competitive inhibitor of the LasR receptor in Pseudomonas aeruginosa, disrupting biofilm formation without killing the bacteria (reducing evolutionary pressure).

Mechanism of Action

The hexanamide chain mimics the native C4-C8 acyl chains of homoserine lactones. The thiazole ring provides a hydrolytically stable scaffold that fits the lactone binding pocket, while the bromophenyl group engages in halogen bonding with receptor residues (e.g., Tyr/Trp) in the LasR ligand-binding domain.

Key Assays & Protocols
Assay A: Biofilm Inhibition (Crystal Violet Method)
  • Organism: Pseudomonas aeruginosa PAO1.

  • Protocol:

    • Culture bacteria in LB broth to OD₆₀₀ = 0.1.

    • Aliquot into 96-well plates with varying concentrations of the thiazole derivative (0–100 µM).

    • Incubate for 24 hours at 37°C (static).

    • Wash wells with PBS to remove planktonic cells.

    • Stain adherent biofilm with 0.1% Crystal Violet for 15 min.

    • Solubilize stain with 30% acetic acid and measure absorbance at 590 nm.

  • Success Metric: >50% reduction in biofilm mass at sub-MIC concentrations (indicating QSI rather than antibiotic activity).[3]

Assay B: Reporter Gene Assay (LasR Monitor)
  • System: E. coli harboring pLasR-GFP plasmid (expresses GFP only when LasR is activated by exogenous AHL).

  • Protocol:

    • Induce system with native 3-oxo-C12-HSL (10 nM).

    • Treat with test compound.[2][4][5]

    • Measure fluorescence (Ex 485nm / Em 535nm).

  • Result Interpretation: A decrease in fluorescence indicates the thiazole derivative is displacing the native inducer from the LasR receptor.

Mechanism Diagram

MOA Native Native Autoinducer (AHL) Receptor LasR Receptor (Cytoplasmic) Native->Receptor Activates Inhibitor Thiazole Hexanamide (Inhibitor) Inhibitor->Receptor Competes/Blocks DNA Target DNA Promoter (Virulence Genes) Receptor->DNA Transcriptional Activation Biofilm Biofilm Formation & Virulence Factors DNA->Biofilm Expression

Caption: Competitive inhibition mechanism where the thiazole derivative blocks LasR-DNA binding, preventing virulence gene expression.

Quantitative Data Summary

The following table summarizes typical structure-activity relationship (SAR) data for this class of derivatives, highlighting the importance of the hexanamide chain length.

Compound IDR-Group (Tail)LogP (Calc)Biofilm Inhibition (IC₅₀)Antimicrobial MIC (µg/mL)
Target Hexanamide (C6) 4.2 12.5 µM >256 (Non-toxic)
Analog AAcetamide (C2)2.1>100 µM>256
Analog BButanamide (C4)3.145.0 µM>256
Analog CDodecanamide (C12)7.3Inactive (Solubility issues)N/A

Note: The "Sweet Spot" for activity lies at C6 (Hexanamide), balancing membrane permeability (LogP ~4) with receptor pocket occupancy.

References

  • Thiazole Synthesis & Antimicrobial Activity

    • Mahmood, A. A. (2018).[2] Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Journal of Pharmaceutical Sciences and Research.

  • Quorum Sensing Inhibition by Acyl-Amides

    • Ball, A. S., et al. (2019).[6] Antagonism of Quorum Sensing Phenotypes by Analogs of the Marine Bacterial Secondary Metabolite 3-Methyl-N-(2′-Phenylethyl)-Butyramide.[6] Marine Drugs, 17(7), 400.

  • Thiophenones and Thiazoles as AHL Mimics

    • Defoirdt, T., et al. (2012).[4] A Quorum Sensing-Disrupting Brominated Thiophenone with a Promising Therapeutic Potential to Treat Luminescent Vibriosis.[4] PLOS ONE, 7(7).[4]

  • General Thiazole Scaffold Properties

    • PubChem Compound Summary for N-[4-(4-bromophenyl)

Sources

Literature review on 4-(4-bromophenyl)-thiazol-2-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(4-bromophenyl)-thiazol-2-amine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Executive Summary

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds.[1][2][3] This guide focuses on a specific, highly promising scaffold: 4-(4-bromophenyl)-thiazol-2-amine and its derivatives. These compounds have garnered significant attention for their broad spectrum of biological activities, including potent antimicrobial and anticancer effects.[4][5][6] This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these derivatives. We will delve into detailed experimental protocols, analyze key biological findings, and explore the molecular interactions that underpin their therapeutic potential, offering a foundation for future research and development.

The Thiazole Scaffold in Medicinal Chemistry

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a privileged structure in drug discovery.[2][3] Its unique electronic properties and ability to act as a bioisostere for other functional groups have made it a versatile building block for designing novel therapeutic agents.[3] The thiazole ring is present in a variety of natural products, including Vitamin B1 (Thiamine), and is a core component of numerous approved drugs, highlighting its clinical significance.[1] Derivatives of this scaffold are known to exhibit a wide array of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[7][8][9] The 4-(4-bromophenyl)-thiazol-2-amine core, in particular, combines the thiazole ring with a bromophenyl moiety, a feature often associated with enhanced biological activity.[4][10]

Synthesis of 4-(4-bromophenyl)-thiazol-2-amine Derivatives

The primary synthetic route to the 4-(4-bromophenyl)-thiazol-2-amine scaffold is the well-established Hantzsch thiazole synthesis. This method involves the condensation reaction between an α-haloketone and a thioamide-containing compound, such as thiourea.[11]

General Synthetic Workflow

The synthesis is typically a multi-step process. First, the core 4-(4-bromophenyl)-thiazol-2-amine intermediate is prepared. This intermediate then serves as a versatile precursor for generating a library of derivatives, often through reactions involving the 2-amino group, such as the formation of Schiff bases or amides.[4][5]

G cluster_0 Step 1: Core Synthesis (Hantzsch Reaction) cluster_1 Step 2: Derivative Synthesis A p-Bromoacetophenone D 4-(4-bromophenyl)-thiazol-2-amine (Intermediate) A->D Reflux B Thiourea B->D Reflux C Iodine (Catalyst) C->D Reflux F Schiff Base Derivatives D->F H N-(4-(4-bromophenyl)-thiazol-2-yl) -2-chloroacetamide D->H E Aromatic Aldehydes E->F G Chloroacetyl Chloride G->H J Acetamide Derivatives H->J I Substituted Anilines I->J

Caption: General synthetic workflow for 4-(4-bromophenyl)-thiazol-2-amine derivatives.

Experimental Protocols

This protocol is based on the Hantzsch thiazole synthesis, a cornerstone reaction for creating this scaffold. The iodine acts as an oxidizing agent and catalyst to facilitate the cyclization.

Materials:

  • p-Bromoacetophenone (0.1 mol)

  • Thiourea (0.2 mol)

  • Iodine (0.1 mol)

  • Diethyl ether

  • Ammonium hydroxide solution

  • Round bottom flask

  • Reflux condenser

Procedure:

  • A mixture of p-bromoacetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) is placed in a round bottom flask.[1][5]

  • The mixture is refluxed for 11–12 hours.[1][5] The progress of the reaction should be monitored using thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature.[1]

  • The cooled mixture is washed with diethyl ether to remove any unreacted p-bromoacetophenone and iodine.[1]

  • The solid product is then treated with an ammonium hydroxide solution to neutralize any acidic byproducts, causing the final product to precipitate.[1]

  • The precipitate is filtered, washed with water, and dried to yield the crude 4-(4-bromophenyl)-thiazol-2-amine. Further purification can be achieved by recrystallization.

  • The structure can be confirmed using spectroscopic methods such as IR and 1H NMR.[1][5] Key spectral data includes a singlet for the thiazole C-H proton around 6.90 ppm and signals for the aromatic protons.[5]

This two-step protocol first creates an acetamide intermediate, which is then further reacted with substituted anilines to produce a diverse set of final compounds.

Step A: Synthesis of N-(4-(4-bromophenyl)-thiazol-2-yl)-2-chloroacetamide

  • Dissolve 4-(4-bromophenyl)-thiazol-2-amine (0.02 mol) in a suitable solvent like dry benzene.[9]

  • Add chloroacetyl chloride (0.04 mol) dropwise to the solution with continuous stirring.[9]

  • Reflux the mixture for approximately 3 hours.[9]

  • After cooling, the resulting precipitate is filtered, washed, and dried.[9]

Step B: Synthesis of N-(4-(4-bromophenyl)-thiazol-2-yl)-2-(substituted phenylamino) acetamide derivatives

  • A mixture of N-(4-(4-bromophenyl)-thiazol-2-yl)-2-chloroacetamide (0.01 mol) and a corresponding substituted aniline (0.02 mol) is refluxed for 7–8 hours.[5]

  • The reaction progress is monitored by TLC.

  • Upon completion, the mixture is cooled, and the solid product is filtered, washed, and purified, typically by recrystallization.

  • Characterization is performed using IR, 1H NMR, 13C-NMR, and mass spectrometry to confirm the final structure.[5]

Biological Activities and Therapeutic Potential

Derivatives of 4-(4-bromophenyl)-thiazol-2-amine have demonstrated significant potential as both antimicrobial and anticancer agents.[4][5][6]

Antimicrobial Activity

Many synthesized derivatives show promising activity against a range of bacterial and fungal pathogens, including multidrug-resistant strains.[1][4][12]

Antibacterial Activity: Screening studies have been conducted against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa).[1][10] Certain Schiff base derivatives have exhibited potent antibacterial activity, with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics like norfloxacin.[4][13] For instance, some compounds showed MIC values as low as 16.1 µM against S. aureus and E. coli.[4] The presence of electron-withdrawing groups on the phenyl ring attached to the thiazole has been noted to enhance antibacterial effects.[4]

Antifungal Activity: These derivatives have also been tested against fungal strains such as Candida albicans and Aspergillus niger.[1][4] Specific compounds have demonstrated significant antifungal potential, with MIC values comparable to the standard drug fluconazole.[4][13] One derivative was found to be particularly potent against A. niger with an MIC of 16.2 µM.[4]

Table 1: Summary of Antimicrobial Activity (MIC in µM)

Compound ID S. aureus E. coli B. subtilis C. albicans A. niger Reference
p2 16.1 16.1 - - - [4]
p4 - - 28.8 - - [4]
p6 - - - 15.3 - [4]
p3 - - - - 16.2 [4]
d1, d2, d3 Promising Activity Promising Activity Promising Activity Promising Activity Promising Activity [5]
Norfloxacin Standard Standard Standard N/A N/A [4]

| Fluconazole | N/A | N/A | N/A | Standard | Standard |[4] |

Anticancer Activity

The 4-(4-bromophenyl)-thiazol-2-amine scaffold is a key feature in compounds designed as selective and effective chemotherapeutic agents.[4][8]

Targets and Mechanism: These derivatives have been evaluated against various cancer cell lines, with a notable focus on the oestrogen receptor-positive human breast adenocarcinoma cell line (MCF7).[4][5] The standard method for this evaluation is often the Sulforhodamine B (SRB) colorimetric assay.[4][5] Some thiazole derivatives function as potent inhibitors of Aurora kinases A and B, which are crucial regulators of mitosis.[3][14] Overexpression of these kinases is common in many cancers, and their inhibition leads to mitotic failure and subsequent cell death (apoptosis), making them a key therapeutic target.[3][14]

G cluster_0 Cell Cycle Progression Prophase Prophase Metaphase Metaphase Prophase->Metaphase Apoptosis Mitotic Failure & Apoptosis Prophase->Apoptosis Disruption Anaphase Anaphase Metaphase->Anaphase Metaphase->Apoptosis Disruption Cytokinesis Cytokinesis Anaphase->Cytokinesis Anaphase->Apoptosis Disruption Cytokinesis->Apoptosis Disruption Aurora_A Aurora Kinase A (Centrosome Maturation, Spindle Assembly) Aurora_A->Prophase Aurora_B Aurora Kinase B (Chromosome Alignment, Cytokinesis) Aurora_B->Metaphase Aurora_B->Cytokinesis Thiazole 4-(4-bromophenyl) -thiazol-2-amine Derivative Thiazole->Aurora_A Inhibition Thiazole->Aurora_B Inhibition

Caption: Inhibition of Aurora Kinases by thiazole derivatives disrupts mitosis.

Screening Results: Anticancer screenings have identified several derivatives with potent activity against the MCF7 breast cancer cell line, with some compounds showing efficacy comparable to the standard drug 5-fluorouracil.[4][5][6] For example, compound p2 from one study was identified as the most active against this cell line.[4][6][13] In another study, compounds d6 and d7 were found to be the most active against the same breast cancer cell line.[5]

Structure-Activity Relationship (SAR) Insights

The biological activity of these derivatives is highly dependent on their molecular structure. Analyzing the relationship between structural modifications and pharmacological effects provides crucial insights for designing more potent and selective compounds.

  • The 4-Bromophenyl Group: The presence of the bromine atom at the para-position of the phenyl ring at position 4 of the thiazole is often crucial for activity. Halogens can enhance binding affinity through halogen bonding and alter the electronic properties of the molecule.[4]

  • Substitutions at the 2-Amino Group: This position is a key point for derivatization.

    • Schiff Bases: Formation of Schiff bases by reacting the amino group with various aromatic aldehydes has yielded compounds with potent antimicrobial and anticancer activities.[4] The nature of the substituent on the aromatic aldehyde is a critical determinant of activity.

    • Acetamides: N-acetamide derivatives, particularly those further substituted with different aniline rings, have shown significant anticancer activity.[5] The electronic nature (electron-donating vs. electron-withdrawing) and position of substituents on the terminal phenyl ring can drastically alter efficacy.[5]

G cluster_R2_mods Modifications at Position 2 Core 4-(4-bromophenyl)-thiazol-2-amine Core Essential for Scaffold Activity R1 Position 4 p-Bromophenyl Group Often enhances activity via halogen bonding and lipophilicity Core:f0->R1:f0 Substituent at C4 R2 Position 2 -NH2 Group Modification Core:f0->R2:f0 Substituent at C2 Schiff Schiff Bases (-N=CH-Ar) Potent Antimicrobial & Anticancer Activity R2:f1->Schiff Acetamide Substituted Acetamides (-NH-CO-CH2-NH-Ar) Significant Anticancer Activity R2:f1->Acetamide

Caption: Key structure-activity relationships for the thiazole derivatives.

Computational Studies: Docking and ADME

To understand the molecular basis of their biological activity, computational methods are frequently employed.

Molecular Docking: Molecular docking studies have been performed to investigate the binding interactions of these thiazole derivatives with their putative biological targets. For anticancer activity, docking into the active sites of proteins like Aurora kinases or estrogen receptors helps to rationalize the observed efficacy.[5][15] Studies have shown that active compounds fit well within the binding pockets of target receptors, forming crucial hydrogen bonds and hydrophobic interactions, which explains their inhibitory potential.[4][5]

ADME Profile: In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential in early-stage drug discovery to assess the drug-likeness of compounds.[4] For 4-(4-bromophenyl)-thiazol-2-amine derivatives, these studies have often predicted favorable ADME properties, suggesting good potential for bioavailability and metabolic stability, making them promising candidates for further development.[4][6][13]

Conclusion and Future Perspectives

The 4-(4-bromophenyl)-thiazol-2-amine scaffold represents a highly valuable and versatile platform for the development of new therapeutic agents. The research synthesized in this guide demonstrates that its derivatives possess a broad spectrum of potent biological activities, particularly as antimicrobial and anticancer agents. The well-established Hantzsch synthesis allows for the straightforward creation of the core structure, and the reactive 2-amino group provides a convenient handle for generating diverse chemical libraries.

Future work should focus on:

  • Lead Optimization: Systematically modifying the most potent compounds identified to date to improve their efficacy, selectivity, and pharmacokinetic profiles.

  • Mechanism of Action Studies: Moving beyond in vitro screening to elucidate the precise molecular mechanisms by which these compounds exert their effects, particularly for the most promising anticancer derivatives.

  • In Vivo Evaluation: Advancing the most promising lead compounds into preclinical animal models to assess their in vivo efficacy, toxicity, and overall therapeutic potential.

The compelling body of evidence strongly supports the continued exploration of 4-(4-bromophenyl)-thiazol-2-amine derivatives as a rich source of future drug candidates.

References

  • Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl). (URL: )
  • Sharma, D., Kumar, S., Narasimhan, B., Ramasamy, K., Lim, S. M., Shah, S. A. A., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60. (URL: [Link])

  • Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. (2019). BMC Chemistry. (URL: [Link])

  • N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives. International Scholars Journals. (URL: [Link])

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). ResearchGate. (URL: [Link])

  • Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. (2019). ResearchGate. (URL: [Link])

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). PubMed. (URL: [Link])

  • Malukaite, L., et al. (2022). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. Molecules. (URL: [Link])

  • Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). (2025). ResearchGate. (URL: [Link])

  • Synthesis and Biological Activity of 4-(4-Bromophenyl)-2-[4-(arylhydrazono-3-methyl-5-(5-bromopyridin-2-yl)imino-4, 5-dihydro pyrazol-1-yl]-1,3-thiazole derivatives. TSI Journals. (URL: [Link])

  • Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. (2018). ResearchGate. (URL: https://www.researchgate.
  • Synthesis and Biological activity of 4-(3-bromophenyl)-N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives. (2017). International Scholars Journals. (URL: [Link])

  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025). Chemistry Reviews Letters. (URL: [Link])

  • Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents. (2024). Bentham Science. (URL: [Link])

  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. (2022). ACS Omega. (URL: [Link])

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022). ResearchGate. (URL: [Link])

  • Wang, S., et al. (2010). Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry. (URL: [Link])

Sources

Methodological & Application

Application Notes & Protocols for N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide (Compound BTH)

Author: BenchChem Technical Support Team. Date: February 2026

Characterizing the Anti-Proliferative and Pro-Apoptotic Effects of a Novel Thiazole-Based PI3K/Akt Pathway Inhibitor in Cancer Cell Lines

Abstract This document provides a comprehensive guide for researchers investigating the cellular effects of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide, a novel compound belonging to the 2-aminothiazole class of molecules. Derivatives of 2-aminothiazole are recognized for their diverse biological activities, including significant anticancer properties.[1][2] Based on its structural features, N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide (hereafter referred to as Compound BTH) is hypothesized to exert its effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, a critical cascade that is frequently dysregulated in cancer, leading to uncontrolled cell growth and survival.[3][4] These application notes offer detailed, field-proven protocols for assessing the cytotoxic and pro-apoptotic activity of Compound BTH, and for validating its mechanism of action through target-specific protein analysis. The methodologies herein are designed to provide a robust framework for preclinical evaluation, from initial dose-response studies to mechanistic validation.

Section 1: Scientific Background & Hypothesized Mechanism of Action

The PI3K/Akt/mTOR pathway is a central signaling node that integrates extracellular cues to regulate fundamental cellular processes, including proliferation, survival, and metabolism.[4] Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of downstream substrates, ultimately leading to increased cell proliferation and the inhibition of apoptosis (programmed cell death).[4]

Given the established role of 2-aminothiazole derivatives as kinase inhibitors and anticancer agents[1][5], Compound BTH is postulated to function as an inhibitor of this pathway. Its 4-(4-bromophenyl)thiazole core provides a scaffold known to interact with the ATP-binding pockets of various kinases. By disrupting the PI3K/Akt signaling cascade, Compound BTH is expected to decrease the viability of cancer cells and induce apoptosis. The following protocols are designed to systematically test this hypothesis.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes BTH Compound BTH BTH->PI3K Hypothesized Inhibition

Caption: Hypothesized mechanism of Compound BTH on the PI3K/Akt/mTOR pathway.

Section 2: Preliminary Compound Handling & Preparation

Rationale: Proper handling and solubilization of small molecule inhibitors are critical for obtaining reproducible results. Most hydrophobic organic compounds are insoluble in aqueous media and require an organic solvent for initial dissolution. Dimethyl sulfoxide (DMSO) is the standard solvent for this purpose.

Protocol:

  • Reconstitution: Prepare a high-concentration stock solution of Compound BTH (e.g., 10 mM) in sterile, anhydrous DMSO. Ensure complete dissolution by vortexing.

  • Aliquoting: Dispense the stock solution into small, single-use aliquots to minimize freeze-thaw cycles, which can lead to compound degradation.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in complete cell culture medium. Ensure the final concentration of DMSO in the media applied to cells does not exceed 0.5%, as higher concentrations can be cytotoxic.[6] A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Section 3: Protocol 1 - Assessing Cytotoxicity (IC50 Determination)

Principle: The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency.[7] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust colorimetric method to assess cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.[8]

Methodology:

  • Cell Seeding:

    • Trypsinize and count cells (e.g., A549, MCF-7, or another relevant cancer cell line).

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.[9]

    • Incubate overnight (18-24 hours) at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of 2-fold or 10-fold dilutions of Compound BTH in complete medium from your stock solution. A suggested starting range is 0.01 µM to 100 µM.

    • Include wells for "untreated" (cells in medium only) and "vehicle control" (cells in medium with the highest final DMSO concentration).

    • Remove the old medium from the cells and add 100 µL of the medium containing the appropriate drug concentrations or controls.

    • Incubate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[8]

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.[8]

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490-570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.[6][9]

Example Data Presentation:

Compound BTH (µM)Absorbance (OD 570nm)% Viability vs. Vehicle
0 (Vehicle Control)1.25100%
0.11.1894.4%
10.9576.0%
50.6552.0%
100.4032.0%
500.1512.0%
1000.108.0%

Section 4: Protocol 2 - Quantifying Apoptosis by Annexin V/PI Staining

Principle: A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[10][11] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorophore (like FITC) to detect these early apoptotic cells.[12] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[11] This dual-staining method allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.[13]

Methodology:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with Compound BTH at concentrations around the determined IC50 (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours.

    • Include a vehicle control and a positive control (e.g., staurosporine).

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, gently detach using a non-enzymatic cell dissociation buffer or trypsin-EDTA.

    • Combine all cells and centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS.[12]

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[12]

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[10]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[14]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[14]

    • Analyze the samples immediately using a flow cytometer.

    • Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.

    • Data will be plotted as a dot plot with Annexin V-FITC on the x-axis and PI on the y-axis, allowing for quantification of four populations:

      • Lower-Left (Annexin V- / PI-): Live cells

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-Left (Annexin V- / PI+): Necrotic cells

Section 5: Protocol 3 - Target Validation via Western Blotting

Principle: Western blotting allows for the detection of specific proteins in a complex mixture. To validate that Compound BTH inhibits the PI3K/Akt pathway, this protocol focuses on detecting the phosphorylation status of key pathway components. A decrease in the phosphorylated form of a protein (e.g., phospho-Akt) relative to its total protein level upon treatment indicates pathway inhibition.

Critical Considerations for Phospho-Proteins:

  • Inhibitors: It is essential to use lysis buffers containing both protease and phosphatase inhibitors to preserve the phosphorylation state of proteins, as phosphatases are rapidly activated upon cell lysis.[15][16]

  • Blocking: Use Bovine Serum Albumin (BSA) for blocking instead of non-fat milk. Milk contains casein, a phosphoprotein that can cause high background when using phospho-specific antibodies.[16][17]

  • Buffers: Avoid phosphate-based buffers like PBS during antibody incubation, as the free phosphate can interfere with antibody binding. Tris-buffered saline (TBS) is recommended.[17]

Methodology:

  • Protein Extraction:

    • Treat cells in 6-well plates with Compound BTH as described in the apoptosis protocol.

    • Wash cells with ice-cold PBS and lyse them directly in the plate with ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitor cocktails.[16]

    • Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifuging at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[16] Pre-wet the PVDF membrane in methanol before transfer.[16]

  • Immunoblotting:

    • Block the membrane with 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[16]

    • Incubate the membrane with primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[16]

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.[18]

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • To ensure equal protein loading, probe the same membrane for a housekeeping protein like GAPDH or β-actin.

Section 6: Integrated Experimental Workflow

The following diagram illustrates the logical progression of experiments to comprehensively characterize the cellular effects of Compound BTH.

Workflow start Cancer Cell Line Culture (e.g., A549, MCF-7) prepare Prepare Compound BTH Stock in DMSO start->prepare ic50 Protocol 1: Determine IC50 via MTT Assay prepare->ic50 Dose-response treatment apoptosis Protocol 2: Quantify Apoptosis via Annexin V/PI Staining ic50->apoptosis Treat at IC50-relevant doses western Protocol 3: Validate Target Inhibition via Western Blot ic50->western Treat at IC50-relevant doses analysis Data Analysis & Interpretation apoptosis->analysis western->analysis conclusion Mechanistic Conclusion analysis->conclusion

Caption: A logical workflow for characterizing Compound BTH.

Section 7: Troubleshooting & Expert Insights

Problem Possible Cause(s) Solution(s)
MTT Assay: High variability between replicate wells.Inconsistent cell seeding; Edge effects in the 96-well plate; Contamination.Ensure a homogenous single-cell suspension before seeding. Avoid using the outermost wells of the plate or fill them with sterile PBS. Practice aseptic technique.
Annexin V Assay: High percentage of necrotic cells (PI+) even in controls.Harsh cell handling during harvesting (e.g., over-trypsinization, excessive vortexing).Use a gentle, non-enzymatic cell dissociation buffer. Handle cells gently and avoid vigorous mixing.
Western Blot: Weak or no signal for phospho-protein.Phosphatases degraded the target protein; Insufficient stimulation or treatment time; Incorrect antibody dilution.Always use fresh lysis buffer with phosphatase inhibitors and keep samples on ice.[15] Perform a time-course experiment to find the optimal treatment duration. Optimize primary antibody concentration.
Western Blot: High background on the membrane.Insufficient blocking; Blocking agent is inappropriate (e.g., milk for phospho-antibodies); Antibody concentration is too high.Increase blocking time to 1-2 hours. Always use BSA for blocking when detecting phosphoproteins.[16][17] Titrate the primary antibody to determine the optimal dilution.

References

  • Adan, A., Kiraz, Y., & Baran, Y. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

  • Fouad, M. A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]

  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]

  • Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Larasati, Y. A., et al. (2012). Synthesis and Biological Activity of 2-Aminothiazoles as Novel Inhibitors of PGE2 Production in Cells. PMC. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Biological and medicinal significance of 2-aminothiazoles. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Biologi. (n.d.). Standart Operating Procedure Apoptosis assay with Annexin V - PI. Retrieved from [Link]

  • ACS Omega. (2024, March 14). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Retrieved from [Link]

  • Scribd. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • AACR Journals. (2008, May 1). Cell-based assays for dissecting the PI3K/AKT pathway. Retrieved from [Link]

  • PubMed. (2009, February 4). Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Inhibitors of PI3K/Akt/mTOR signaling are cytotoxic to T-ALL primary cells. Retrieved from [Link]

  • Altogen Labs. (n.d.). Preclinical Studies: IC-50 Testing. Retrieved from [Link]

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]

  • ACS Publications. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Retrieved from [Link]

  • Altogen Labs. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Retrieved from [Link]

  • PMC. (n.d.). N-[4-(4-Bromophenyl)thiazol-2-yl]-4-(piperidin-1-yl)butanamide. Retrieved from [Link]

  • PMC. (2019, April 1). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. Retrieved from [Link]

  • PMC. (n.d.). Identification of (R)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-2-carboxamide, ML277, as a novel, potent and selective Kv7.1 (KCNQ1) potassium channel activator. Retrieved from [Link]

  • Indian Academy of Sciences. (2014, November). thiazol-2-yl)-5,6-dihydro-4H-1,3,4-oxadiazine-2-carboxamid. Retrieved from [Link]

  • Asian Journal of Chemistry. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Retrieved from [Link]

  • Semantic Scholar. (2023, March 2). Discovery and functional characterization of N-(thiazol-2-yl)- benzamide analogs as the first class of selective antagonists of. Retrieved from [Link]

Sources

Antimicrobial screening of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note provides a comprehensive technical framework for the antimicrobial evaluation of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide (referred to herein as TZ-Hex-Br ).

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, known for its ability to bind bacterial DNA gyrase B and fungal lanosterol 14α-demethylase. The specific derivatization of this scaffold with a 4-bromophenyl group (providing halogen bonding capability) and a hexanamide tail (enhancing lipophilicity and membrane permeability) necessitates a tailored screening protocol. This guide outlines the rigorous determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics, adhering to CLSI M07-A10 and EUCAST standards.

Chemical Context & Rationale

Before initiating biological assays, it is critical to understand the physicochemical properties driving the bioactivity of TZ-Hex-Br.

  • Core Scaffold (Thiazole): Acts as a hydrogen bond acceptor/donor system, mimicking nucleobases in DNA/RNA interactions.

  • Pharmacophore A (4-Bromophenyl): The bromine atom at the para position often enhances potency via

    
    -hole interactions (halogen bonding) with carbonyl oxygens in the target protein active site.
    
  • Pharmacophore B (Hexanamide Chain): A 6-carbon aliphatic chain increases the LogP (partition coefficient). Unlike shorter acetyl derivatives, the hexyl chain facilitates passive transport across the lipid-rich mycobacterial cell wall or Gram-negative outer membranes.

Synthesis Verification (Pre-Screening QC)

Ensure the compound purity >95% via HPLC before screening. The compound is typically synthesized via Hantzsch thiazole cyclization of 2-bromo-4'-bromoacetophenone with thiourea, followed by N-acylation with hexanoyl chloride. Impurities such as unreacted thiourea (false positive for toxicity) or residual acid must be removed.

Experimental Workflow Visualization

The following diagram illustrates the logical flow from stock preparation to mechanism of action (MoA) validation.

Antimicrobial_Screening_Workflow cluster_QC Quality Control Start Compound TZ-Hex-Br (>95% Purity) Solubility Solubility Check (DMSO Tolerance < 1%) Start->Solubility Primary_Screen Primary Screen (Agar Well Diffusion) Solubility->Primary_Screen Qualitative MIC_Assay Quantitative Assay (Broth Microdilution CLSI M07-A10) Primary_Screen->MIC_Assay If Zone > 10mm MBC_Assay Bactericidal Confirmation (MBC / MFC) MIC_Assay->MBC_Assay Determine Lethality MoA Mechanism of Action (Membrane Integrity / DNA Gyrase) MBC_Assay->MoA Lead Optimization

Figure 1: Step-by-step screening logic for TZ-Hex-Br, prioritizing solubility validation before quantitative microdilution.

Protocol 1: Stock Solution & Media Preparation

Challenge: Thiazole-hexanamides are hydrophobic. Improper solubilization causes precipitation in aqueous media, leading to "false resistance" data.

Reagents:

  • Solvent: Dimethyl sulfoxide (DMSO), sterile filtered.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI 1640 for fungi.

  • Dye: Resazurin (0.015%) for visual readout (optional).

Procedure:

  • Weighing: Accurately weigh 10.24 mg of TZ-Hex-Br.

  • Primary Stock: Dissolve in 1.0 mL of 100% DMSO to achieve a concentration of 10,240 µg/mL . Vortex for 2 minutes. Sonicate if visual particulates remain.

  • Intermediate Dilution: Dilute the stock 1:10 in CAMHB to reach 1,024 µg/mL (10% DMSO).

    • Note: Further serial dilutions in the plate will reduce DMSO to <1%, which is non-toxic to most standard strains (e.g., S. aureus ATCC 29213).

  • Precipitation Check: Incubate the intermediate dilution at 37°C for 1 hour. If turbidity occurs, the hexanamide chain is aggregating. Add 2% Tween-80 to the broth to stabilize the emulsion.

Protocol 2: Quantitative Broth Microdilution (MIC)

This protocol is adapted from CLSI M07-A10 [1]. It is the gold standard for determining the Minimum Inhibitory Concentration (MIC).

Target Strains:

  • Gram-Positive:Staphylococcus aureus (ATCC 29213), Bacillus subtilis.

  • Gram-Negative:Escherichia coli (ATCC 25922), Pseudomonas aeruginosa.

  • Fungal:Candida albicans (ATCC 10231).

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Prepare a direct colony suspension in saline equivalent to a 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute this suspension 1:150 in CAMHB to achieve

      
       CFU/mL.
      
  • Plate Setup (96-well, U-bottom):

    • Columns 1-10: Add 100 µL of CAMHB.

    • Column 11 (Growth Control): 100 µL broth + inoculum (no drug).

    • Column 12 (Sterility Control): 100 µL broth only.

  • Serial Dilution:

    • Add 100 µL of the 1,024 µg/mL TZ-Hex-Br intermediate solution to Column 1.

    • Mix and transfer 100 µL to Column 2. Repeat down to Column 10. Discard the final 100 µL.

    • Resulting Range: 512 µg/mL to 1.0 µg/mL.

  • Inoculation:

    • Add 100 µL of the diluted inoculum to Columns 1-11.

    • Final Test Volume: 200 µL.

    • Final Drug Concentration: 256 µg/mL down to 0.5 µg/mL.

  • Incubation:

    • Bacteria:

      
       for 16–20 hours (ambient air).
      
    • Fungi:

      
       for 24–48 hours.
      
  • Readout:

    • Visual: MIC is the lowest concentration showing complete inhibition of visible growth (no turbidity/pellet).

    • Colorimetric (Optional): Add 30 µL Resazurin. Incubate 2 hours. Blue = Inhibition; Pink = Growth.

Protocol 3: Minimum Bactericidal Concentration (MBC)

The MIC only measures inhibition. To determine if TZ-Hex-Br kills the bacteria (bactericidal) or just stops growth (bacteriostatic), the MBC is required.

Procedure:

  • Identify the MIC well and all wells with higher concentrations from the microdilution plate.

  • Aspirate 10 µL from each of these clear wells.

  • Spot-plate onto MHA (Mueller-Hinton Agar) plates.

  • Incubate at

    
     for 24 hours.
    
  • Calculation: The MBC is the concentration that results in a 99.9% reduction in the initial inoculum count (i.e.,

    
     colonies usually, depending on initial load).
    

Data Interpretation & Expected Results

Based on Structure-Activity Relationships (SAR) of similar 4-(4-bromophenyl)thiazole derivatives [2, 3], the expected activity profile for TZ-Hex-Br is:

Organism TypeStrainExpected MIC Range (µg/mL)Mechanistic Insight
Gram-Positive S. aureus2 – 16 High Activity. The lipophilic hexanamide tail facilitates penetration; thiazole binds DNA gyrase.
Gram-Positive B. subtilis4 – 32 Moderate-High Activity.
Gram-Negative E. coli> 128 Likely Resistant. The hexanamide chain may be too bulky for porin channels, or efflux pumps may eject the scaffold.
Fungi C. albicans8 – 64 Moderate Activity. Thiazoles often inhibit ergosterol synthesis (CYP51).

Note on Halogen Bonding: The 4-bromophenyl moiety is critical. If activity is lost compared to a non-brominated analog, it suggests the bromine is sterically hindering binding rather than engaging in beneficial halogen bonding.

Advanced Characterization: Mechanism of Action (MoA)

If MIC < 10 µg/mL, proceed to MoA studies to validate the target.

A. Time-Kill Kinetics
  • Objective: Determine the rate of lethality.

  • Method: Inoculate broth with

    
     CFU/mL + TZ-Hex-Br at 
    
    
    
    . Aliquot at 0, 2, 4, 8, and 24 hours. Count CFU.
  • Bactericidal Definition:

    
     reduction in CFU/mL within 24 hours.
    
B. Membrane Permeabilization Assay
  • Rationale: The hexyl chain acts as a surfactant-like tail. This assay ensures the compound is a specific inhibitor and not just a non-specific detergent (which causes toxicity).

  • Method: Use Propidium Iodide (PI) uptake. If TZ-Hex-Br causes rapid PI fluorescence increase in S. aureus, it acts via membrane disruption (potential toxicity risk). If no fluorescence occurs but bacteria die, the target is intracellular (e.g., DNA Gyrase).

MoA_Logic Input Hit Compound (MIC < 10 µg/mL) Kill_Curve Time-Kill Assay Input->Kill_Curve Result_Kill >3 Log Reduction? Kill_Curve->Result_Kill Bactericidal Bactericidal Result_Kill->Bactericidal Yes Bacteriostatic Bacteriostatic Result_Kill->Bacteriostatic No Membrane_Assay Propidium Iodide Uptake Bactericidal->Membrane_Assay Result_Membrane High Fluorescence? Membrane_Assay->Result_Membrane Specific Intracellular Target (e.g., Gyrase) Result_Membrane->Specific No Nonspecific Membrane Lysis (Toxicity Risk) Result_Membrane->Nonspecific Yes

Figure 2: Decision tree for distinguishing specific antibiotic mechanisms from non-specific membrane toxicity.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition.[1][2][3] CLSI document M07-A10.[1][2]

  • Sharma, D., et al. (2019).[4] "4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile." BMC Chemistry. (Demonstrates the baseline activity of the 4-bromophenyl-thiazole scaffold).

  • Kashyap, S.J., et al. (2018). "Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives." ResearchGate.[5] (Provides comparative data for amide derivatives of the parent scaffold).

  • Protocols.io. (2023). "Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method." (Practical guide for plate setup).

Sources

Application Notes and Protocols: Anticancer Evaluation of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide on MCF-7 Cells

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2][3][4][5] The thiazole ring is a key structural motif in several clinically approved anticancer drugs.[3][4] This document provides a comprehensive guide for the in vitro evaluation of a novel thiazole derivative, N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide, against the human breast adenocarcinoma cell line, MCF-7.

The MCF-7 cell line is a well-characterized, estrogen receptor-positive (ER+) luminal A type of breast cancer cell line and serves as a fundamental model for studying hormone-dependent breast cancer.[6][7] The protocols outlined herein are designed to assess the cytotoxic and apoptotic effects of the compound and to provide insights into its potential mechanism of action.

Experimental Rationale and Workflow

The evaluation of a novel anticancer compound follows a logical progression from determining its cytotoxic potential to elucidating its mechanism of action. This workflow ensures a comprehensive understanding of the compound's effects on cancer cells.

Anticancer Evaluation Workflow A Compound Preparation & Cell Culture B Cytotoxicity Screening (MTT Assay) A->B C Determine IC50 Value B->C D Apoptosis Assessment (Annexin V/PI Staining) C->D E Cell Cycle Analysis (Propidium Iodide Staining) C->E F Mechanism of Action (Western Blotting) C->F

Caption: Experimental workflow for the anticancer evaluation of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide.

Materials and Reagents

  • N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide

  • MCF-7 cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with and without phenol red

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • RNase A

  • Ethanol (70%, ice-cold)

  • Protein lysis buffer

  • BCA Protein Assay Kit

  • Primary and secondary antibodies for Western blotting (e.g., for PARP, Caspase-3, Bcl-2, Bax, Akt, p-Akt)

Protocol 1: Cell Culture and Maintenance

Rationale: Proper cell culture technique is fundamental to obtaining reproducible and reliable experimental results. The following protocol is for the routine maintenance of the MCF-7 cell line.

Procedure:

  • Culture Medium: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% penicillin-streptomycin.

  • Incubation: Culture MCF-7 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash once with PBS, and add 2-3 mL of Trypsin-EDTA. Incubate for 3-5 minutes at 37°C until cells detach.

  • Neutralization and Collection: Add 7-8 mL of complete growth medium to inactivate the trypsin. Collect the cell suspension in a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

  • Resuspension and Seeding: Discard the supernatant, resuspend the cell pellet in fresh complete growth medium, and seed into new flasks at the desired density.

Protocol 2: Cytotoxicity Evaluation using MTT Assay

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[8][9] This assay is used to determine the concentration of the compound that inhibits cell growth by 50% (IC50).

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.[10] Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide in complete growth medium (without phenol red to avoid spectral overlap).[11] Replace the medium in the wells with 100 µL of the diluted compound. Include untreated and vehicle (DMSO) controls.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[12]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes in the dark.[9]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[10][12]

  • Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.

Expected Data Presentation:

Concentration (µM)Absorbance (570 nm)% Viability
0 (Control)1.25100
11.1894.4
50.9576.0
100.6350.4
250.3124.8
500.1512.0

Protocol 3: Apoptosis Assessment by Annexin V/Propidium Iodide Staining

Rationale: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[13][14] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a marker for late apoptotic and necrotic cells.[15][16]

Procedure:

  • Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates. Once attached, treat with N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge and wash the cell pellet with cold PBS.[13]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[10][16][17]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[10][13][17]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.[15][16]

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Expected Data Presentation:

Treatment% Live Cells% Early Apoptotic% Late Apoptotic/Necrotic
Control95.22.52.3
IC5060.125.414.5
2x IC5035.840.224.0

Protocol 4: Cell Cycle Analysis

Rationale: Many anticancer agents exert their effects by inducing cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing cancer cell proliferation.[18] Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content, allowing for the discrimination of cell cycle phases.[19]

Procedure:

  • Cell Seeding and Treatment: Treat MCF-7 cells in 6-well plates with the compound at IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while gently vortexing.[19] Incubate for at least 1 hour at 4°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.[19] The RNase A is crucial to prevent the staining of double-stranded RNA.[19]

  • Incubation: Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content by flow cytometry.

Expected Data Presentation:

Treatment% G0/G1 Phase% S Phase% G2/M Phase% Sub-G1 (Apoptosis)
Control65.420.114.51.8
IC5075.210.39.55.0
2x IC5050.18.215.726.0

Protocol 5: Investigation of Apoptotic Pathways by Western Blotting

Rationale: Western blotting allows for the detection of key proteins involved in apoptosis.[20] This can help elucidate whether the compound induces apoptosis through the intrinsic or extrinsic pathway. The PI3K/Akt pathway is often dysregulated in MCF-7 cells and is a common target for anticancer therapies.[21][22][23]

Procedure:

  • Protein Extraction: Treat MCF-7 cells with the compound for the desired time points. Lyse the cells in a suitable buffer and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate 30-50 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[24]

  • Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., cleaved PARP, cleaved Caspase-3, Bcl-2, Bax, Akt, p-Akt).

  • Detection: Incubate with the appropriate HRP-conjugated secondary antibody and visualize using a chemiluminescence detection system.[24]

Key Protein Targets and Their Significance:

  • Cleaved PARP and Cleaved Caspase-3: Hallmarks of apoptosis.[20]

  • Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic): Changes in the Bax/Bcl-2 ratio can indicate the involvement of the intrinsic apoptotic pathway.

  • p-Akt/Akt: A decrease in the ratio of phosphorylated Akt to total Akt suggests inhibition of the PI3K/Akt survival pathway.[21]

PI3K_Akt_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PIP2->PIP3 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt Akt->pAkt Bcl2 Bcl-2 pAkt->Bcl2 Inhibits Apoptosis Apoptosis pAkt->Apoptosis Blocks Bax Bax Bcl2->Bax Inhibits Bax->Apoptosis Promotes Compound N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide Compound->pAkt Potential Inhibition?

Caption: Simplified PI3K/Akt signaling pathway and a potential point of inhibition.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Center for Biotechnology Information. Available at: [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]

  • New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. MDPI. Available at: [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. BosterBio. Available at: [Link]

  • Synthesis and Antitumor Activity Evaluation of 2-Aminothiazoles Appended 5-methylisoxazoline and Pyridine-piperazine Hybrid Molecules. Academia.edu. Available at: [Link]

  • The PI3K/Akt pathway is required for survival of MCF-7 but not MDA-MB-231 cells. ResearchGate. Available at: [Link]

  • Synthesis and anticancer properties of 2-aminothiazole derivatives. Taylor & Francis Online. Available at: [Link]

  • Synthesis and anticancer properties of 2-aminothiazole derivatives | Request PDF. ResearchGate. Available at: [Link]

  • Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer. Frontiers. Available at: [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. ResearchTweet. Available at: [Link]

  • Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. ProQuest. Available at: [Link]

  • Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. Ohrid University "St. Kliment Ohridski". Available at: [Link]

  • Activities of tested compounds against the MCF-7 breast cancer cell line. ResearchGate. Available at: [Link]

  • Cellular Toxicity: Nanogenomedicine In MCF-7 Cell Line: MTT Assay l Protocol Preview. YouTube. Available at: [Link]

  • FIG. 1. Cell-cycle analysis of propidium iodide labeled MCF-7 cells... ResearchGate. Available at: [Link]

  • ADAM17-siRNA inhibits MCF-7 breast cancer through EGFR-PI3K-AKT activation. Spandidos Publications. Available at: [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. SpringerLink. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Center for Biotechnology Information. Available at: [Link]

  • Eco-Friendly Formulated Zinc Oxide Nanoparticles: Induction of Cell Cycle Arrest and Apoptosis in the MCF-7 Cancer Cell Line. MDPI. Available at: [Link]

  • PIK3CA and AKT1 mutations have distinct effects on sensitivity to targeted pathway inhibitors in an isogenic luminal breast cancer model system. National Center for Biotechnology Information. Available at: [Link]

  • Tamoxifen and the PI3K Inhibitor: LY294002 Synergistically Induce Apoptosis and Cell Cycle Arrest in Breast Cancer MCF-7 Cells. MDPI. Available at: [Link]

  • Cell cycle analysis of MCF-7 cells by propidium iodide (PI) staining and flow cytometry afte. The Royal Society of Chemistry. Available at: [Link]

  • What are the points to be considered for growing MCF7 cells and performing the MTT assay ??. ResearchGate. Available at: [Link]

  • Apoptotic mechanisms in T47D and MCF-7 human breast cancer cells. National Center for Biotechnology Information. Available at: [Link]

  • MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing. Cytion. Available at: [Link]

  • DNA Cell Cycle Analysis with PI. University of Massachusetts Chan Medical School. Available at: [Link]

  • Synthesis, Molecular Docking, and Biological Evaluation of a New Series of Benzothiazinones and Their Benzothiazinyl Acetate Derivatives as Anticancer Agents against MCF-7 Human Breast Cancer Cells and as Anti-Inflammatory Agents. ACS Publications. Available at: [Link]

  • Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. ResearchGate. Available at: [Link]

  • Western blotting analysis of some of the apoptotic proteins in MCF-7... ResearchGate. Available at: [Link]

  • Analysis by Western Blotting - Apoptosis. Bio-Rad. Available at: [Link]

  • Cytotoxic evaluation of curcumin and quercetin in MCF-7 cell lines. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]

  • Protein expression analysis of MCF-7 cells by Western blotting after... ResearchGate. Available at: [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl). Journal of Pharmaceutical Negative Results. Available at: [Link]

Sources

Application Note: Molecular Docking Studies of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide

[1]

Executive Summary

This application note details the computational evaluation of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide , a lipophilic derivative of the privileged 2-aminothiazole scaffold. Based on Structure-Activity Relationship (SAR) data of analogous 4-(4-bromophenyl)thiazoles, this compound is investigated for dual-therapeutic potential: antibacterial activity (targeting DNA Gyrase B) and anticancer activity (targeting Estrogen Receptor Alpha).

This guide provides a rigorous, reproducible protocol for molecular docking, validated by re-docking procedures and supported by Density Functional Theory (DFT) ligand preparation.

Chemical Profile & Rationale[1][2][3][4][5][6][7][8]

Molecule: N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide Core Scaffold: 2-aminothiazole Substituents:

  • C4 Position: 4-Bromophenyl (Provides ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     stacking and halogen bonding capability).
    
  • N2 Position: Hexanamide (6-carbon aliphatic chain).

Mechanistic Rationale: The 2-aminothiazole core is a well-documented pharmacophore.[1] The introduction of the hexanamide tail, as opposed to shorter acetyl or chloroacetyl groups, is a strategic modification designed to enhance lipophilicity (LogP). This modification targets hydrophobic sub-pockets within the active sites of enzymes like DNA Gyrase and nuclear receptors like ERngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Target Selection

To ensure scientific integrity, targets were selected based on validated biological activities of 4-(4-bromophenyl)thiazole derivatives found in recent literature.

Target ClassProtein TargetPDB IDRationale for Selection
Antibacterial DNA Gyrase B (ATPase domain)1KZN Thiazoles are known to compete with ATP in the GyrB subunit, inhibiting bacterial DNA replication. The hydrophobic hexyl chain is predicted to occupy the hydrophobic pocket near Val43/Ile78.
Anticancer Estrogen Receptor ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

(ER

)
3ERT 4-phenylthiazoles show cytotoxicity against MCF-7 cells.[2][3][4] The bromophenyl group mimics the phenolic ring of 4-hydroxytamoxifen (co-crystallized ligand).

Experimental Protocol

Phase 1: Ligand Preparation & DFT Optimization

Objective: To generate a biologically relevant low-energy conformer.

  • 2D to 3D Conversion: Generate the 3D structure using ChemDraw/BioVia Draw.

  • Geometry Optimization (QM Level):

    • Software: Gaussian 16 or ORCA.

    • Method: DFT (Density Functional Theory).

    • Functional/Basis Set: B3LYP/6-31G(d,p).

    • Rationale: Standard molecular mechanics (MMFF94) often fail to accurately predict the torsion angle between the thiazole and the bromophenyl ring. DFT ensures the correct planarity and bond lengths for the halogen bond.

  • Ligand State: Compute partial charges using the RESP (Restrained Electrostatic Potential) method.

Phase 2: Protein Preparation

Objective: To correct crystallographic artifacts.

Protocol for PDB: 1KZN (DNA Gyrase B):

  • Import: Load PDB 1KZN into the molecular modeling suite (e.g., Schrödinger Maestro or AutoDock Tools).

  • Clean-up: Remove water molecules (unless bridging), co-factors, and ions (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ).
    
  • Loop Modeling: Use Prime (Schrödinger) or Modeller to fix missing residues in the ATPase active site loop (residues 100-115 are often disordered).

  • Protonation: Assign H-bond networks at pH 7.4 using PROPKA.

  • Energy Minimization: Minimize the structure (OPLS4 force field) until RMSD reaches 0.30 Å to relieve steric clashes.

Phase 3: Grid Generation & Docking

Objective: To sample binding poses and calculate affinity.

Grid Box Setup (1KZN):

  • Center: Coordinates of the co-crystallized ligand (Clorobiocin).

  • Size: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     Å (Sufficient to accommodate the hexyl tail).
    

Docking Parameters (AutoDock Vina / Glide SP):

  • Exhaustiveness: 32 (High precision).

  • Num Modes: 10.

  • Energy Range: 4 kcal/mol.

  • Constraint (Optional): Define a Hydrogen Bond constraint with Asp73 (critical for GyrB inhibition).

Phase 4: Validation (Self-Validating System)
  • Redocking: Extract the native ligand (Clorobiocin for 1KZN; 4-OHT for 3ERT) and re-dock it.

  • Success Criteria: The RMSD between the docked pose and the crystal pose must be < 2.0 Å . If RMSD > 2.0 Å, the protocol fails; re-optimize grid box or protonation states.

Workflow Visualization

The following diagram illustrates the logic flow for the antibacterial mechanism of action and the docking workflow.

DockingWorkflowLigandLigand: N-[4-(4-bromophenyl)...(Hexanamide Tail)DFTDFT Optimization(B3LYP/6-31G*)Ligand->DFTDockingMolecular Docking(AutoDock Vina / Glide)DFT->DockingTargetTarget: DNA Gyrase B(PDB: 1KZN)PrepProtein Prep(Fix Loops, Protonate pH 7.4)Target->PrepGridGrid Generation(Active Site: Asp73, Val43)Prep->GridGrid->DockingAnalysisInteraction Analysis(H-Bonds, Hydrophobic, Halogen)Docking->AnalysisOutcomeBiological Outcome:Inhibition of Bacterial DNA ReplicationAnalysis->OutcomeHigh Affinity Binding

Caption: Integrated workflow for ligand preparation, protein processing, and docking execution leading to biological prediction.

Anticipated Results & Data Interpretation

Based on the structural properties of the hexanamide derivative, the following interactions are the standard for passing the "Lead Candidate" threshold.

Table 1: Critical Interaction Checkpoints (DNA Gyrase B)[1]
ResidueInteraction TypeMechanistic Importance
Asp73 Hydrogen BondEssential. The amide nitrogen of the thiazole-2-amide usually donates H to Asp73.
Val43 HydrophobicThe hexyl chain should orient towards this residue (hydrophobic pocket).
Arg76 Cation-ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Interaction with the thiazole or phenyl ring.
Thr165 Halogen BondInteraction with the 4-Bromo substituent.[3][5]
Table 2: Comparative Binding Affinity (Simulated)
CompoundDocking Score (kcal/mol)Ligand EfficiencyNotes
Native Ligand (Clorobiocin) -9.20.35Reference Standard
Title Compound (Hexanamide) -8.40.31High affinity due to hexyl chain hydrophobic packing.
Acetamide Analog (Short chain) -7.10.28Lower affinity; lacks hydrophobic reach.

ADME & Drug-Likeness (In Silico)[1]

Before wet-lab synthesis, the compound must be evaluated against Lipinski’s Rule of 5.

  • Molecular Weight: ~353.2 g/mol (Pass < 500).

  • LogP: Estimated ~4.2. (Pass < 5).[2] Note: The hexyl chain pushes this close to the limit. Solubility might be an issue.

  • H-Bond Donors: 1 (Amide NH). (Pass < 5).

  • H-Bond Acceptors: 3 (Thiazole N, Amide O, S). (Pass < 10).

References

  • Sharma, D., et al. (2019). "4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile."[3] BMC Chemistry, 13(1):60.

  • Bondock, S., et al. (2010). "Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety." European Journal of Medicinal Chemistry, 45(9), 3692-3701.

  • RCSB Protein Data Bank. "Crystal structure of 24-kDa domain of E. coli Gyrase B in complex with Clorobiocin (PDB: 1KZN)."

  • RCSB Protein Data Bank. "Human Estrogen Receptor Alpha Ligand-binding Domain in Complex with 4-Hydroxytamoxifen (PDB: 3ERT)."

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry, 31(2), 455-461.

Application Notes & Protocols: Characterizing the ADME Profile of 4-(4-bromophenyl)-thiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Early ADME Profiling

The 4-(4-bromophenyl)-thiazol-2-amine scaffold is a privileged structure in medicinal chemistry, with derivatives showing potential as antimicrobial and anticancer agents.[1][2][3] However, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges, a majority of which are attributable to suboptimal pharmacokinetic properties. Early and comprehensive assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) is not merely a screening step; it is a critical, data-driven strategy to de-risk drug discovery programs, reduce late-stage attrition, and optimize molecular design.

This guide provides a holistic framework for characterizing the ADME profile of novel 4-(4-bromophenyl)-thiazol-2-amine derivatives. We move beyond rote protocols to explain the scientific rationale behind each assay, enabling researchers to interpret data critically and make informed decisions. The thiazole ring, while a valuable pharmacophore, presents specific metabolic considerations, including the potential for bioactivation into reactive metabolites, which necessitates a thorough investigation.[4][5][6][7]

Logical Workflow for ADME Assessment

A tiered and integrated approach is essential for an efficient ADME evaluation. The workflow begins with high-throughput in vitro assays to assess fundamental properties and guide initial Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) development, culminating in more complex in vivo studies for definitive pharmacokinetic characterization.

ADME_Workflow cluster_invitro In Vitro / In Silico Assessment cluster_invivo In Vivo Assessment Perm Absorption: Caco-2 Permeability PK Rodent Pharmacokinetics (IV & PO Dosing) Perm->PK Guides Oral Dose Selection PPB Distribution: Plasma Protein Binding PPB->PK Contextualizes Exposure Data MetStab Metabolism: Metabolic Stability (HLM) MetStab->PK Predicts In Vivo Clearance

Caption: Integrated workflow for ADME profiling of drug candidates.

Absorption: Assessing Intestinal Permeability

For orally administered drugs, crossing the intestinal epithelial barrier is the first critical step to entering systemic circulation. The Caco-2 cell line, a human colorectal adenocarcinoma cell line, serves as the gold standard in vitro model because it differentiates into a polarized monolayer of enterocytes, expressing tight junctions and key drug transporters (e.g., P-glycoprotein, P-gp).[8][9]

Core Concept: The Bi-Directional Caco-2 Permeability Assay

This assay measures the rate of compound transport across the Caco-2 monolayer in two directions: from the apical (AP) to the basolateral (BL) side, mimicking intestinal absorption, and from BL to AP, which reveals the extent of active efflux. The output, an apparent permeability coefficient (Papp), is used to classify compounds.[10]

  • High Permeability: Papp > 10 x 10⁻⁶ cm/s

  • Moderate Permeability: Papp = 1 - 10 x 10⁻⁶ cm/s

  • Low Permeability: Papp < 1 x 10⁻⁶ cm/s

An Efflux Ratio (ER) , calculated as Papp (BL-AP) / Papp (AP-BL), greater than 2 suggests the compound is a substrate of an efflux transporter like P-gp, which can limit oral absorption.

Experimental Protocol: Caco-2 Permeability
  • Cell Culture: Seed Caco-2 cells onto Transwell™ membrane inserts and culture for 21-24 days to allow for full differentiation and monolayer formation.[9]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values ≥ 200 Ω·cm², as this confirms the integrity of the tight junctions.[11]

  • Preparation of Dosing Solutions: Prepare a 10 µM solution of the test compound in pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM glucose, pH 7.4).[9][11]

  • Assay Initiation (AP to BL):

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Remove the culture medium from the apical (donor) chamber and replace it with the compound dosing solution.[11]

  • Assay Initiation (BL to AP):

    • Add fresh transport buffer to the apical (receiver) chamber.

    • Remove the culture medium from the basolateral (donor) chamber and replace it with the compound dosing solution.

  • Incubation and Sampling: Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for 2 hours.[9][11] At the end of the incubation, take samples from both the donor and receiver chambers.

  • Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the Papp values using the formula:

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Data Presentation: Hypothetical Caco-2 Results
Compound IDPapp (AP-BL) (10⁻⁶ cm/s)Papp (BL-AP) (10⁻⁶ cm/s)Efflux RatioPermeability Class
BPTA-00115.216.11.1High
BPTA-0028.525.53.0Moderate (Efflux)
BPTA-0030.50.61.2Low
Atenolol (Control)0.20.31.5Low
Propranolol (Control)21.022.51.1High

Distribution: Plasma Protein Binding (PPB)

Once a drug enters the bloodstream, it can bind to plasma proteins like albumin and alpha-1-acid glycoprotein.[12] This binding is reversible, but only the unbound (free) fraction of the drug is able to distribute into tissues, interact with its target, and be cleared by metabolic enzymes.[13][14] Therefore, determining the fraction unbound (fu) is essential for interpreting efficacy and pharmacokinetic data.

Core Concept: The Rapid Equilibrium Dialysis (RED) Assay

The RED method is a widely used, reliable technique for measuring plasma protein binding.[13][15] It uses a device with two chambers separated by a semi-permeable membrane that allows small molecules (the drug) to pass through but retains large proteins. The test compound is added to the plasma chamber, and after reaching equilibrium, the concentration in the protein-free buffer chamber represents the unbound drug concentration.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)
  • Preparation: Prepare a 1-5 µM solution of the test compound by spiking a stock solution into plasma (human, rat, mouse) and, separately, into phosphate-buffered saline (PBS) for a non-specific binding check.[12]

  • Device Loading: Add the plasma-compound mixture to one chamber of the RED device and an equal volume of PBS (dialysis buffer) to the other chamber.[15]

  • Incubation: Seal the plate and incubate at 37°C for 4-6 hours on an orbital shaker to facilitate equilibrium.[12][13]

  • Sampling and Matrix Matching: After incubation, carefully remove equal aliquots from both the plasma and buffer chambers.[15] To ensure accurate comparison during analysis, "matrix match" the samples: add blank plasma to the buffer aliquot and PBS to the plasma aliquot.[13]

  • Protein Precipitation & Extraction: Add a cold organic solvent (e.g., acetonitrile) containing an internal standard to all samples to precipitate the proteins and release the bound drug.[15] Centrifuge to pellet the precipitate.

  • Quantification: Analyze the supernatant from each sample by LC-MS/MS to determine the compound concentration.

  • Data Analysis: Calculate the percentage of unbound drug using the formula:

    • % Unbound (fu) = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100

Data Presentation: Hypothetical PPB Results
Compound ID% Unbound (fu) - Human% Unbound (fu) - Rat% Unbound (fu) - MouseBinding Classification
BPTA-00112.515.820.1High Binding
BPTA-00245.238.951.3Moderate Binding
BPTA-0032.11.83.5Very High Binding
Warfarin (Control)1.11.52.2Very High Binding

Metabolism: Stability and Pathway Identification

Metabolism, primarily occurring in the liver, is the body's mechanism for converting xenobiotics into more water-soluble forms for excretion.[16] This process is largely mediated by the cytochrome P450 (CYP) superfamily of enzymes.[17][18][19] For the 4-(4-bromophenyl)-thiazol-2-amine scaffold, metabolic profiling is crucial for two reasons:

  • Metabolic Stability: Rapid metabolism leads to high clearance and poor in vivo exposure. The metabolic stability assay determines how quickly a compound is broken down.

  • Reactive Metabolites: Thiazole rings are known to be susceptible to CYP-mediated oxidation, which can form chemically reactive metabolites (RMs) like epoxides or S-oxides.[4][5][6] These RMs can covalently bind to cellular macromolecules, potentially leading to toxicity.[7][20]

Metabolism_Pathway cluster_CYP CYP450-Mediated Oxidation Parent 4-(4-bromophenyl)-thiazol-2-amine (Parent Compound) Epoxide Thiazole Epoxide (Reactive Metabolite) Parent->Epoxide Epoxidation[4][6] SOxide S-Oxide Parent->SOxide S-Oxidation[5] Hydroxylation Aromatic Hydroxylation (on Bromophenyl Ring) Parent->Hydroxylation Hydroxylation Epoxide->Epoxide Covalent_Binding Covalent Binding to Proteins Epoxide->Covalent_Binding

Sources

Technical Guide: Purification of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide is a lipophilic amide derivative often synthesized as a scaffold for antitubercular, antifungal, or quorum-sensing inhibition studies. The molecule consists of a central 1,3-thiazole ring substituted at the C4 position with a 4-bromophenyl group and acylated at the C2-amino position with a hexanoyl chain.

High-purity isolation of this compound is critical because minor impurities—specifically the unreacted 2-aminothiazole precursor—can exhibit potent biological activity (false positives in screening) or interfere with subsequent cross-coupling reactions at the aryl bromide site.

Physicochemical Profile[1][2][3][4][5][6][7][8]
  • Molecular Formula: C₁₅H₁₇BrN₂OS

  • Molecular Weight: ~353.28 g/mol

  • LogP (Predicted): ~4.5–5.0 (Highly Lipophilic)

  • Solubility: High in DCM, DMSO, EtOAc; Moderate in hot EtOH; Insoluble in Water.

  • pKa: The amide proton is weakly acidic (pKa ~14-15); the thiazole nitrogen is weakly basic but significantly less so than the precursor amine due to the electron-withdrawing amide and phenyl ring.

Impurity Profile & Separation Logic

Effective purification requires understanding the "Exit Strategy" for each contaminant.

Impurity TypeSourceChemical BehaviorRemoval Strategy
2-Amino-4-(4-bromophenyl)thiazole Unreacted Starting MaterialWeakly Basic (pKa ~5.3)Acid Wash: Protonates to form water-soluble salt.
Hexanoic Acid Hydrolysis / Excess ReagentAcidic (pKa ~4.8)Base Wash: Deprotonates to form water-soluble carboxylate.
Bis-acylated byproduct Over-reaction (Imide formation)Non-polar, NeutralRecrystallization/Chromatography: Significant solubility difference.
Palladium/Metal If prepared via Suzuki (prior step)ChelationScavenger Resins / Recrystallization

Pre-Purification Analysis

Before committing the bulk material, perform these two validation steps.

TLC Method Development

Goal: Establish a mobile phase where the Product Rf is 0.3–0.4 and impurities are distinct.

  • Stationary Phase: Silica Gel 60 F254.

  • Recommended Mobile Phase: Hexane:Ethyl Acetate (8:2 to 7:3 v/v).

  • Visualization: UV (254 nm) is primary. Iodine stain is secondary (lipophilic chain stains yellow/brown).

    • Observation: The unreacted amine is more polar (lower Rf) and may fluoresce differently. The hexanoic acid is often invisible under UV but stains with KMnO4.

Solubility Screening

Test 10 mg of crude solid in 1 mL of the following solvents at Room Temp (RT) and Boiling Point (BP).

  • Ethanol (EtOH): Ideal if soluble at BP, insoluble at RT.

  • Acetonitrile (MeCN): Good alternative for polar impurities.

  • Toluene: Excellent for highly lipophilic amides.

Protocol A: Liquid-Liquid Extraction (The "Crude Cleanup")

Objective: Bulk removal of unreacted amine and acid precursors. This step is mandatory before chromatography or crystallization to prevent co-elution or occlusion.

Reagents:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃)[1]

  • Brine (Sat. NaCl)

Step-by-Step:

  • Dissolution: Dissolve the crude reaction mixture in DCM (10 mL per gram of crude). Note: DCM is preferred over EtOAc if the product is very lipophilic.

  • Acid Wash (Removes Amine):

    • Wash the organic phase twice with 1M HCl (1:1 volume ratio).

    • Mechanism:[2][3][4] The unreacted 2-aminothiazole is protonated (

      
      ) and partitions into the aqueous layer. The amide product remains neutral and organic-soluble.
      
  • Base Wash (Removes Acid):

    • Wash the organic phase twice with Saturated NaHCO₃.

    • Mechanism:[2][3][4] Hexanoic acid is converted to sodium hexanoate (water-soluble).

  • Neutralization & Drying:

    • Wash once with Brine.

    • Dry over Anhydrous MgSO₄ for 15 minutes.

    • Filter and concentrate in vacuo to a solid residue.

Protocol B: Recrystallization (The Gold Standard)

Objective: Isolate high-purity crystalline solid (>98%). Solvent System: Ethanol (95% or Absolute) is the primary recommendation for N-thiazolyl amides [1].

Step-by-Step:

  • Setup: Place the solid from Protocol A in a round-bottom flask with a magnetic stir bar and reflux condenser.

  • Dissolution: Add Ethanol (5 mL/g) and heat to reflux (80°C).

    • If solid remains: Add hot Ethanol in 1 mL increments until fully dissolved.

    • If solution is dark: Add activated charcoal (5 wt%), reflux for 5 mins, and filter hot through Celite.

  • Nucleation: Remove from heat. Allow the flask to cool slowly to room temperature on a cork ring (insulation prevents rapid crashing/oiling).

  • Crystallization: Once at RT, place in an ice bath (0-4°C) for 1 hour.

    • Troubleshooting: If the product "oils out" (forms a liquid droplet instead of crystals), reheat to redissolve and add a seed crystal or scratch the glass. Alternatively, add dropwise water (anti-solvent) to the hot solution until slightly turbid, then cool.

  • Collection: Filter via vacuum filtration (Buchner funnel). Wash the cake with cold Ethanol (-20°C).

  • Drying: Dry in a vacuum oven at 40°C for 12 hours to remove residual solvent.

Protocol C: Flash Column Chromatography

Objective: Purification when recrystallization fails or for isolating minor byproducts.

Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: Gradient of Hexane (A) and Ethyl Acetate (B).

Gradient Table:

Time (Column Volumes) % Solvent B (EtOAc) Phase Description
0–2 CV 0% Equilibration / Elute highly non-polar impurities
2–5 CV 0% → 10% Elute residual starting materials
5–15 CV 10% → 30% Product Elution Window (Expect ~20% B)

| 15–20 CV | 30% → 100% | Flush polar byproducts |

Loading: Dissolve crude in minimum DCM and load (liquid loading) or adsorb onto silica (dry loading) if solubility is poor in the mobile phase.

Workflow Visualization

PurificationWorkflow Start Crude Reaction Mixture LLE Liquid-Liquid Extraction (DCM vs 1M HCl / NaHCO3) Start->LLE AqWaste Aqueous Waste (Salts, Amine, Acid) LLE->AqWaste Discard OrgLayer Organic Layer (Target + Neutral Impurities) LLE->OrgLayer Concentrate Concentrate to Solid OrgLayer->Concentrate Decision Purity Requirement? Concentrate->Decision Recryst Recrystallization (Ethanol Reflux) Decision->Recryst Standard (>98%) Column Flash Chromatography (Hex/EtOAc Gradient) Decision->Column Difficult Separation Final Pure N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide Recryst->Final Column->Final

Caption: Logical workflow for the purification of N-thiazolyl amides, prioritizing extraction followed by crystallization.

Quality Control (QC)

Verify the identity and purity of the final solid.[5]

  • HPLC-UV: Purity >98% at 254 nm.

    • Column: C18 Reverse Phase.

    • Mobile Phase: MeCN/Water (0.1% Formic Acid).

  • 1H NMR (DMSO-d6 or CDCl3):

    • Amide NH: Singlet, typically >10 ppm (broad).

    • Thiazole CH: Singlet, ~7.0–7.5 ppm.[6]

    • Aromatic Protons: Two doublets (AA'BB' system) for the 4-bromophenyl group (~7.5–7.8 ppm).

    • Hexanoyl Chain: Triplet (~0.9 ppm), multiplet cluster (1.2–1.7 ppm), triplet (~2.4 ppm).

  • Melting Point: Sharp range (e.g., 2°C window). Broad range indicates solvent trapping or impurities.

References

  • National Center for Biotechnology Information. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study. PMC6480860. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • BindingDB. (2011).[7] Entry for N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support: Solubilization Strategies for N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: THZ-HEX-SOL-001 Status: Active Classification: Physicochemical Troubleshooting / Formulation Support Audience: Medicinal Chemists, Pharmacologists, Assay Development Scientists

Executive Summary & Compound Profile

The Issue: Researchers frequently encounter "crashing out" (precipitation) of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide upon dilution into aqueous biological media. This is not a user error but a thermodynamic inevitability of the molecule's structure.

The Molecule:

  • Core Scaffold: 2-amino-1,3-thiazole (aromatic, planar).

  • Substituent A: 4-bromophenyl (Highly lipophilic, electron-withdrawing, enhances

    
    -
    
    
    
    stacking).
  • Substituent B: Hexanamide tail (C6 aliphatic chain).

Physicochemical Reality: This compound exhibits "Brick Dust" properties. The amide bond creates a strong crystal lattice via intermolecular hydrogen bonding, while the bromophenyl and hexyl groups drive the LogP (partition coefficient) above 4.5. It resists dissolving in water because the energy required to break its crystal lattice is high, and the energy gained by water solvation is low.

PropertyEstimated ValueImplication
LogP (Calc) ~4.8 - 5.2High lipophilicity; prefers cell membranes over cytosol.
Water Solubility < 1 µg/mLEssentially insoluble in pure aqueous buffers.
DMSO Solubility High (>20 mg/mL)Excellent stock solvent, but risky upon dilution.
Melting Point >120°C (Est.)[1][2]High lattice energy requires heat/sonication to dissolve.

Troubleshooting Workflow (Decision Tree)

Before modifying your protocol, determine if you are facing a Dissolution Rate issue (kinetic) or a Saturation Solubility issue (thermodynamic).

Solubility_Decision_Tree Start Start: Solid Compound Step1 Dissolve in 100% DMSO (Target: 10-20 mM) Start->Step1 Check1 Is it clear? Step1->Check1 Action1 Sonicate (40°C, 10 min) Check1->Action1 No (Cloudy) Step2 Dilute to Assay Buffer (e.g., 1% DMSO final) Check1->Step2 Yes (Clear) Action1->Check1 Check2 Precipitate Visible? Step2->Check2 ResultA Success: Proceed to Assay Check2->ResultA No ResultB Failure: Compound Crashed Out Check2->ResultB Yes Sol1 Solution 1: Intermediate Dilution (DMSO -> Ethanol -> Water) ResultB->Sol1 Low Conc. (<10µM) Sol2 Solution 2: Complexation (Add HP-β-Cyclodextrin) ResultB->Sol2 High Conc. (>10µM)

Figure 1: Decision tree for troubleshooting solubility issues. Use this logic to select the correct mitigation strategy below.

Validated Solubilization Protocols

Protocol A: The "Golden Triangle" (For Low Concentration Assays)

Best for: Biochemical assays (IC50 determination) where final concentration is < 10 µM.

Direct dilution from DMSO to water causes a "solvent shock," forcing the hydrophobic hexyl tail and bromophenyl ring to aggregate instantly.

  • Stock: Prepare 10 mM stock in anhydrous DMSO. Sonicate for 5 minutes.

  • Intermediate: Dilute stock 1:10 into Ethanol or PEG-400 .

    • Why: These solvents have intermediate polarity, preventing immediate aggregation.

  • Final: Pipette the Intermediate solution into the vortexing assay buffer.

    • Result: A kinetically stable dispersion (supersaturated) that lasts 2-4 hours.

Protocol B: Cyclodextrin Encapsulation (For Cell/Animal Studies)

Best for: High concentrations (> 10 µM) or in vivo delivery.

Thiazole derivatives bind exceptionally well to Hydroxypropyl-


-Cyclodextrin (HP-

-CD). The hydrophobic bromophenyl head fits inside the CD cavity, shielding it from water.
  • Vehicle Prep: Prepare 20% (w/v) HP-

    
    -CD in water or saline. Filter sterilize (0.22 µm).
    
  • Compound Prep: Dissolve compound in DMSO (max 5% of final volume).

  • Complexation: Add DMSO stock dropwise to the vortexing CD solution.

  • Incubation: Shake at 37°C for 30 minutes to allow thermodynamic equilibrium (inclusion complex formation).

Frequently Asked Questions (Technical)

Q: I see a white precipitate immediately upon adding PBS. Is my compound degraded? A: Unlikely. This is "oiling out" or crystallization. The hexanamide chain makes the molecule extremely hydrophobic. When DMSO (hygroscopic) touches water, it releases the compound instantly. Solution: Switch to Protocol B (Cyclodextrins) or add 0.05% Tween-80 to your PBS before adding the compound.

Q: Can I use DMF instead of DMSO? A: Yes, N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide is highly soluble in DMF. However, DMF is often more cytotoxic to cells than DMSO. If using DMF, keep final concentration < 0.1%.

Q: Why does the hexanamide chain make it worse than the acetamide version? A: The acetamide (C2) analogs cited in literature [1, 2] are already borderline soluble. Adding four carbons (hexanamide) increases the LogP by approximately +2.0 units, decreasing water solubility by a factor of ~100x. You are fighting thermodynamics.

Q: My compound sticks to the plastic tips. What do I do? A: Lipophilic thiazoles adhere to polypropylene.

  • Fix 1: Use "Low Retention" pipette tips.

  • Fix 2: Pre-wet the tip with the solvent before drawing the sample.

  • Fix 3: Switch to glass syringes for animal injections.

Mechanism of Action (Solubility)

Understanding the host-guest interaction is critical for Protocol B.

Cyclodextrin_Mechanism Compound Lipophilic Guest Bromophenyl Thiazole Hexyl Tail Host HP-beta-CD Host Hydrophilic Shell Hydrophobic Cavity Compound->Host Hydrophobic Interaction Complex Inclusion Complex Soluble in Aqueous Media Bioavailable Host->Complex Thermodynamic Equilibrium

Figure 2: The hydrophobic bromophenyl moiety (Guest) enters the cyclodextrin cavity (Host), rendering the complex water-soluble.

References

  • Synthesis & Properties of Thiazole Amides: Sharma, P., et al. (2019).[3] "Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives." Chemistry Central Journal. Context: Establishes the baseline solubility difficulties of the 2-amino-4-(4-bromophenyl)thiazole scaffold. 4

  • Lipophilicity of Thiazole Derivatives: Gomez, L., et al. (2015). "Study of the Relationships between the Structure, Lipophilicity and Biological Activity of Some Thiazolyl-carbonyl-thiosemicarbazides." Molecules. Context: Discusses the correlation between bromine substitution and increased lipophilicity (LogP) in thiazole series. 5[6][7]

  • General Thiazole Solubility Data: PubChem Compound Summary for 2-Amino-4-phenylthiazole. Context: Provides physicochemical data for the parent scaffold, confirming low aqueous solubility and the need for organic co-solvents.[8] 9

Sources

Technical Support Center: Stability & Handling of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Topic: Physicochemical Stability & Handling | Audience: R&D Professionals

Compound Profile & Physicochemical Context

Before troubleshooting, it is critical to understand the molecular drivers of this compound's behavior in solution. N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide is a highly lipophilic, neutral 2-acylaminothiazole. Its stability profile is dominated by its poor aqueous solubility and the specific reactivity of the heteroaryl-amide bond.

PropertyEstimated Value / CharacteristicTechnical Implication
Molecular Formula C₁₅H₁₇BrN₂OSModerate Molecular Weight (MW ~353.28)
LogP (Lipophilicity) ~4.5 - 5.2 (High)Critical Risk: Extreme insolubility in water/PBS. High risk of precipitation ("crashing out") upon dilution.
pKa (Thiazole N) ~2.5 - 3.0 (Conjugate acid)The thiazole nitrogen is weakly basic, but the amide substitution significantly reduces basicity.
Reactive Motif 2-Amidothiazole linkageSusceptible to acid-catalyzed hydrolysis and amidase cleavage in biological systems.
UV Sensitivity Moderate (Aryl Bromide)Potential for homolytic C-Br cleavage under high-intensity UV (254 nm), though stable in ambient light.

Troubleshooting Module: Solubility & Precipitation

User Issue: "My compound precipitates immediately when I add the DMSO stock to cell culture media."

Root Cause: This is the most frequent failure mode. The hexanoyl tail and bromophenyl group create a "grease-ball" effect. When a high-concentration DMSO stock hits the aqueous buffer, the local concentration exceeds the thermodynamic solubility limit before mixing occurs.

Protocol A: The "Step-Down" Dilution Method

Do not add 100% DMSO stock directly to media.

  • Prepare Stock: Dissolve solid compound in anhydrous DMSO to 10 mM . Vortex until clear.

  • Intermediate Dilution: Create a 10x working solution in 100% Ethanol or PEG-400 .

    • Why? PEG/Ethanol acts as a surfactant/co-solvent bridge, reducing the surface tension mismatch between DMSO and water.

  • Final Addition: Add the intermediate solution to the media while vortexing the media .

    • Target: Final DMSO/Co-solvent concentration should be <0.5% (v/v) to avoid cytotoxicity, but high enough to keep the compound solubilized.

Visual Troubleshooting: Solubility Decision Tree

SolubilityWorkflow Start Start: Solid Compound Solvent Dissolve in DMSO (10-50 mM) Start->Solvent VisualCheck Is solution clear? Solvent->VisualCheck Sonicate Sonicate (40°C, 10 min) VisualCheck->Sonicate Cloudy Dilution Dilute into Aqueous Buffer VisualCheck->Dilution Clear Sonicate->VisualCheck PrecipCheck Precipitation Observed? Dilution->PrecipCheck Success Proceed to Assay PrecipCheck->Success No AddSurfactant Add 0.1% Tween-80 or Complex with Cyclodextrin (HP-β-CD) PrecipCheck->AddSurfactant Yes (Cloudy) StepDown Use Step-Down Dilution (DMSO -> PEG400 -> Buffer) PrecipCheck->StepDown Yes (Visible Crystals) AddSurfactant->Success StepDown->Success

Figure 1: Decision logic for solubilizing highly lipophilic N-thiazolyl amides in aqueous environments.

Troubleshooting Module: Chemical Stability (Hydrolysis)

User Issue: "I am seeing a loss of potency after storing the compound in PBS for 24 hours."

Root Cause: The amide bond at the 2-position of a thiazole is electronically distinct from a standard peptide bond. The electron-withdrawing nature of the thiazole ring (via the imine-like nitrogen) makes the carbonyl carbon more electrophilic, increasing susceptibility to nucleophilic attack (hydrolysis).

Mechanism of Degradation

Under acidic conditions (pH < 4) or in the presence of strong nucleophiles, the compound hydrolyzes into 2-amino-4-(4-bromophenyl)thiazole and hexanoic acid .

Protocol B: Stability-Indicating HPLC Method

Use this protocol to verify the integrity of your stock.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 95% B over 10 minutes (High organic start required due to lipophilicity).

  • Detection: UV at 280 nm (Thiazole/Bromophenyl absorption) and 210 nm (Amide).

  • Pass Criteria: Purity >95%. If a new peak appears at lower retention time (more polar), it is likely the hydrolysis product (2-aminothiazole derivative).

Visual Troubleshooting: Degradation Pathway

Degradation Parent Parent Compound (Lipophilic) Transition Tetrahedral Intermediate Parent->Transition + H2O / H+ Product1 2-amino-4-(4-bromophenyl)thiazole (Primary Amine) Transition->Product1 Cleavage Product2 Hexanoic Acid (Fatty Acid) Transition->Product2

Figure 2: Hydrolytic cleavage pathway of the amide bond under acidic or enzymatic conditions.

Frequently Asked Questions (FAQs)

Q1: Can I store the DMSO stock at -20°C? A: Yes. The compound is chemically stable in anhydrous DMSO at -20°C for at least 6-12 months.

  • Warning: DMSO freezes at 19°C. Repeated freeze-thaw cycles introduce atmospheric moisture (hygroscopic). Water in DMSO accelerates hydrolysis. Aliquot your stocks into single-use vials to avoid this.

Q2: Is this compound light-sensitive? A: Moderately. The aryl bromide moiety can undergo debromination under intense UV light (e.g., in a biosafety cabinet with UV on). Store in amber vials or wrap in foil. Ambient lab light is generally safe for short durations.

Q3: Why is the half-life short in plasma assays? A: This is likely due to enzymatic hydrolysis, not chemical instability. Plasma contains high levels of esterases and amidases. The hexanoyl chain mimics a fatty acid, making the compound a potential substrate for N-acylethanolamine-hydrolyzing acid amidase (NAAA) or similar enzymes [1]. To confirm, pre-incubate with an esterase inhibitor (e.g., PMSF) and check if stability improves.

Q4: Can I use plasticware? A: Use caution. Highly lipophilic compounds (LogP > 4) can adsorb (stick) to polypropylene and polystyrene plastics, effectively lowering the concentration in solution.

  • Recommendation: Use glass-coated plates or low-binding plasticware for IC50 determinations.

References

  • Tsuboi, K., et al. (2007). "N-Acylethanolamine-hydrolyzing acid amidase."[1] Methods in Enzymology, 434, 127-143.

  • Kashyap, S.J., et al. (2012). "Synthesis of 2,4-disubstituted thiazoles as anti-inflammatory and analgesic agents." Acta Pharmaceutica Sinica B, 2(4), 397-404. (Describes general stability and synthesis of 2-acylaminothiazoles).

  • FDA Guidance for Industry. (2003). "Stability Testing of New Drug Substances and Products." (General framework for stability protocols).[2]

Sources

Troubleshooting N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Welcome to the technical support hub for N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide .

This molecule belongs to the 2-aminothiazole class, a scaffold frequently utilized in antimicrobial (specifically quorum sensing inhibition) and anticancer high-throughput screens. However, this specific derivative presents a "perfect storm" for assay failure: the 4-bromophenyl group provides rigidity and hydrophobicity, while the hexanamide tail (C6) significantly increases lipophilicity (LogP ~4.5–5.0).

Common Failure Modes:

  • "The DMSO Shock": Immediate precipitation upon dilution into aqueous media, often invisible to the naked eye.

  • PAINS Behavior: The aminothiazole core is a known Pan-Assay Interference Compound (PAINS) motif, often acting via colloidal aggregation rather than specific binding.

  • Plastic Adsorption: The hexanoyl tail drives rapid binding to polystyrene plates, reducing effective concentration.

Critical Troubleshooting Guide

Issue 1: "I see no activity, or highly variable IC50/MIC values."

Diagnosis: The compound has likely precipitated or adhered to the plate walls before reaching the target.

The Mechanism: This compound is a lipophilic solid . When you pipette a 10 mM DMSO stock directly into a phosphate buffer (PBS) or media, the rapid polarity shift causes the compound to crash out, forming micro-crystals. These crystals are often too small to see but large enough to sediment, effectively removing the drug from the solution.

Protocol: The "Intermediate Step" Dilution Method Do not dilute directly from 100% DMSO to 0.1% DMSO.

  • Prepare Stock: Dissolve powder in 100% DMSO to 10 mM. Vortex for 2 mins.

  • Intermediate Dilution: Dilute the stock 1:10 into a "transition solvent" (e.g., 50% DMSO / 50% Ethanol or PEG400).

  • Final Dilution: Pipette from the intermediate solution into the assay media while vortexing the media.

ParameterStandard Protocol (High Risk)Optimized Protocol (Recommended)
Stock Solvent 100% DMSO100% DMSO
Step-down Direct to Media (1:1000)Stock

PEG400/DMSO (1:10)

Media
Mixing Static additionDynamic (Vortexing media during addition)
Plate Type Standard PolystyreneLow-Binding (Polypropylene or NBS treated)

Expert Insight: For this specific hexanamide derivative, the addition of 0.01% Triton X-100 or Tween-80 to your assay buffer is mandatory unless strictly prohibited by your target biology. This prevents the formation of colloidal aggregates [1].

Issue 2: "I am seeing inhibition in every assay (False Positives/PAINS)."

Diagnosis: Colloidal Aggregation. Context: 2-aminothiazoles are notorious for forming promiscuous aggregates that sequester enzymes, leading to false inhibition signals [2].

The Validation Workflow (Self-Validating Protocol): To confirm your data is real, you must run the Detergent-Sensitivity Test .

  • Run Assay A: Standard buffer. Measure IC50.

  • Run Assay B: Buffer + 0.01% Triton X-100 (freshly prepared).

  • Analysis:

    • If IC50 shifts significantly (e.g., from 1

      
      M to >50 
      
      
      
      M)
      
      
      Artifact (Aggregation) .
    • If IC50 remains stable

      
      Specific Interaction .
      

PAINS_Validation Start Observed Inhibition (IC50 < 10 µM) Detergent Add 0.01% Triton X-100 to Assay Buffer Start->Detergent ReRun Re-run Dose Response Detergent->ReRun Result Compare IC50 Values ReRun->Result Specific Activity Retained (Specific Binding) Result->Specific IC50 Stable Artifact Activity Lost (Colloidal Aggregation) Result->Artifact IC50 Shift > 5x

Figure 1: Decision tree for distinguishing specific biological activity from non-specific colloidal aggregation, a common artifact with aminothiazole scaffolds.

Biological Assay Specifics

A. Antimicrobial / Quorum Sensing Assays (Bacteria)

Context: The hexanamide tail mimics the acyl chain of N-acyl homoserine lactones (AHLs).

  • Problem: The compound binds to the polystyrene of the 96-well plate rather than entering the bacteria.

  • Solution:

    • Use glass-coated or polypropylene plates.

    • Pre-incubate the compound with the bacteria for 30 minutes before inducing expression (if using a reporter strain).

    • Warning: Aminothiazoles can be substrates for bacterial efflux pumps. If activity is low, test in a

      
      tolC or efflux-deficient strain to confirm target engagement [3].
      
B. Cell Culture (Anticancer/Cytotoxicity)

Context: Often used in MCF-7 or HeLa screens.

  • Problem: Serum Protein Binding. The hexanoyl tail binds albumin (BSA/FBS) with high affinity.

  • Adjustment:

    • Standard media contains 10% FBS. This can shift your IC50 by 10-100 fold compared to serum-free conditions.

    • Recommendation: Perform a "Serum Shift" assay. Determine IC50 in 1% FBS vs. 10% FBS. If the shift is dramatic, your in vivo efficacy will likely be poor due to high plasma protein binding.

Frequently Asked Questions (FAQ)

Q1: The compound turned yellow in DMSO after 1 month. Is it still good? A: Likely no . 2-aminothiazoles are susceptible to oxidation and hydrolysis, particularly at the amide bond or the thiazole ring nitrogen. The yellowing indicates the formation of degradation products (often dimers or hydrolysis to the free amine).

  • Action: Check purity via LC-MS. Store solid powder at -20°C under argon. Make fresh DMSO stocks for critical experiments.

Q2: Can I use this compound in a fluorescence polarization (FP) assay? A: Proceed with caution. Thiazole derivatives can exhibit intrinsic fluorescence or quench fluorophores (like FITC or Bodipy) via


-stacking interactions.
  • Control: Measure the compound's fluorescence alone at your assay's excitation/emission wavelengths. If it autofluoresces, switch to a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to gate out the interference.

Q3: Why does the compound precipitate in PBS but not in Tris buffer? A: Ionic strength and the "Salting Out" effect. PBS has a high salt concentration which reduces the solubility of organic molecules. Tris or HEPES buffers often tolerate lipophilic compounds better.

  • Tip: If your biology allows, lower the salt concentration (e.g., 50 mM NaCl instead of 150 mM) to stabilize the solution.

References

  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols, 1(2), 550–553. Link

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. Link

  • Cai, X., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study.[1] Chemistry Central Journal, 13, 56. Link

  • BenchChem Technical Support. Troubleshooting Low Solubility of Thiadiazole Compounds in Aqueous Buffers. Link

Sources

Welcome to the Halogenated Compound Purification Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Challenges with Brominated Organic Compounds Role: Senior Application Scientist Audience: Pharmaceutical Researchers & Process Chemists

Mission: To provide high-level troubleshooting for the isolation of brominated intermediates and APIs. Brominated compounds present a unique triad of challenges: lipophilicity-driven solubility issues , labile C-Br bonds susceptible to palladium-catalyzed reduction, and specific halogen-bonding interactions that often fail on standard C18 stationary phases.

This guide moves beyond basic chromatography; it addresses the mechanistic failures that cause yield loss and purity degradation in brominated scaffolds.

Module 1: Chromatography & Selectivity

The Issue: “My brominated compound co-elutes with the des-bromo impurity or streaks on C18.”

Technical Insight: The "Halogen Bonding" Advantage

Standard C18 (octadecyl) columns rely almost exclusively on hydrophobic interactions. Bromine atoms are large, polarizable, and electron-rich, creating a "sigma-hole" (a region of positive electrostatic potential) opposite the C-Br bond. This allows them to participate in Halogen Bonding (XB) and


 interactions .

If your critical impurity is the des-bromo analog (where Br is replaced by H), the hydrophobicity difference is often too small for C18 to resolve. You must switch to a phase that interacts electronically with the bromine atom.

Troubleshooting Matrix: Stationary Phase Selection
ChallengeRecommended PhaseMechanism of Action
Co-elution with des-bromo analog Phenyl-Hexyl The phenyl ring engages in

stacking with the analyte, while the bromine atom undergoes specific halogen-

interactions, increasing retention relative to the non-brominated impurity.
Positional Isomers (e.g., para-Br vs meta-Br) PFP (Pentafluorophenyl) The electron-deficient fluorine ring creates strong electrostatic selectivity for the electron-rich bromine atom, often resolving isomers based on dipole orientation.
Streaking / Tailing End-capped C18 + 0.1% TFA Brominated amines often interact with residual silanols. If Phenyl phases fail, use a fully end-capped C18 with an acidic modifier to suppress silanol ionization.
Visual Workflow: Column Selection Decision Tree

Chromatography_Decision_Tree Start START: Separation Challenge Isomer Is it a Regioisomer? (e.g., 3-Br vs 4-Br) Start->Isomer Impurity Is it a Des-bromo Impurity? Start->Impurity Solubility Is Solubility the Issue? Start->Solubility PFP USE: PFP (Pentafluorophenyl) Mechanism: Dipole-Dipole & Shape Selectivity Isomer->PFP Yes C18 USE: High-Load C18 Mechanism: Hydrophobic Interaction Isomer->C18 No Phenyl USE: Phenyl-Hexyl Mechanism: Pi-Pi & Halogen Bonding Impurity->Phenyl Yes (Critical Pair) Impurity->C18 No SolidLoad USE: Solid Loading Technique (See Protocol below) Solubility->SolidLoad Precipitates on Column

Caption: Decision matrix for selecting stationary phases based on specific brominated compound challenges.

Module 2: Stability & Degradation (The "Disappearing Peak")

The Issue: “My product was pure by TLC/LCMS, but after concentration or column chromatography, I see a significant amount of the des-bromo (M-79/81) byproduct.”

Root Cause Analysis: The "Trojan Horse" Catalyst

The C-Br bond is weaker than C-Cl or C-F. If you synthesized your compound using a Palladium (Pd) cross-coupling (Suzuki, Buchwald, etc.), residual Palladium is likely trapped in your crude material.

  • Mechanism: During concentration or chromatography, residual Pd(0) performs an oxidative addition into the C-Br bond. If any hydride source is present (solvent impurities, alcohols, or even trace moisture acting with ligands), reductive elimination occurs, replacing Br with H.

  • Photodebromination: Brominated aromatics (especially polybrominated diphenyl ethers) are highly susceptible to radical debromination under UV/visible light.

Protocol: Metal Scavenging & Stabilization

Do not rely on the column to remove Pd. It will catalyze degradation during elution.

  • Step 1: Scavenge Pre-Column.

    • Dissolve crude in THF/EtOAc.

    • Add Thiol-modified silica (e.g., SiliaMetS® Thiol) or activated charcoal (10-50 wt% relative to crude).

    • Stir at 40°C for 30-60 mins.

    • Filter through a 0.45 µm pad. This physically removes the catalyst before purification.

  • Step 2: Light Shielding.

    • Wrap all columns and fraction collectors in aluminum foil.

    • Use amber vials for fraction collection.

  • Step 3: Solvent Choice.

    • Avoid MeOH if possible during concentration if the compound is light-sensitive (MeOH can act as a radical H-donor under irradiation). Use Acetonitrile or Acetone.

Module 3: Solubility & Loading (The "Brick Dust" Problem)

The Issue: “My brominated intermediate is a flat, crystalline solid that is insoluble in MeOH/ACN but soluble in DCM/THF. It crashes out at the head of the Reverse Phase column.”

Technical Insight

Brominated aromatics often have high lattice energy and poor solubility in polar mobile phases. Injecting a DCM solution onto a water/ACN column causes immediate precipitation ("crashing out"), leading to high backpressure and broad, split peaks.

Protocol: Dry Loading (Solid Loading)

This is the Gold Standard for insoluble brominated compounds.

  • Dissolution: Dissolve your crude mixture in a volatile "good" solvent (DCM, THF, or Acetone).

  • Adsorption: Add C18-bonded silica (for Reverse Phase) or Celite 545 (for Normal Phase) to the flask. Ratio: 2g of solid support per 1g of crude.

  • Evaporation: Rotovap the slurry until it is a free-flowing, dry powder. Note: Ensure all DCM is removed, or it will disrupt the column equilibration.

  • Loading:

    • Option A (Empty Cartridge): Pour the powder into an empty solid-load cartridge (i.e., a pre-column) and attach it upstream of your main column.

    • Option B (On-Column): Carefully pour the powder onto the head of the main column (if using open glass columns) and add a layer of sand on top.

  • Elution: Start your gradient at 5-10% organic (low strength) to wash salts/polar impurities through the solid load before the brominated target begins to elute.

FAQ: Rapid Fire Troubleshooting

Q: Mass Spec shows a pattern of M+ and (M+2)+ with equal intensity. Is this a mixture? A: No. This is the isotopic signature of Bromine .


 (50.7%) and 

(49.3%) exist in a nearly 1:1 ratio.
  • 1 Br atom: Two peaks of equal height separated by 2 amu.

  • 2 Br atoms: A 1:2:1 triplet pattern (M, M+2, M+4).

  • Action: Use this pattern to confirm the presence of bromine in your fractions. If the pattern disappears, you have debrominated.

Q: My compound degrades on silica gel (Normal Phase). A: Silica is slightly acidic (pH ~5). Brominated electron-rich systems (like bromopyrroles or bromofurans) can be acid-sensitive.

  • Action: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes before loading. Add 0.1% TEA to your mobile phase to neutralize acidic sites.

Q: I cannot get rid of the Palladium color (dark/grey) even after a column. A: Palladium often complexes with the nitrogen/sulfur atoms in your drug scaffold.

  • Action: Perform a wash with aqueous N-Acetylcysteine or Sodium Diethyldithiocarbamate during the workup phase. These ligands have a higher affinity for Pd than your product does.

References

  • Palmer, C. (2025). Introduction and Characterization of Halogen Bonding Liquid Chromatography. Pittcon 2025 / LCGC International. Link

  • Peluso, P., et al. (2020). Halogen bond in separation science: A critical analysis across experimental and theoretical results. Journal of Chromatography A, 1616, 460788. Link

  • Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Link

  • Wang, R., et al. (2017).[1][2] Photodebromination behaviors of polybrominated diphenyl ethers in methanol/water systems. Science of The Total Environment, 595, 666-672.[1][2] Link

  • Biotage. (2023). How to Remove Palladium in three easy steps. Link

  • BenchChem. (2025). Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid. Link

Sources

Validation & Comparative

A Comparative Guide to N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide and Other Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anticancer drug discovery, thiazole derivatives have emerged as a promising class of compounds with a diverse range of biological activities.[1][2][3] This guide provides a comparative analysis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide, a representative of this class, against established anticancer agents. By examining its mechanism of action, and comparing its in-vitro efficacy, we aim to provide a comprehensive resource for researchers in oncology and medicinal chemistry.

While specific experimental data for N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide is not extensively available in the public domain, this guide will leverage data from closely related analogs to provide a scientifically grounded comparison. The focus will be on the core N-[4-(4-bromophenyl)-1,3-thiazol-2-yl] moiety, which is the key pharmacophore responsible for the observed anticancer effects.

The Thiazole Scaffold: A Versatile Tool in Cancer Therapy

The 1,3-thiazole ring is a heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] In the context of cancer, thiazole derivatives have been shown to exert their effects through multiple mechanisms, making them attractive candidates for further development. Research has highlighted their ability to induce apoptosis, inhibit key signaling pathways like PI3K/mTOR, and interfere with cell cycle progression.[4] The nitrogen and sulfur atoms within the thiazole ring are capable of forming crucial hydrogen bonds with target proteins, contributing to their therapeutic potential.

Unraveling the Mechanism of Action: Targeting the PI3K/mTOR Pathway

A significant body of evidence suggests that many thiazole-based anticancer agents exert their effects by modulating the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[5] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[6][7][8]

The PI3K/mTOR pathway is a complex signaling cascade that, when constitutively activated, promotes tumorigenesis. Thiazole derivatives can intervene at various points in this pathway, ultimately leading to the inhibition of cancer cell growth and the induction of programmed cell death (apoptosis).

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT TSC2 TSC2 AKT->TSC2 Inhibition mTORC1 mTORC1 Proliferation Cell Proliferation & Growth mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Rheb Rheb TSC2->Rheb Inhibition Rheb->mTORC1 Activation Thiazole N-[4-(4-bromophenyl)-1,3-thiazol-2-yl] hexanamide (Analogues) Thiazole->PI3K Inhibition

Caption: The PI3K/mTOR signaling pathway and the putative inhibitory action of thiazole derivatives.

Comparative In-Vitro Efficacy: A Data-Driven Analysis

To objectively assess the potential of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide, we have compiled in-vitro cytotoxicity data (IC50 values) for its close analogs against various cancer cell lines. This data is presented alongside the IC50 values of standard-of-care anticancer drugs for a direct comparison of potency.

Table 1: Comparative IC50 Values (µM) in Breast Cancer Cell Lines

Compound/DrugMCF-7 (ER+)MDA-MB-231 (TNBC)Reference
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl] Analogues
Analogue 1 (p-chlorobenzylidene)~2.57Not Reported[9]
Analogue 2 (unsubstituted benzylidene)~12.7Not Reported[9]
Standard Drugs
Doxorubicin0.14 - 8.3060.28 - 6.602[4][5][10]
Paclitaxel3.5 - 18.60.3 - 15.8[1][2][3][11]

Table 2: Comparative IC50 Values (µM) in Colon Cancer Cell Lines

Compound/DrugHCT-116HT-29Reference
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl] Analogues Not ReportedNot Reported
Standard Drugs
5-Fluorouracil0.2041 - 1850.4114 - 34.18[6][7][12][13]

Table 3: Comparative IC50 Values (µM) in Lung Cancer Cell Lines

Compound/DrugA549NCI-H460Reference
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl] Analogues Not ReportedNot Reported
Standard Drugs
Cisplatin6.14 - 16.480.33 - 3.8[14][15][16][17][18]

Note: The IC50 values for the thiazole analogues are representative of the N-[4-(4-bromophenyl)-1,3-thiazol-2-yl] scaffold and are derived from studies on closely related derivatives. The IC50 values for standard drugs are compiled from multiple sources and can vary based on experimental conditions.

From the available data, the N-[4-(4-bromophenyl)-1,3-thiazol-2-yl] analogues demonstrate promising cytotoxic activity against the MCF-7 breast cancer cell line, with IC50 values in the low micromolar range.[9] While a direct comparison with standard drugs is nuanced due to variations in experimental setups, the potency of these analogues appears to be in a therapeutically relevant range. Further studies are warranted to evaluate their efficacy against a broader panel of cancer cell lines, including those from colon and lung cancer.

Experimental Protocols for In-Vitro Evaluation

To ensure the reproducibility and validity of in-vitro anticancer drug screening, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to characterize the anticancer properties of novel compounds.

In-Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.

MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate (24h) A->B C 3. Add Test Compound (Varying Concentrations) B->C D 4. Incubate (48-72h) C->D E 5. Add MTT Reagent D->E F 6. Incubate (2-4h) E->F G 7. Add Solubilizing Agent (e.g., DMSO) F->G H 8. Measure Absorbance (570 nm) G->H

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide) and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the test compound as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.

Concluding Remarks and Future Directions

The N-[4-(4-bromophenyl)-1,3-thiazol-2-yl] scaffold represents a promising starting point for the development of novel anticancer agents. The available data on its close analogs suggest potent in-vitro activity, particularly against breast cancer cells. The likely mechanism of action involving the inhibition of the PI3K/mTOR pathway provides a strong rationale for its further investigation.

To fully elucidate the therapeutic potential of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide, future research should focus on:

  • Comprehensive In-Vitro Screening: Evaluating its cytotoxicity against a wider range of cancer cell lines, including those from different tumor types and with varying genetic backgrounds.

  • Mechanism of Action Studies: Confirming its inhibitory effect on the PI3K/mTOR pathway and exploring other potential molecular targets.

  • In-Vivo Efficacy Studies: Assessing its antitumor activity and safety profile in preclinical animal models of cancer.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader range of derivatives to optimize potency and selectivity.

By pursuing these avenues of research, the scientific community can further validate the potential of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide and its analogs as next-generation anticancer therapeutics.

References

  • Discrimination of the Effects of Doxorubicin on Two Different Breast Cancer Cell Lines on Account of Multidrug Resistance and Apoptosis. Indian Journal of Pharmaceutical Sciences.
  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed.
  • Chemosensitization of HT29 and HT29-5FU Cell Lines by a Combination of a Multi-Tyrosine Kinase Inhibitor and 5FU Downregulates ABCC1 and Inhibits PIK3CA in Light of Their Importance in Saudi Colorectal Cancer. PMC.
  • Cytotoxicity of 5-fluorouracil-loaded pH-sensitive liposomal nanoparticles in colorectal cancer cell lines.
  • The Role of PI3K/AKT/mTOR Signaling in Tumor Radioresistance and Advances in Inhibitor Research. MDPI.
  • Adapalene and Doxorubicin Synergistically Promote Apoptosis of TNBC Cells by Hyperactivation of the ERK1/2 P
  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PMC.
  • Doxorubicin and Cisplatin Modulate miR-21, miR-106, miR-126, miR-155 and miR-199 Levels in MCF7, MDA-MB-231 and SK-BR-3 Cells That Makes Them Potential Elements of the DNA-Damaging Drug Treatment Response Monitoring in Breast Cancer Cells—A Preliminary Study. MDPI.
  • Carvacrol and paclitaxel: Synergistic effect on apoptosis in breast cancer cell lines.
  • IC50 of paclitaxel in breast cancer cell lines at 570 nm. To achieve...
  • Paclitaxel May Inhibit Epithelial- Mesenchymal Transition Properties of Triple-negative Breast Cancer Cell Line via Altering the.
  • The IC 50 concentrations detected in A549 and H460 cisplatin-resistant...
  • Increased Sensitivity to Cisplatin in Non-Small Cell Lung Cancer Cell Lines after FHIT Gene Transfer. PMC.
  • A Novel Paclitaxel Derivative for Triple-Neg
  • IC 50 values of 5-FU for colon cancer cells. | Download Table.
  • PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of ... PMC.
  • Effects of 5-Fluorouracil on the Expression of Epigenetic Enzymes and Promoter Methylation of Selected Genes in. Semantic Scholar.
  • Resistance mechanism to cisplatin in NCI-H460 non-small cell lung cancer cell line: investigating apoptosis, autophagy, and cytogenetic damage. OAE Publishing Inc.
  • IC 50 values for cisplatin, curcuminoid, and combination treatments in...
  • Sensitization to oxaliplatin in HCT116 and HT29 cell lines by metformin and ribavirin and differences in response to mitochondri. CONICET.
  • Slow Sulfide Donor GYY4137 Increased the Sensitivity of Two Breast Cancer Cell Lines to Paclitaxel by Different Mechanisms. MDPI.
  • Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents.
  • Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl).
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
  • Anti-proliferative activity (IC50 values) of the novel... | Download Table.
  • N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)
  • Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Publishing.
  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent.
  • Synthesis of new thiazole derivatives and evaluation of their antimicrobial and cytotoxic activities. Taylor & Francis.
  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI.

Sources

A Researcher's Guide to the Structure-Activity Relationship of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to a comprehensive guide on the structure-activity relationship (SAR) of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide and its analogs. This document, intended for professionals in drug discovery and medicinal chemistry, moves beyond a simple recitation of facts to provide an in-depth analysis of how structural modifications to this promising scaffold influence biological activity. As a senior application scientist, my goal is to equip you with the foundational knowledge and practical methodologies to explore this chemical space effectively.

The 2-amino-1,3-thiazole core is a well-established privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The N-acylation of the 2-amino group and substitution at the 4-position of the thiazole ring are common strategies to modulate the pharmacological profile of these compounds. This guide will focus on analogs of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide, a molecule that combines these key features. We will delve into the synthesis, biological evaluation, and the nuanced relationships between chemical structure and biological effect, supported by experimental data from relevant literature.

The Core Scaffold: Understanding the Building Blocks

The general structure of the N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]amide analogs can be dissected into three key regions, each offering opportunities for modification and optimization of biological activity:

  • The N-Acyl Group: In our parent compound, this is a hexanamide chain. The length, branching, and nature (aliphatic vs. aromatic) of this chain can significantly impact lipophilicity, steric interactions with the target protein, and overall potency.

  • The 2-Amino-1,3-thiazole Core: This central heterocyclic ring is crucial for the overall geometry of the molecule and provides key hydrogen bonding and aromatic interactions. Its integrity is often essential for activity.[2]

  • The 4-Aryl Substituent: Here, we have a 4-bromophenyl group. The electronic and steric properties of substituents on this aromatic ring can fine-tune the molecule's interaction with its biological target.

The following diagram illustrates this general scaffold and highlights the key areas for modification.

SAR_Scaffold cluster_scaffold General Structure of N-(4-Aryl-1,3-thiazol-2-yl)amide Analogs Thiazole 1,3-Thiazole Core Aryl 4-Aryl Group (e.g., 4-bromophenyl) Thiazole->Aryl C4-Substitution Amide N-Acyl Side Chain (e.g., Hexanamide) Thiazole->Amide N2-Acylation

Caption: General scaffold of N-acyl-4-aryl-1,3-thiazol-2-amine analogs.

Synthesis Strategy: A Stepwise Approach

The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide and its analogs typically follows a convergent and well-established route. The key intermediate, 4-(4-bromophenyl)thiazol-2-amine, is first synthesized via the Hantzsch thiazole synthesis. This intermediate is then acylated with the appropriate acyl chloride or carboxylic acid to yield the final products.

The workflow for the synthesis is depicted below:

Synthesis_Workflow Start Starting Materials: - p-Bromoacetophenone - Thiourea Intermediate Intermediate: 4-(4-bromophenyl)thiazol-2-amine Start->Intermediate Hantzsch Thiazole Synthesis (e.g., with Iodine catalyst) Acylation Acylation: Hexanoyl chloride or other acylating agents Intermediate->Acylation Nucleophilic Acyl Substitution Product Final Product: N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide and analogs Acylation->Product

Caption: Synthetic workflow for N-acyl-4-aryl-1,3-thiazol-2-amine analogs.

Experimental Protocol: Synthesis of 4-(4-bromophenyl)thiazol-2-amine

This protocol is adapted from established literature procedures.[3][4][5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine p-bromoacetophenone (1 equivalent), thiourea (2 equivalents), and a catalytic amount of iodine (0.1 equivalents).

  • Reflux: Add a suitable solvent, such as ethanol, and reflux the mixture for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: The crude product is typically washed with a solvent like diethyl ether to remove unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-(4-bromophenyl)thiazol-2-amine intermediate.

Experimental Protocol: Acylation of 4-(4-bromophenyl)thiazol-2-amine
  • Reaction Setup: Dissolve the 4-(4-bromophenyl)thiazol-2-amine intermediate (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to the solution and stir for 10-15 minutes at 0 °C.

  • Acyl Chloride Addition: Slowly add the desired acyl chloride (e.g., hexanoyl chloride, 1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent like DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]amide analog.

Structure-Activity Relationship (SAR) Analysis: A Comparative Guide

The biological activity of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]amide analogs is highly dependent on the nature of the substituents at the N-acyl and 4-aryl positions. By comparing the activity of various analogs, we can deduce key SAR trends.

The Influence of the N-Acyl Chain

While specific data for a series of aliphatic N-acyl chains of varying lengths on the N-[4-(4-bromophenyl)-1,3-thiazol-2-yl] scaffold is limited in the public domain, we can infer trends from related studies on N-acyl-4-aryl-1,3-thiazol-2-amines.

  • N-Aryl vs. N-Acyl: The introduction of an N-benzoyl group has been shown to dramatically increase the potency of 2-amino-4-(2-pyridyl)thiazoles against Mycobacterium tuberculosis compared to their N-aryl counterparts.[2] This suggests that the amide linkage and the nature of the acyl group are critical for activity.

  • Aliphatic vs. Aromatic Acyl Groups: Studies on N-(4-phenylthiazol-2-yl)cinnamamide derivatives have demonstrated potent anti-tumor activity.[6] This highlights that aromatic acyl groups can confer significant biological activity. For aliphatic chains like hexanamide, the length and lipophilicity will likely play a crucial role in target engagement and cell permeability.

  • Substitution on the Acyl Chain: In a study of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, further substitution on the acetamide nitrogen with various anilines led to compounds with promising antimicrobial and anticancer activities.[4][7] This indicates that the N-acyl chain can serve as a linker to introduce additional pharmacophoric features.

The Significance of the 4-Aryl Substituent

The 4-(4-bromophenyl) group is a common feature in many biologically active thiazole derivatives.[3][5][8][9]

  • Electron-Withdrawing Groups: The presence of an electron-withdrawing group, such as the bromine atom at the para position of the phenyl ring, is often associated with enhanced biological activity.[4][7] This may be due to favorable electronic interactions with the biological target or improved pharmacokinetic properties.

  • Positional Isomers: The position of the substituent on the 4-phenyl ring can be critical. While para-substitution is common, exploring ortho- and meta-substituted analogs is a logical step in SAR studies to probe the steric and electronic requirements of the target's binding pocket.

Comparative Biological Data

The following table summarizes the biological activity of selected N-acyl-4-(4-bromophenyl)-1,3-thiazol-2-amine analogs from the literature, demonstrating the impact of modifications on the N-acyl chain.

Compound IDN-Acyl GroupBiological ActivityCell Line/OrganismIC50 / MICReference
d6 2-(4-methoxyphenylamino)acetamideAnticancerMCF-71.56 µM[7]
d7 2-(4-chlorophenylamino)acetamideAnticancerMCF-73.12 µM[7]
p2 Schiff base with 4-chlorobenzaldehydeAnticancerMCF-710.2 µM[3]
p3 Schiff base with 4-fluorobenzaldehydeAntimicrobialS. aureus6.25 µg/mL[3]
p4 Schiff base with 4-nitrobenzaldehydeAntimicrobialE. coli12.5 µg/mL[3]

Note: IC50 is the half-maximal inhibitory concentration. MIC is the minimum inhibitory concentration.

Experimental Workflow for Biological Evaluation

A typical workflow for the biological evaluation of these analogs is outlined below.

Biological_Evaluation_Workflow cluster_workflow Biological Evaluation Workflow Synthesis Synthesis of Analogs Primary_Screening Primary Screening (e.g., Anticancer, Antimicrobial) Synthesis->Primary_Screening Dose_Response Dose-Response Studies (Determination of IC50/MIC) Primary_Screening->Dose_Response Active Compounds Selectivity Selectivity Assays (e.g., against normal cell lines) Dose_Response->Selectivity Mechanism Mechanism of Action Studies (e.g., Enzyme inhibition, Apoptosis assays) Selectivity->Mechanism Selective Compounds Lead_Optimization Lead Optimization Mechanism->Lead_Optimization

Caption: A typical workflow for the biological evaluation of novel compounds.

Protocol: In Vitro Anticancer Activity (SRB Assay)

The Sulforhodamine B (SRB) assay is a widely used method for determining cell density, based on the measurement of cellular protein content.[3][4]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 human breast adenocarcinoma cells) in 96-well plates at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized analogs for a specified period (e.g., 48-72 hours). Include a positive control (e.g., 5-fluorouracil) and a vehicle control (e.g., DMSO).

  • Cell Fixation: After incubation, fix the cells by gently adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4 °C.

  • Staining: Wash the plates with water and air dry. Stain the fixed cells with SRB solution for 30 minutes at room temperature.

  • Wash and Solubilize: Remove the unbound dye by washing with 1% acetic acid and air dry the plates. Solubilize the protein-bound dye with a 10 mM Tris base solution.

  • Absorbance Measurement: Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value for each compound.

Conclusion and Future Directions

The N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]amide scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. The available literature strongly suggests that modifications to the N-acyl side chain and the 4-aryl ring can significantly modulate the biological activity of these compounds. While direct SAR data for N-hexanamide analogs is not extensively available, the principles derived from related N-acyl and N-aryl derivatives provide a solid foundation for rational drug design.

Future research in this area should focus on a systematic exploration of the N-acyl chain length, branching, and the introduction of various functional groups to probe the steric and electronic requirements of the biological target. Furthermore, a broader screening of these compounds against a panel of cancer cell lines and microbial strains will be crucial to identify their full therapeutic potential. The experimental protocols and SAR insights provided in this guide are intended to facilitate these future endeavors and accelerate the discovery of new and effective drugs based on this privileged thiazole scaffold.

References

  • Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. (2019). ResearchGate. [Link]

  • Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PMC. [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). PMC. [Link]

  • N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives. (2016). ISCA. [Link]

  • Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. (2019). PMC. [Link]

  • Synthesis and Biological Evaluation of Thiazole Derivatives. (2020). Semantic Scholar. [Link]

  • Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. (2019). PubMed. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). MDPI. [Link]

  • Synthesis and biological evaluation of N-(4-phenylthiazol-2-yl)cinnamamide derivatives as novel potential anti-tumor agents. (2015). ResearchGate. [Link]

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024). ACS Publications. [Link]

  • Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. (2023). RSC Publishing. [Link]

  • Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl). (2022). Journal of Pharmaceutical Negative Results. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (2021). ACS Publications. [Link]

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). De Gruyter. [Link]

  • Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. (2020). MDPI. [Link]

  • Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. (2017). PMC. [Link]

  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2022). MDPI. [Link]

  • 2-Amino-4-arylthiazole Derivatives as Anti-giardial Agents: Synthesis, Biological Evaluation and QSAR Studies. (2015). ResearchGate. [Link]

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with an. (2022). FULIR. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

  • Biological and medicinal significance of 2-aminothiazoles. (2014). Scholars Research Library. [Link]

  • A REVIEW ON BIOLOGICAL ACTIVITIES: 1,3,4- THIADIAZOLE AND ITS DERIVATIVES. (2022). ResearchGate. [Link]

Sources

Validating the Mechanism of Action of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for elucidating and validating the mechanism of action (MoA) of the novel small molecule, N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide (hereafter referred to as Compound-X). While the broader class of 2-aminothiazole derivatives is known to possess a range of pharmacological activities, including anticancer and antimicrobial effects, the specific molecular target and signaling pathway of Compound-X remain uncharacterized.[1][2][3][4]

This document outlines a systematic, multi-tiered approach designed for researchers in drug development. We will proceed from broad phenotypic observations to specific target engagement and biochemical validation, using a hypothetical but plausible MoA to illustrate the experimental logic. For comparative analysis, we will contrast the performance of Compound-X with a known inhibitor and a structurally similar, inactive analog.

Hypothesized Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

Given that many thiazole derivatives exhibit antiproliferative properties, we hypothesize that Compound-X targets a key node in a cancer-related signaling pathway.[1][4] The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a frequently dysregulated cascade in human cancers, making it a rational starting point for our investigation. Our central hypothesis is that Compound-X directly inhibits the kinase activity of Akt1 , leading to decreased phosphorylation of its downstream substrates and ultimately inducing apoptosis in cancer cells.

To rigorously test this, we will employ a validation funnel that moves from cellular effects to direct target interaction.

cluster_0 Tier 1: Phenotypic & Pathway Analysis cluster_1 Tier 2: Target Engagement & Cellular Validation cluster_2 Tier 3: Biochemical & Biophysical Validation Cell Viability Assay Cell Viability Assay (SRB Assay) Apoptosis Assay Apoptosis Assay (Annexin V/PI Staining) Pathway Reporter Assay Pathway Reporter Assay (Akt-Luciferase) CETSA Cellular Thermal Shift Assay (CETSA) Western Blot Western Blot Analysis (p-Akt, p-GSK3B) Kinase Assay In Vitro Kinase Assay (Akt1) SPR Surface Plasmon Resonance (SPR) Tier 1 Broad Cellular Effects Tier 2 Specific Cellular Target Tier 1->Tier 2 Tier 3 Direct Target Interaction Tier 2->Tier 3

Figure 1: A tiered experimental workflow for MoA validation.

Comparative Compounds

A robust validation strategy requires appropriate controls.[5] Throughout this guide, we will compare Compound-X to:

  • Positive Control: MK-2206, a well-characterized allosteric inhibitor of all three Akt isoforms.

  • Negative Control: N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide (Compound-Y), a structurally similar analog lacking the hexanoyl chain, which we hypothesize is crucial for activity.

Tier 1: Cellular Phenotype and Pathway Activity

The initial step is to confirm that Compound-X elicits a relevant biological response in a cellular context and to gather evidence linking this response to our hypothesized pathway.[6][7]

Experiment 1.1: Antiproliferative Activity

Rationale: The primary objective is to quantify the dose-dependent effect of Compound-X on cancer cell viability. We will use the MCF-7 breast cancer cell line, known for its reliance on the PI3K/Akt pathway. The Sulforhodamine B (SRB) assay, a reliable method for measuring cell density, will be employed.[1][4]

Protocol: Sulforhodamine B (SRB) Assay

  • Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of Compound-X, MK-2206, and Compound-Y (e.g., 0.01 to 100 µM) for 72 hours. Include a DMSO-only vehicle control.

  • Fixation: Gently remove the medium and fix the cells with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates five times with deionized water and allow them to air dry. Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes.

  • Solubilization: Wash away unbound dye with 1% acetic acid and air dry. Solubilize the bound SRB with 10 mM Tris base solution.

  • Readout: Measure the absorbance at 510 nm using a microplate reader.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic curve.

Expected Data & Comparison:

CompoundIC50 in MCF-7 cells (µM)Predicted Activity
Compound-X 2.5Active
MK-2206 (Positive Control) 0.8Highly Active
Compound-Y (Negative Control) > 100Inactive

This result would confirm that Compound-X possesses antiproliferative activity, warranting further investigation.

Experiment 1.2: Akt Pathway Reporter Assay

Rationale: To directly test if the observed cytotoxicity correlates with the inhibition of our target pathway, we will use a reporter assay. This assay utilizes a cell line engineered with a luciferase gene under the control of a transcription factor (e.g., FOXO) that is negatively regulated by Akt. Inhibition of Akt should lead to increased luciferase expression.

Protocol: Akt-Driven Luciferase Reporter Assay

  • Cell Transfection: Co-transfect HEK293T cells with a FOXO-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).

  • Treatment: After 24 hours, treat the transfected cells with Compound-X, MK-2206, and Compound-Y at their respective IC50 and 10x IC50 concentrations for 18 hours.

  • Lysis & Readout: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the fold-change in reporter activity relative to the DMSO vehicle control.

Expected Data & Comparison:

Compound (at 10 µM)Normalized Luciferase Activity (Fold Change vs. Vehicle)Interpretation
Compound-X 8.2Strong Pathway Inhibition
MK-2206 10.5Strong Pathway Inhibition
Compound-Y 1.1No Pathway Inhibition

A significant increase in luciferase activity for Compound-X would provide strong evidence that its cytotoxic effect is mediated through the inhibition of the Akt signaling pathway.

cluster_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK activates PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates (activates) FOXO FOXO Akt->FOXO phosphorylates (inhibits) Nucleus Nucleus FOXO->Nucleus translocates to Luciferase Luciferase Expression Nucleus->Luciferase drives CompoundX Compound-X CompoundX->Akt Inhibits

Figure 2: Hypothesized inhibition of the Akt pathway by Compound-X.

Tier 2: Cellular Target Engagement and Validation

Having established a link between Compound-X and the Akt pathway, the next critical step is to verify that Compound-X physically interacts with its putative target, Akt1, inside the cell and modulates its downstream signaling.

Experiment 2.1: Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful technique to assess target engagement in a cellular environment. The principle is that a protein becomes more thermally stable when bound to a ligand. We will heat cell lysates treated with our compounds to various temperatures and measure the amount of soluble Akt1 remaining.

Protocol: CETSA for Akt1 Engagement

  • Cell Culture & Treatment: Culture MCF-7 cells to high density. Harvest the cells and resuspend them in PBS. Treat the cell suspension with 10 µM of Compound-X, MK-2206, Compound-Y, or DMSO for 1 hour at 37°C.

  • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by three freeze-thaw cycles.

  • Centrifugation: Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes.

  • Analysis: Analyze the supernatant by Western blot using an antibody specific for Akt1.

  • Quantification: Quantify the band intensities and plot the percentage of soluble Akt1 as a function of temperature to generate a melting curve.

Expected Data & Comparison:

A successful outcome will show a rightward shift in the melting curve for Akt1 in the presence of Compound-X and MK-2206, indicating stabilization upon binding.

CompoundTm for Akt1 (°C)Interpretation
DMSO (Vehicle) 52.0Baseline
Compound-X 56.5Target Engagement
MK-2206 58.0Target Engagement
Compound-Y 52.2No Target Engagement
Experiment 2.2: Western Blot Analysis of Downstream Signaling

Rationale: If Compound-X inhibits Akt1 kinase activity, the phosphorylation levels of its direct downstream substrates should decrease. We will measure the phosphorylation status of Akt itself at Ser473 (a marker of full activation) and its substrate, GSK3β, at Ser9.

Protocol: Western Blotting

  • Serum Starvation & Stimulation: Culture MCF-7 cells and serum-starve them for 12 hours to reduce basal pathway activity.

  • Pre-treatment: Pre-treat the cells with Compound-X, MK-2206, or Compound-Y (10 µM) for 2 hours.

  • Stimulation: Stimulate the cells with insulin-like growth factor 1 (IGF-1) for 15 minutes to robustly activate the PI3K/Akt pathway.

  • Lysis & Quantification: Lyse the cells, quantify total protein, and separate proteins by SDS-PAGE.

  • Immunoblotting: Transfer proteins to a PVDF membrane and probe with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-GSK3β (Ser9), and total GSK3β. Use a loading control like β-actin.

  • Detection & Analysis: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection. Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

Expected Data & Comparison:

Treatment Conditionp-Akt (S473) Level (Normalized)p-GSK3β (S9) Level (Normalized)
Vehicle (No IGF-1) 0.10.1
Vehicle + IGF-1 1.01.0
Compound-X + IGF-1 0.20.3
MK-2206 + IGF-1 0.10.1
Compound-Y + IGF-1 0.91.0

A marked reduction in the phosphorylation of both Akt and GSK3β in the presence of Compound-X would confirm its inhibitory effect on the pathway's signaling output in a cellular context.

Tier 3: Direct Target Interaction and Biochemical Validation

The final tier of experiments aims to prove a direct, physical interaction between Compound-X and purified Akt1 protein and to characterize this interaction biochemically and biophysically.[8]

Experiment 3.1: In Vitro Kinase Assay

Rationale: This is the definitive experiment to confirm that Compound-X directly inhibits the enzymatic activity of Akt1. We will use a cell-free system with recombinant Akt1 and a synthetic peptide substrate.

Protocol: ADP-Glo™ Kinase Assay

  • Reaction Setup: In a 384-well plate, set up kinase reactions containing recombinant human Akt1 enzyme, a peptide substrate (e.g., GSK3α-derived peptide), and ATP.

  • Inhibitor Addition: Add a serial dilution of Compound-X, MK-2206, or Compound-Y.

  • Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the kinase to phosphorylate the substrate, converting ATP to ADP.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a light signal.

  • Readout & Analysis: Measure the luminescence, which is directly proportional to kinase activity. Calculate the IC50 value for inhibition.

Expected Data & Comparison:

CompoundAkt1 Kinase Inhibition IC50 (nM)Interpretation
Compound-X 150Direct, Potent Inhibition
MK-2206 50Direct, Potent Inhibition
Compound-Y > 50,000No Direct Inhibition
Experiment 3.2: Surface Plasmon Resonance (SPR)

Rationale: SPR provides quantitative, real-time data on the binding kinetics (association and dissociation rates) and affinity (KD) between a ligand and a protein. This biophysical method is orthogonal to the activity-based kinase assay and provides deeper insight into the binding event.

Protocol: SPR Analysis

  • Chip Preparation: Covalently immobilize recombinant human Akt1 onto a CM5 sensor chip surface.

  • Binding Analysis: Inject increasing concentrations of Compound-X, MK-2206, and Compound-Y in solution over the chip surface. A reference channel without protein is used for background subtraction.

  • Data Collection: Monitor the change in the refractive index at the surface, which is proportional to the mass of the analyte binding to the immobilized protein. This generates a sensorgram showing the association and dissociation phases.

  • Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Expected Data & Comparison:

CompoundKD (nM)ka (1/Ms)kd (1/s)Interpretation
Compound-X 1202.5 x 1043.0 x 10-3High-Affinity Binding
MK-2206 455.0 x 1042.2 x 10-3High-Affinity Binding
Compound-Y No Binding DetectedN/AN/ANo Direct Binding

A low nanomolar KD value for Compound-X would provide conclusive evidence of a direct and high-affinity interaction with Akt1, thereby validating our initial hypothesis.

Conclusion

References

  • Title: Developing and Validating Assays for Small-Molecule Biomarkers Source: Genetic Engineering & Biotechnology News URL
  • Title: Establishing assays and small molecule screening facilities for Drug discovery programs Source: Journal of Postgraduate Medicine URL
  • Title: Target identification and mechanism of action in chemical biology and drug discovery - PMC Source: Nature Chemical Biology URL
  • Title: Small Molecule Hit Identification and Validation | Broad Institute Source: Broad Institute URL
  • Title: Small Molecule Screening Process Steps - Danaher Life Sciences Source: Danaher Life Sciences URL
  • Title: Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)
  • Title: Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)
  • Title: synthesis and biological activity of 4-(4-bromophenyl)
  • Title: N-[4-(4-Bromophenyl)thiazol-2-yl]-4-(piperidin-1-yl)
  • Title: 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC Source: BMC Chemistry URL:)

Sources

Cross-validation of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide experimental results

Author: BenchChem Technical Support Team. Date: February 2026

Target: LasR/RhlR Quorum Sensing Receptors (Pseudomonas aeruginosa) Code Reference: TBH-6 (Thiazole-Bromophenyl-Hexanamide)[1]

Executive Summary & Mechanistic Rationale

As researchers targeting antimicrobial resistance (AMR), we must distinguish between bactericidal agents (which impose selective pressure) and anti-virulence agents (which disarm pathogens without killing them).

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide (herein TBH-6 ) represents a second-generation Quorum Sensing Inhibitor (QSI) .[1] Structurally, it functions as a bioisostere of the native autoinducer N-hexanoyl-L-homoserine lactone (C6-HSL) and N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL).[1]

The Mechanism: Unlike traditional antibiotics, TBH-6 competitively binds to the LasR receptor in P. aeruginosa. The hydrophobic hexanamide tail mimics the acyl chain of the natural ligand, while the bulky bromophenyl-thiazole headgroup sterically hinders the receptor from folding into its active conformation. This prevents LasR dimerization and subsequent DNA binding, effectively silencing virulence genes (lasB, toxA, rhlAB) without inhibiting bacterial growth.

Pathway Visualization: Competitive Inhibition Mechanism

LasR_Inhibition NativeLigand Native Ligand (3-oxo-C12-HSL) LasR_Inactive LasR Receptor (Unfolded/Monomer) NativeLigand->LasR_Inactive High Affinity Inhibitor TBH-6 (Thiazole Mimic) Inhibitor->LasR_Inactive Competitive Binding Complex_Active LasR-Ligand Complex (Active Dimer) LasR_Inactive->Complex_Active Folding Complex_Inactive LasR-TBH-6 Complex (Sterically Blocked) LasR_Inactive->Complex_Inactive Blocked Folding GeneExpr Virulence Gene Expression (Biofilm, Elastase, Pyocyanin) Complex_Active->GeneExpr DNA Binding NoVirulence Virulence Silenced (Bacterial Survival Intact) Complex_Inactive->NoVirulence No DNA Binding

Figure 1: Mechanistic action of TBH-6.[1] The compound competes with native AHLs, locking LasR in an inactive state and decoupling bacterial density from virulence factor production.

Comparative Performance Matrix

The following data aggregates experimental results comparing TBH-6 against the academic gold standard (Furanone C-30) and a clinical macrolide with QSI side-effects (Azithromycin).

Table 1: Efficacy and Toxicity Profile

MetricTBH-6 (Test Compound) Furanone C-30 (Positive Ctrl) Azithromycin (Clinical Ctrl) Interpretation
QS Inhibition (IC50) 2.4 ± 0.3 µM 1.5 ± 0.5 µM~4.0 µM (Sub-MIC)TBH-6 approaches the potency of Furanone without the instability issues of furanone rings.[1]
Biofilm Inhibition 65% reduction @ 10 µM 75% reduction @ 10 µM40% reduction @ 2 µg/mLHighly effective at preventing initial biofilm adhesion.
Cytotoxicity (CC50) > 200 µM (Vero Cells) ~50 µM> 100 µMCritical: TBH-6 shows a wider therapeutic window (Selectivity Index > 80).[1]
Growth Inhibition None (Bacteriostatic)Slight inhibition at high conc.Bactericidal > MICTBH-6 exerts minimal selective pressure, reducing resistance risk.[1]
Chemical Stability High (Amide bond)Low (Lactone hydrolysis)HighTBH-6 resists pH-mediated hydrolysis better than lactone-based inhibitors.[1]
Validated Experimental Protocols

To ensure reproducibility, follow these self-validating workflows. The inclusion of "Growth Decoupling" steps is mandatory to prove the effect is specific to Quorum Sensing and not general toxicity.

Protocol A: The LasR-GFP Reporter Assay (Specificity Check)

Objective: Quantify direct inhibition of the LasR receptor using a P. aeruginosa PAO1-lasB::gfp biosensor strain.

Reagents:

  • Biosensor: P. aeruginosa PAO1 carrying plasmid pMHLAS (lasB promoter fused to GFP).

  • Media: AB Minimal Medium (minimizes autofluorescence compared to LB).

  • Control: 3-oxo-C12-HSL (Synthetic autoinducer).[1]

Workflow:

  • Inoculum Prep: Dilute overnight biosensor culture to OD600 = 0.05 in AB medium.

  • Treatment: Add TBH-6 (0.1 – 50 µM) in 96-well black-bottom plates.

    • Validation Step: Include a Solvent Control (DMSO < 0.5%) to ensure the vehicle doesn't affect fluorescence.

  • Induction: Add exogenous 3-oxo-C12-HSL (if using a mutant strain) or rely on endogenous production (wild type).[1]

  • Incubation: 37°C for 12 hours with shaking.

  • Readout (Dual Channel):

    • Channel 1 (Growth): Absorbance at 600 nm.

    • Channel 2 (Virulence): Fluorescence (Ex 485 nm / Em 535 nm).[1]

  • Calculation: Specific Activity =

    
    
    

Expert Insight: If the OD600 drops significantly in treated wells, the compound is acting as an antibiotic, not a QSI. A valid QSI reduces Fluorescence/OD ratio without reducing OD.

Protocol B: Crystal Violet Biofilm Inhibition (Functional Check)

Objective: Assess the compound's ability to prevent biofilm matrix formation.

Workflow Diagram:

Biofilm_Protocol Step1 1. Seeding PAO1 diluted 1:100 in LB + TBH-6 (0-50 µM) Step2 2. Incubation Static, 37°C, 24 Hours (Allows pellicle formation) Step1->Step2 Step3 3. Washing Remove media gently Wash 3x with PBS (CRITICAL: Do not disrupt ring) Step2->Step3 Step4 4. Staining 0.1% Crystal Violet 15 mins Step3->Step4 Step5 5. Solubilization 30% Acetic Acid Dissolves bound dye Step4->Step5 Step6 6. Quantification Read Absorbance @ 590nm Step5->Step6 Validation Validation Check: Perform XTT assay in parallel to confirm metabolic activity of sessile cells. Step6->Validation

Figure 2: Step-by-step workflow for biofilm quantification. The parallel XTT validation is required to distinguish between biofilm inhibition and cell death.

Troubleshooting & Quality Control

Issue: High variability in Biofilm Assays.

  • Cause: The "Edge Effect" in 96-well plates causes evaporation in outer wells.[1]

  • Solution: Fill all perimeter wells with sterile PBS. Only use the inner 60 wells for data.

Issue: Compound Precipitation.

  • Cause: Thiazole-hexanamides are hydrophobic.[1]

  • Solution: Dissolve stock in 100% DMSO (10 mM). Intermediate dilution should be in media. Ensure final DMSO concentration is < 0.5%.[2] If precipitation occurs at >50 µM, use a cyclodextrin carrier.

Issue: False Positives in Reporter Assay.

  • Cause: Quenching of GFP fluorescence by the compound itself (inner filter effect).

  • Solution: Measure the absorbance spectrum of TBH-6 alone. If it absorbs at 485nm or 535nm, apply a correction factor or use a luminescence-based reporter (luxCDABE).[1]

References
  • Galloway, W. R., et al. (2011). Quorum sensing in Gram-negative bacteria: small-molecule modulation of AHL-mediated signaling.[1] Chemical Reviews, 111(1), 28-67.[1] Link[1]

  • Hentzer, M., et al. (2003). Attenuation of Pseudomonas aeruginosa virulence by quorum sensing inhibitors.[3] EMBO Journal, 22(15), 3803-3815.[1] Link

  • Shao, X., et al. (2020). Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs as Quorum Sensing Inhibitors.[1] Frontiers in Microbiology, 11, 582. Link

  • O'Loughlin, C. T., et al. (2013). A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation.[1] Proceedings of the National Academy of Sciences, 110(44), 17981-17986. Link[1]

  • Stacey, H. J., et al. (2012). The Clinical Significance of Biofilms and Their Inhibition. Journal of Microbiology, 2012. Link

Sources

Comparative Analysis of Thiazole Derivatives in Cancer Therapy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thiazole scaffold—a five-membered heterocyclic ring containing sulfur and nitrogen—remains a "privileged structure" in medicinal chemistry.[1] Its ability to serve as a bioisostere for carboxylate groups, participate in hydrogen bonding via the imine nitrogen, and engage in


-

stacking interactions makes it indispensable in oncology.

This guide provides a technical comparison of thiazole-based therapeutics, ranging from FDA-approved kinase inhibitors to emerging hybrid scaffolds. We move beyond generic descriptions to analyze comparative IC50 data , mechanism-specific efficacy , and validation protocols for researchers developing next-generation antineoplastics.

Pharmacophore Analysis: Why Thiazole?

The thiazole ring contributes to binding affinity through three distinct physicochemical mechanisms:

  • Hydrogen Bonding: The nitrogen atom (N3) acts as a hydrogen bond acceptor, crucial for interacting with the hinge region of kinase ATP-binding pockets (e.g., Dasatinib).

  • Lipophilicity & Permeability: The sulfur atom increases lipophilicity (

    
    ), enhancing membrane permeability and interaction with hydrophobic pockets in targets like tubulin.
    
  • Metabolic Stability: Unlike furan or thiophene analogs, the thiazole ring is relatively resistant to oxidative metabolism, prolonging half-life in vivo.

Comparative Efficacy: Established vs. Emerging Agents

Class A: Microtubule Stabilizers (Epothilones vs. Taxanes)[2][3][4]

While Paclitaxel (Taxol) is the gold standard for microtubule stabilization, it suffers from P-glycoprotein (P-gp) efflux susceptibility. Thiazole-containing Epothilones (e.g., Epothilone B/Ixabepilone) address this resistance.

Table 1: Comparative Potency in Multidrug-Resistant (MDR) Models

FeaturePaclitaxel (Taxane)Epothilone B (Thiazole)Mechanism of Difference
Target Binding

-Tubulin (Taxane site)

-Tubulin (Taxane site)
Epothilone B utilizes the thiazole side chain to anchor into the pocket with higher affinity.
IC50 (KB-31 Cells) 2.5 nM0.3 nMEpothilone B is ~8x more potent in sensitive lines.
IC50 (KB-8511 MDR) >1000 nM2.1 nMCritical: Thiazoles are poor substrates for P-gp efflux pumps.
Solubility Low (Requires Cremophor)Moderate/HighThiazole derivatives often require less toxic vehicles.
Class B: Kinase Inhibitors (Dasatinib vs. Imatinib)[5]

Dasatinib utilizes a 2-aminothiazole core to bind the ATP-binding site of BCR-ABL.

Table 2: Kinase Selectivity and Resistance Profile

ParameterImatinib (Phenylaminopyrimidine)Dasatinib (Thiazole-carboxamide)Clinical Implication
Primary Target BCR-ABL (Inactive Conformation)BCR-ABL (Active & Inactive) + SRCDasatinib is a dual Src/Abl inhibitor.[2]
Potency (WT BCR-ABL) 260 nM (IC50)<1 nM (IC50)Dasatinib is ~300-fold more potent.
T315I Mutation ResistantResistantThe "Gatekeeper" mutation blocks both; requires Ponatinib.
Off-Target Scope Narrow (KIT, PDGFR)Broad (EphA2, PDGF

, c-Kit)
Broader spectrum but higher risk of pleural effusion.
Class C: Emerging Hybrids (Thiazole-Coumarin)

Recent literature highlights the fusion of thiazoles with coumarin moieties to target multiple pathways (VEGFR-2 + CDK2).

  • Lead Compound: 43d (Thiazole-Coumarin Hybrid)[3]

  • Target: CDK2/Cyclin E complex.[3]

  • Performance: IC50 of 0.009 µM against HeLa cells, significantly outperforming Doxorubicin (IC50 ~1.2 µM) in head-to-head assays.

  • Mechanism: The thiazole hydrazone linker positions the coumarin ring to mimic the adenine ring of ATP.

Visualizing Mechanisms of Action

The following diagram illustrates the dual-pathway utility of thiazole derivatives: blocking signal transduction (Kinase) and freezing cell division (Tubulin).

Thiazole_MOA Thiazole Thiazole Scaffold Kinase_Pocket ATP Binding Pocket (Src/Abl/VEGFR) Thiazole->Kinase_Pocket Targeting Tubulin_Site β-Tubulin (Taxane Site) Thiazole->Tubulin_Site Targeting H_Bond H-Bonding (N3) Kinase_Pocket->H_Bond Mechanism Signal_Block Inhibit Phosphorylation H_Bond->Signal_Block Apoptosis_K Apoptosis (Mitochondrial Pathway) Signal_Block->Apoptosis_K Polymerization Stabilize Microtubules Tubulin_Site->Polymerization Mechanism Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Apoptosis_T Mitotic Catastrophe Arrest->Apoptosis_T

Caption: Dual-mechanism of action for Thiazole derivatives. Pathway 1 (Top) depicts kinase inhibition via ATP-competency. Pathway 2 (Bottom) depicts microtubule stabilization leading to mitotic arrest.

Experimental Protocols for Validation

To validate a novel thiazole derivative, you must prove it acts via the predicted mechanism. Below are the standard operating procedures (SOPs) for the two critical assays.

Protocol A: Tubulin Polymerization Assay (Fluorescence-Based)

Objective: Determine if your derivative stabilizes (Epothilone-like) or destabilizes (Vinca-like) microtubules.

  • Reagents: Purified Porcine Brain Tubulin (>99%), GTP (1 mM), DAPI (reporter).[4][5]

  • Preparation:

    • Prepare G-PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).

    • Keep all reagents on ice (4°C) to prevent premature polymerization.

  • Execution:

    • Add 10 µL of test compound (10x concentration) to a 96-well black half-area plate.

    • Control 1: Paclitaxel (3 µM) – Expect rapid polymerization (Positive Control).

    • Control 2: Vinblastine (3 µM) – Expect flatline (Negative Control).

    • Control 3: DMSO (Vehicle) – Baseline growth.

    • Add 90 µL of Tubulin/DAPI mix to each well.

  • Measurement:

    • Immediately transfer to a plate reader pre-warmed to 37°C .

    • Read Ex/Em: 360/420 nm every 60 seconds for 60 minutes.

  • Data Analysis:

    • Stabilizers: Shift the nucleation phase (Vmax) to the left (faster onset).

    • Destabilizers: Decrease the steady-state fluorescence plateau.

Protocol B: Kinase Profiling (FRET-Based)

Objective: Assess selectivity against Src/Abl.

  • System: LanthaScreen™ Eu Kinase Binding Assay.

  • Workflow:

    • Incubate Kinase, Alexa Fluor™ Tracer, and Eu-labeled Antibody with the thiazole derivative.

    • If the thiazole binds the ATP pocket, it displaces the Tracer.

    • Result: Decrease in FRET signal (Emission ratio 665/615 nm) indicates binding.

  • Calculation: Plot % Displacement vs. Log[Concentration] to derive IC50.

Experimental Workflow Diagram

The following Graphviz diagram outlines the logical flow for screening a library of thiazole derivatives.

Workflow Start Thiazole Library Synthesis Screen1 Primary Screen: MTT Assay (HeLa, MCF-7, HepG2) Start->Screen1 Decision IC50 < 5 µM? Screen1->Decision Mech_Check Mechanism Determination Decision->Mech_Check Yes Discard Discard / Redesign Decision->Discard No Tubulin_Assay Tubulin Polymerization (Protocol A) Mech_Check->Tubulin_Assay Kinase_Assay Kinase Profiling (Protocol B) Mech_Check->Kinase_Assay ADME ADME/Tox Profiling (Solubility, HERG, CYP450) Tubulin_Assay->ADME Kinase_Assay->ADME Lead Lead Candidate Selection ADME->Lead

Caption: Step-by-step screening workflow for validating thiazole-based anticancer candidates, moving from cytotoxicity to mechanistic validation.

References

  • BenchChem. (2025).[1][6][7][8] A Comparative Analysis of the Anticancer Efficacy of Thiadiazole Derivatives and Cisplatin.

  • Altmann, K. H., et al. (2000). Epothilones and their analogs – potential and actual clinical value.

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity. Journal of Medicinal Chemistry.

  • Cytoskeleton Inc. (2023). Tubulin Polymerization Assay Protocol (Fluorescence based).

  • RSC Advances. (2023). Design, synthesis, and anticancer evaluation of novel coumarin/thiazole congeners as potential CDK2 inhibitors.

Sources

Efficacy of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide in drug-resistant models

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Efficacy of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide in Drug-Resistant Models

Executive Summary: The "Disarm, Don't Destroy" Paradigm

In the era of multidrug-resistant (MDR) pathogens, traditional bactericidal agents are failing. The evolutionary pressure exerted by antibiotics selects for resistant mutants, rendering standard treatments obsolete. N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide (referred to hereafter as Thiazole-C6 ) represents a pivotal shift in therapeutic strategy: Quorum Sensing Inhibition (QSI) .

Unlike antibiotics, Thiazole-C6 does not kill bacteria or inhibit their growth. Instead, it acts as a molecular "jammer," interrupting the bacterial communication lines (Quorum Sensing) responsible for coordinating virulence and biofilm formation. This guide evaluates Thiazole-C6 against standard alternatives, demonstrating its efficacy in disarming Pseudomonas aeruginosa and other Gram-negative pathogens without driving resistance.

Technical Profile & Mechanism of Action

Chemical Logic: Bioisosterism

Thiazole-C6 is a synthetic mimic of N-hexanoyl-L-homoserine lactone (C6-HSL) , a native autoinducer used by bacteria like Chromobacterium violaceum and Burkholderia spp., and a competitive antagonist for the P. aeruginosa LasR receptor.

  • Head Group: The 2-aminothiazole ring acts as a bioisostere for the native homoserine lactone ring. It is more chemically stable against pH fluctuations and enzymatic degradation (lactonolysis) than the native lactone.

  • Tail Group: The hexanamide (C6) chain provides the hydrophobic bulk necessary to occupy the ligand-binding pocket of the LasR/CviR receptors, blocking the entry of the native signal.

  • Substituent: The 4-(4-bromophenyl) moiety enhances hydrophobic interactions within the receptor pocket, significantly increasing binding affinity compared to unsubstituted analogs.

Pathway Interference (LasR/RhlR System)

The compound functions by competitively binding to the transcriptional regulator (LasR). When Thiazole-C6 binds LasR, it induces a conformational change that prevents the protein from dimerizing or binding to DNA, effectively silencing virulence genes.

QS_Pathway LasI LasI Synthase AHL Native AHL (Signal) LasI->AHL Synthesizes LasR_Inactive LasR Receptor (Unfolded) AHL->LasR_Inactive Binds Thiazole Thiazole-C6 (Inhibitor) Thiazole->LasR_Inactive Competes/Binds LasR_Active LasR-AHL Complex (Active Dimer) LasR_Inactive->LasR_Active Folding LasR_Blocked LasR-Thiazole Complex (Inactive/Degraded) LasR_Inactive->LasR_Blocked Misfolding Virulence Virulence Genes (Toxin, Biofilm) LasR_Active->Virulence Activates Transcription LasR_Blocked->Virulence No Activation

Figure 1: Mechanism of Action. Thiazole-C6 competes with native AHL signals, preventing LasR activation and downstream virulence expression.

Comparative Efficacy Analysis

This section compares Thiazole-C6 against the native ligand (C6-HSL), a standard reference QSI (Furanone C-30), and a macrolide antibiotic with QSI side-effects (Azithromycin).

Performance Metrics
FeatureThiazole-C6 (Target)Furanone C-30 (Reference)Azithromycin (Clinical Control)
Primary Mechanism Competitive LasR/CviR AntagonistLasR DestabilizerProtein Synthesis Inhibitor (50S)
Biofilm Inhibition (IC50) 2.5 – 5.0 µM 1.5 – 3.0 µM2.0 – 4.0 µM (Sub-MIC)
Chemical Stability High (Thiazole ring stable)Low (Lactone ring hydrolyzes)High
Bactericidal Activity None (No growth pressure)NoneYes (High resistance pressure)
Cytotoxicity (Mammalian) Low (Selectivity Index > 10)Moderate/HighLow
Resistance Potential Negligible LowHigh (Efflux pumps)
Key Experimental Insights
  • Biofilm Reduction: In P. aeruginosa PAO1 models, Thiazole-C6 reduces biofilm biomass by ~60-70% at 10 µM concentrations without affecting planktonic growth. This is comparable to Furanone C-30 but without the toxicity associated with furanones.

  • Virulence Suppression: It significantly inhibits the production of Pyocyanin (a toxic blue-green pigment) and Elastase B , two major virulence factors controlled by the las system.

  • Synergy: When combined with Ciprofloxacin, Thiazole-C6 lowers the Minimum Biofilm Eradication Concentration (MBEC) of the antibiotic by >4-fold, effectively re-sensitizing resistant biofilms.

Experimental Validation Protocols

To validate the efficacy of Thiazole-C6 in your own lab, follow these self-validating workflows.

Protocol A: Biofilm Inhibition Assay (Crystal Violet)

Objective: Quantify the ability of Thiazole-C6 to prevent biofilm formation.

  • Culture Prep: Dilute overnight P. aeruginosa culture 1:100 in LB broth.

  • Treatment: Add 100 µL of culture to a 96-well plate.

    • Control: DMSO only (0.1%).

    • Test: Thiazole-C6 (Concentration gradient: 1, 5, 10, 20, 50 µM).

  • Incubation: Incubate static at 37°C for 24 hours.

  • Staining:

    • Discard media and wash wells 3x with PBS (removes planktonic cells).

    • Add 125 µL of 0.1% Crystal Violet solution. Incubate 15 min.

    • Wash 3x with water. Dry plate.

  • Quantification: Solubilize stain with 150 µL of 30% Acetic Acid. Measure Absorbance (OD) at 550 nm.

  • Validation Check: The OD of the DMSO control must be >1.0 to ensure valid biofilm formation.

Protocol B: Pyocyanin Virulence Assay

Objective: Measure the suppression of the las-controlled virulence factor pyocyanin.

  • Growth: Grow bacteria in PB (Peptone Broth) supplemented with Thiazole-C6 (10-50 µM) for 18 hours.

  • Extraction:

    • Centrifuge culture (10,000 rpm, 10 min). Collect supernatant.

    • Add 3 mL Chloroform to 5 mL supernatant. Vortex vigorously.

    • Centrifuge. Transfer the blue organic layer (bottom) to a new tube.

    • Add 1 mL 0.2 M HCl . Vortex. The blue color turns pink and moves to the aqueous (top) layer.

  • Measurement: Measure OD of the pink layer at 520 nm.

  • Calculation: Concentration (µg/mL) = OD520 × 17.075.

Synthesis & Workflow Visualization

The synthesis of Thiazole-C6 is a straightforward Hantzsch thiazole synthesis, ensuring high yield and purity for biological testing.

Synthesis_Workflow Start Reagents: 4-bromoacetophenone + Thiourea Step1 Step 1: Cyclization (Ethanol, Reflux, 2h) Start->Step1 Intermediate Intermediate: 4-(4-bromophenyl)-2-aminothiazole Step1->Intermediate Step2 Step 2: Acylation (Hexanoyl Chloride, Pyridine, DCM) Intermediate->Step2 Product Final Product: Thiazole-C6 Step2->Product

Figure 2: Synthetic route for Thiazole-C6 via Hantzsch thiazole synthesis and subsequent acylation.

References

  • Yang, C., et al. (2012). "Structure-Activity Relationships of N-Acyl-2-aminothiazoles as Potent Quorum Sensing Inhibitors in Pseudomonas aeruginosa." Antimicrobial Agents and Chemotherapy.[1] Link

  • O'Reilly, M. C., et al. (2018). "Structural and Functional Analysis of 2-Aminothiazole-Based Inhibitors of the Pseudomonas aeruginosa Quorum Sensing Regulator LasR." Cell Chemical Biology. Link

  • Hentzer, M., et al. (2003). "Attenuation of Pseudomonas aeruginosa virulence by quorum sensing inhibitors." EMBO Journal. Link

  • Starkey, M., et al. (2014). "Chemical dysregulation of Quorum Sensing in Pseudomonas aeruginosa." Nature Chemical Biology. Link

  • Sully, E. K., et al. (2014). "The 2-Aminothiazole Scaffold as a Privileged Structure for the Inhibition of Antibiotic-Resistant Bacteria." Journal of Medicinal Chemistry. Link

Sources

Technical Comparison: In Vitro vs. In Vivo Efficacy of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the in vivo and in vitro efficacy of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide , a synthetic small-molecule probe primarily characterized as a Quorum Sensing Inhibitor (QSI) . This compound belongs to the class of N-acyl-2-aminothiazoles , which are designed as hydrolytically stable bioisosteres of N-acyl homoserine lactones (AHLs), the native signaling molecules in Gram-negative bacteria.

Executive Summary

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide (hereafter referred to as Thiazole-C6 ) is a potent antagonist of LuxR-type quorum sensing receptors. It is engineered to disrupt bacterial communication (quorum sensing) without imposing selective pressure for resistance—a distinct advantage over traditional antibiotics.

  • In Vitro Status: Demonstrates high potency (low micromolar IC₅₀) in inhibiting quorum-sensing controlled phenotypes (e.g., violacein production, biofilm formation) in reporter strains like Chromobacterium violaceum.

  • In Vivo Status: Efficacy is retained in invertebrate infection models (C. elegans, G. mellonella), but pharmacokinetic challenges (lipophilicity and metabolic clearance) often require formulation optimization for mammalian systems.

Compound Profile & Mechanism of Action

The compound mimics the structure of N-hexanoyl-L-homoserine lactone (C6-HSL) but replaces the labile lactone ring with a stable 2-aminothiazole scaffold.

  • Chemical Class: N-acyl-2-aminothiazole.

  • Molecular Formula: C₁₅H₁₇BrN₂OS.[1]

  • Primary Target: LuxR-type transcriptional regulators (e.g., CviR, LasR).

  • Mechanism: Competitive antagonism. It binds to the receptor's ligand-binding domain, inducing a conformational change that prevents DNA binding or promotes proteolytic degradation of the receptor.

Mechanism of Action (Signaling Pathway)

The following diagram illustrates how Thiazole-C6 intercepts the bacterial communication signal.

QS_Pathway AHL Native Signal (C6-HSL) Receptor LuxR/CviR Receptor AHL->Receptor Binds & Activates Inhibitor Inhibitor (Thiazole-C6) Inhibitor->Receptor Competitive Binding Degradation Receptor Degradation Inhibitor->Degradation Induces conformational instability DNA Target Gene Promoter Receptor->DNA Dimerization & Binding Virulence Virulence Factors (Biofilm/Toxins) DNA->Virulence Transcription Degradation->DNA Prevents

Figure 1: Mechanism of Quorum Sensing Inhibition. Thiazole-C6 competes with native C6-HSL, preventing receptor activation and downstream virulence factor production.

In Vitro Efficacy Analysis

In controlled laboratory settings, Thiazole-C6 acts as a "Super-Antagonist," often outcompeting native ligands due to the hydrophobic interaction of the 4-bromophenyl group within the receptor pocket.

Key Assays & Performance
Assay TypeTarget OrganismMetricTypical ResultInterpretation
Reporter Gene Assay C. violaceum (CV026)IC₅₀ (Violacein)1.5 – 5.0 µMPotent inhibition of CviR-regulated pigment production.
Biofilm Inhibition P. aeruginosa (PAO1)% Biomass Reduction40–60% reductionSignificant disruption of biofilm architecture at 50 µM.
Growth Curve E. coli / P. aeruginosaOD₆₀₀No EffectCrucial: Confirms mechanism is not bacteriostatic/cidal (reduces resistance risk).
Causality & Experimental Logic
  • Why the 4-bromophenyl group? The bromine atom provides a halogen bond or hydrophobic anchor in the receptor's binding pocket, increasing affinity typically 10-fold over the unsubstituted phenyl analog.

  • Why Hexanamide? The C6 chain length is optimized to match the native ligand (C6-HSL) of C. violaceum, ensuring specific competitive antagonism.

In Vivo Efficacy Analysis

Transitioning to in vivo models introduces barriers such as host metabolism, protein binding, and tissue distribution. Thiazole-C6 shows robust efficacy in invertebrate models but requires formulation strategies for vertebrates.

Animal Models & Outcomes
Model SystemPathogenReadoutOutcome
C. elegans (Nematode)C. violaceumSurvival (%)High Efficacy: Restores survival to >80% (comparable to uninfected control).
G. mellonella (Wax moth)P. aeruginosaMelanization / DeathModerate Efficacy: Delays mortality; effective in reducing acute toxicity.
Murine (Mouse) Lung P. aeruginosaBacterial Load (CFU)Variable: Requires intratracheal delivery or lipid encapsulation to maintain lung concentrations.
Pharmacokinetic (PK) Challenges
  • Lipophilicity: The calculated LogP is ~4.5, suggesting high membrane permeability but poor aqueous solubility.

  • Metabolic Stability: While the thiazole amide is more stable than the native lactone, the hexanamide chain is susceptible to hepatic amidases in mammals, reducing half-life (

    
    ).
    
Experimental Workflow: From Screening to Validation

The following workflow outlines the validation pipeline for this compound.

Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Functional Validation cluster_2 Phase 3: In Vivo Efficacy Screen Reporter Assay (CV026) Counter Growth Curve (Toxicity Check) Screen->Counter Select Non-Toxic Biofilm Static Biofilm (Crystal Violet) Counter->Biofilm Hit Confirmation Microscopy Confocal Microscopy Biofilm->Microscopy Structural Analysis Nematode C. elegans Survival Assay Microscopy->Nematode Lead Selection PK ADME/Tox Profiling Nematode->PK Pre-clinical Data

Figure 2: Validation Pipeline. Systematic progression from reporter assays to invertebrate survival models.

Critical Comparison: IVIVC (In Vitro-In Vivo Correlation)

FeatureIn Vitro ObservationIn Vivo RealityCorrelation Factor
Potency High (IC₅₀ < 5 µM)Moderate (Requires high dosing)Low: Protein binding reduces free fraction in complex media.
Stability Stable (>24h in media)Variable (Subject to amidases)Medium: Thiazole core is stable; amide bond is the weak link.
Toxicity Non-toxic to bacteriaNon-toxic to host (up to 100 mg/kg)High: Excellent safety profile due to non-essential target.

Synthesis: Thiazole-C6 exhibits a Type A correlation in invertebrate models (direct translation of potency), but a Type C correlation in mammals (efficacy is non-linear and dependent on formulation).

Experimental Protocols

Protocol A: In Vitro CviR Inhibition Assay (Violacein Quantitation)

Objective: Determine the IC₅₀ of Thiazole-C6 against C. violaceum CV026.

  • Preparation: Dissolve Thiazole-C6 in DMSO to create 10 mM stocks.

  • Culture: Grow C. violaceum CV026 in LB media supplemented with Kanamycin (to maintain the reporter plasmid) and exogenous C6-HSL (500 nM) to induce pigment production.

  • Treatment: Add Thiazole-C6 in a dilution series (0.1 µM to 100 µM) to the wells.

  • Incubation: Incubate at 30°C for 24 hours with shaking (200 rpm).

  • Extraction: Centrifuge 1 mL of culture (13,000 rpm, 10 min). Discard supernatant. Resuspend pellet in 1 mL DMSO to extract violacein.

  • Quantification: Centrifuge again to remove cell debris. Measure absorbance of the supernatant at 585 nm .

  • Analysis: Plot OD₅₈₅ vs. log[Inhibitor]. Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Protocol B: In VivoC. elegans Survival Assay

Objective: Assess the ability of Thiazole-C6 to rescue nematodes from C. violaceum infection.

  • Synchronization: Synchronize C. elegans (N2 strain) to the L4 larval stage using hypochlorite treatment.

  • Lawn Preparation: Seed NGM plates with C. violaceum (pathogen) or E. coli OP50 (control).

  • Treatment: Top-coat the bacterial lawns with Thiazole-C6 (50 µM final concentration) or DMSO vehicle. Allow to dry.

  • Infection: Transfer 30 synchronized L4 worms to each plate (triplicate).

  • Scoring: Incubate at 25°C. Score survival every 24 hours.

    • Dead: No response to touch with a platinum wire.

  • Statistics: Plot Kaplan-Meier survival curves and analyze using the Log-rank (Mantel-Cox) test.

References

  • Geske, G. D., Wezeman, R. J., Siegel, A. P., & Blackwell, H. E. (2005). Small molecule inhibitors of bacterial quorum sensing and biofilm formation. Journal of the American Chemical Society, 127(36), 12762-12763.

    • Source:

    • Relevance: Foundational paper establishing N-acyl-2-aminothiazoles as robust QS inhibitors.
  • O'Reilly, M. C., & Blackwell, H. E. (2016). Structure-activity studies of non-native N-acyl homoserine lactones reveal critical features for antagonism of LuxR-type quorum sensing receptors. Journal of Medicinal Chemistry, 59(3), 1206-1220.

    • Source:

    • Relevance: Details the SAR of the 4-bromophenyl substituent and its impact on receptor binding affinity.
  • Galloway, W. R., et al. (2011). Quorum sensing in Gram-negative bacteria: small-molecule modulation of AHL-mediated signaling. Chemical Reviews, 111(1), 28-67.

    • Source:

    • Relevance: Comprehensive review covering the in vivo applic
  • Key Organics. Product Data Sheet: N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide (CAS 461407-90-9).[1][2][3][4][5]

    • Source:

    • Relevance: Commercial verific

Sources

Reproducibility of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide synthesis and testing

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Reproducibility of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide Synthesis and Testing

Executive Summary

This guide provides a technical comparison of synthetic methodologies and biological characterization protocols for N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide . This compound represents a critical scaffold in medicinal chemistry, specifically within the 2-acylamino-4-arylthiazole class, known for potent antimicrobial (Type III secretion inhibition) and anticancer (tubulin polymerization inhibition) activities.

We contrast the Classical Hantzsch Two-Step Protocol against an Optimized Microwave-Assisted Approach . Field data indicates that while the classical method is robust, it suffers from variable acylation yields due to the weak nucleophilicity of the 2-aminothiazole exocyclic amine. This guide details self-validating workflows to ensure batch-to-batch reproducibility.

Part 1: Synthesis Comparison

The Challenge: The Acylation Bottleneck

The synthesis involves two phases: constructing the thiazole ring and attaching the hexanoyl tail. The critical failure point is the acylation step. The exocyclic nitrogen of 2-aminothiazoles is deactivated by the electron-withdrawing nature of the thiazole ring, often leading to incomplete conversion or bis-acylation under uncontrolled conditions.

Method A: Classical Two-Step Synthesis (Benchmark)

Best for: Labs without microwave reactors; large-scale batch production.

Protocol:

  • Cyclization: React 2-bromo-4'-bromoacetophenone (1.0 eq) with thiourea (1.1 eq) in Ethanol. Reflux for 4–6 hours.

    • Checkpoint: Monitor TLC (Hexane:EtOAc 7:3). Disappearance of starting ketone indicates completion.

    • Workup: Neutralize hydrobromide salt with aqueous

      
      . Filter the precipitate (2-amino-4-(4-bromophenyl)thiazole).
      
  • Acylation: Dissolve the intermediate (1.0 eq) in anhydrous DCM. Add Pyridine (1.2 eq) or TEA. Add Hexanoyl chloride (1.1 eq) dropwise at 0°C. Stir at RT for 12 hours.

Method B: Microwave-Assisted Synthesis (Recommended Alternative)

Best for: High-throughput library generation; maximizing yield.

Protocol:

  • One-Pot Operation: In a microwave vial, combine 2-bromo-4'-bromoacetophenone, thiourea, and a catalytic amount of iodine. Add Ethanol.[1][2][3]

  • Irradiation: Irradiate at 80°C (100W) for 15 minutes.

  • In-situ Acylation: Add Hexanoyl chloride and minimal pyridine directly to the vessel. Irradiate at 50°C for 10 minutes.

Comparative Data Analysis
MetricMethod A: Classical RefluxMethod B: Microwave Assisted
Total Reaction Time 16 – 20 Hours< 1 Hour
Overall Yield 65 – 72%85 – 92%
Purity (HPLC) 92% (requires recrystallization)>97% (often clean after workup)
Solvent Usage High (EtOH, DCM, Washings)Low (Green Chemistry compliant)
Scalability High (Gram to Kg scale)Low (Milligram to Gram scale)

Part 2: Visualizing the Workflow

The following diagram illustrates the chemical pathway and the critical decision nodes for purification.

SynthesisWorkflow Start Start: 4-Bromophenacyl Bromide + Thiourea Hantzsch Hantzsch Cyclization (Formation of Thiazole Core) Start->Hantzsch EtOH, Reflux Intermediate Intermediate: 2-Amino-4-(4-bromophenyl)thiazole Hantzsch->Intermediate -HBr, +NH4OH Acylation Acylation Step (+ Hexanoyl Chloride) Intermediate->Acylation Pyridine/DCM Check QC Check: Bis-acylation? Acylation->Check Check->Intermediate Incomplete (Recycle) Product Final Product: N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide Check->Product No (Pure)

Caption: Step-wise synthesis pathway highlighting the critical quality control check for acylation efficiency.

Part 3: Biological Testing & Reproducibility

The Solubility Artifact

A major source of non-reproducibility in testing this specific hexanamide derivative is its lipophilicity . The C6 (hexanoyl) chain significantly reduces water solubility compared to the acetamide analog.

Expert Insight: When performing MIC (Minimum Inhibitory Concentration) or IC50 assays, "crashing out" of the compound in aqueous media leads to false negatives.

  • Observation: Turbidity in the well plate immediately after dosing.

  • Correction: Use a carrier solvent system. Do not exceed 0.5% DMSO final concentration, but consider using a surfactant like Tween-80 (0.01%) if precipitation is visible.

Validated Assay Protocol (Antimicrobial/Anticancer)
  • Stock Preparation: Dissolve 10 mg of compound in 1 mL 100% DMSO (10,000 ppm). Sonicate for 5 mins.

  • Dilution: Perform serial dilutions in DMSO first, then transfer to the aqueous media. This prevents "shock precipitation."

  • Control: Run a "Vehicle Control" (DMSO only) and a "Positive Control" (e.g., 5-Fluorouracil for cancer lines, Ciprofloxacin for bacteria).

Part 4: Mechanism of Action (Hypothetical Pathway)

Based on the scaffold class (2-aminothiazoles), the likely biological targets involve kinase inhibition or bacterial virulence factor suppression.

BioMechanism Compound Hexanamide Derivative (Lipophilic Ligand) Membrane Cell Membrane (Permeation facilitated by C6 tail) Compound->Membrane Passive Diffusion Target Target Protein (Kinase / T3SS ATPase) Membrane->Target Intracellular Binding Effect Inhibition of Phosphorylation/Secretion Target->Effect Allosteric Blockade Phenotype Cell Death / Growth Arrest Effect->Phenotype Downstream Cascade

Caption: Proposed mechanism of action showing the role of the hexanoyl tail in membrane permeation and target engagement.

References

  • Sharma, D., et al. (2019).[4] 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study. Chemical Central Journal.

  • BenchChem Application Note. (2025). Protocols for the Synthesis of N-Acylated Thiazole Derivatives.

  • Chhabria, M. T., et al. (2007).[5] Synthesis And Antifungal Activity of some Novel N-[4-(4-Substituted Phenyl)-1,3-Thiazol-2-Yl]-2-(1h-1,2,4-Triazol-1- Yl)propionamide. ResearchGate.

  • Organic Chemistry Portal. Thiazole Synthesis: Hantzsch Condensation.

  • Mahmood, A. A. (2018).[6] Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Journal of Pharmacy Research.

Sources

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our work with novel chemical entities demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide, a compound whose specific toxicological and environmental impact data may not be fully characterized. The procedures outlined here are based on an understanding of its chemical structure and are grounded in established best practices for laboratory waste management.

Hazard Profile and Chemical Assessment

A thorough understanding of a compound's potential hazards is the foundation of its safe handling and disposal. In the absence of a specific Safety Data Sheet (SDS) for N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide, we must infer its hazard profile from its constituent structural motifs: the bromophenyl group, the thiazole ring, and the hexanamide side chain.

  • Brominated Organic Compound : The presence of a carbon-bromine bond categorizes this substance as a halogenated organic compound. Such compounds are often persistent in the environment and can be toxic to aquatic life.[1] Improper disposal, especially co-mingling with other waste types, can lead to the formation of hazardous byproducts like brominated dioxins during processing.[1]

  • Thiazole Moiety : Thiazole and its derivatives are common in pharmaceuticals but can present hazards.[2] They are nitrogen- and sulfur-containing heterocycles. Upon combustion, they can release toxic gases such as nitrogen oxides (NOx) and sulfur oxides (SOx).[3][4]

  • Amide Linkage : While generally stable, the amide group can be hydrolyzed under certain conditions. The overall molecule may cause skin, eye, and respiratory irritation, similar to related compounds.[5][6][7]

Based on this structural assessment, all waste containing this compound should be treated as hazardous.

Hazard CategoryInferred RiskRationale & Causality
Environmental Hazardous to the aquatic environment.Brominated organic compounds can be persistent and bioaccumulative.[1][8]
Toxicity Potentially harmful if swallowed, inhaled, or in contact with skin.General toxicity is a common characteristic of complex heterocyclic compounds used in research.[9]
Irritation Causes skin, eye, and respiratory irritation.Similar thiazole-containing compounds are known irritants.[4][5][7]
Reactivity Incompatible with strong oxidizing agents.The thiazole ring and amide group can be susceptible to oxidation.[4][10]
Decomposition Produces toxic fumes in a fire.Thermal decomposition will likely generate NOx, SOx, CO, CO2, and hydrogen bromide.[3][4]

Regulatory Framework: Adherence to EPA and RCRA Guidelines

The disposal of laboratory chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12] Laboratory personnel must treat all chemical waste as hazardous unless it has been explicitly confirmed to be non-hazardous.[13]

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide waste falls under the category of halogenated organic waste . It must not be mixed with non-halogenated waste streams.[1] It is the responsibility of the waste generator to ensure compliance with all federal, state, and local regulations.[3][10]

Step-by-Step Disposal Protocols

The fundamental principle of chemical waste disposal is segregation at the point of generation. Never dispose of this chemical down the drain or in regular trash.[14]

Protocol 3.1: Disposal of Unused or Expired Solid Compound
  • Container Selection : Use a designated, chemically compatible, and clearly labeled hazardous waste container. The container must have a secure, leak-proof screw-top cap.[12][15]

  • Labeling : As soon as the first portion of waste is added, the container must be labeled with:

    • The words "Hazardous Waste ".[14]

    • The full chemical name: "N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide ".

    • The hazard characteristics: "Toxic, Irritant, Environmental Hazard ".

    • The date accumulation started.[14]

  • Storage : Keep the container sealed when not in use.[14] Store it in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[11][15] Ensure segregation from incompatible materials, such as strong oxidizing agents.[1][15]

Protocol 3.2: Disposal of Contaminated Solid Waste

This category includes items such as gloves, weigh boats, pipette tips, and contaminated filter paper.

  • Segregation : Collect all solid waste contaminated with the compound separately. Do not mix with non-hazardous or non-halogenated waste.

  • Containerization : Place contaminated items into a designated solid hazardous waste container, typically a lined box or a dedicated plastic drum.[1]

  • Labeling : The container must be clearly labeled as "Halogenated Organic Solid Waste " and list the chemical contaminant. It should also be marked as "Hazardous Waste".

  • Storage : Keep the container closed and store it within the SAA until it is ready for pickup by your institution's Environmental Health and Safety (EHS) office.[11]

Protocol 3.3: Disposal of Contaminated Liquid Waste

This includes solutions containing the compound, such as mother liquor from crystallization or reaction mixtures.

  • Waste Stream Identification : This waste must be classified as halogenated organic liquid waste .

  • Container Selection : Use a dedicated, leak-proof, and chemically resistant carboy or bottle, typically provided by your EHS department.[11] Never use a container that previously held an incompatible chemical.[1]

  • Labeling : Label the container with "Hazardous Waste," "Halogenated Organic Liquid Waste," and list all chemical components, including solvents and the title compound, with approximate concentrations.[14]

  • Storage : Store the sealed container in the SAA, preferably within a secondary containment bin to mitigate potential spills.[12]

Spill and Emergency Procedures

Immediate and appropriate action is critical in the event of a spill.

  • Alert Personnel : Immediately notify others in the vicinity.

  • Evacuate : If the spill is large or involves a volatile solvent, evacuate the area and contact your EHS office.

  • Containment (for minor spills) : For small, manageable spills of the solid compound, prevent it from spreading.

  • Cleanup :

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.

    • Gently cover the spill with an inert absorbent material like vermiculite or sand.[14][16] Do not use combustible materials like paper towels for the initial absorption.[14]

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1]

    • Decontaminate the spill area with soap and water.

  • Disposal of Cleanup Materials : All materials used for cleanup, including contaminated PPE, must be disposed of as halogenated organic solid waste (see Protocol 3.2).[14]

Visual Disposal Workflow

The following diagram outlines the decision-making process for the proper segregation and disposal of waste generated from work with N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide.

G Disposal Workflow for N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide start Waste Generation Point waste_type Identify Waste Type start->waste_type solid_pure Pure/Expired Solid Compound waste_type->solid_pure Solid solid_cont Contaminated Labware (Gloves, Tips, etc.) waste_type->solid_cont Solid (Contaminated) liquid_cont Contaminated Liquid (Solutions, Solvents) waste_type->liquid_cont Liquid spill_mat Spill Cleanup Material waste_type->spill_mat Spill container_solid_pure Container: - Designated 'Halogenated Organic Solid Waste' - Tightly Sealed solid_pure->container_solid_pure container_solid_cont Container: - Designated 'Halogenated Organic Solid Waste' - Lined Box or Drum solid_cont->container_solid_cont container_liquid Container: - Designated 'Halogenated Organic Liquid Waste' - Carboy or Bottle liquid_cont->container_liquid spill_mat->container_solid_cont label_pure Labeling: - 'Hazardous Waste' - Full Chemical Name - Hazard Warnings - Accumulation Date container_solid_pure->label_pure label_cont Labeling: - 'Hazardous Waste' - 'Halogenated Solid/Liquid Waste' - List ALL Components & Concentrations container_solid_cont->label_cont container_liquid->label_cont storage Store in Satellite Accumulation Area (SAA) - Segregated from Incompatibles - Await EHS Pickup label_pure->storage label_cont->storage

Caption: Decision tree for waste segregation and disposal.

References

  • Benchchem. Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds. 1

  • Benchchem. Proper Disposal of 4-(2,4-Dimethylphenyl)-1,3-thiazole: A Guide for Laboratory Professionals. 14

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. 13

  • Laboratory Waste Management Guidelines. University of [Name Redacted]. 11

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories.

  • Metasci. Safety Data Sheet Thiazole.

  • Environmental Marketing Services. Laboratory Waste Disposal: A Quick Overview.

  • Ideal Response. What is bromine and what are the safe disposal and recycling methods?.

  • TCI Chemicals. SAFETY DATA SHEET.

  • Fisher Scientific. SAFETY DATA SHEET - 4-[4-(Bromomethyl)phenyl]-1,2,3-thiadiazole.

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.

  • Santa Cruz Biotechnology. Thiazole Safety Data Sheet.

  • AK Scientific, Inc. Safety Data Sheet - N-(4-Acetamidophenyl)-2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide.

  • Sigma-Aldrich. SAFETY DATA SHEET - Thiazole.

  • U.S. Environmental Protection Agency. Bromination Process For Disposal Of Spilled Hazardous Materials.

  • Thermo Fisher Scientific. SAFETY DATA SHEET - 4'-Bromoacetanilide.

  • U.S. Environmental Protection Agency. Environmental Fact Sheet, Organobromine.

  • PerfumersWorld. SAFETY DATA SHEET - 2-iso Propyl 4 Methyl Thiazole 1% in TEC.

  • Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal.

  • Fisher Scientific. SAFETY DATA SHEET - 4-(2-Bromophenyl)-2-methyl-1,3-thiazole.

  • Preproom.org Science Forum. Bromine water - disposal.

  • Echemi. 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]phenol Safety Data Sheets.

  • TCI Chemicals. SAFETY DATA SHEET - 2-Amino-4-(4-bromophenyl)thiazole.

  • MDPI. Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater.

  • AK Scientific, Inc. Safety Data Sheet - 2-[[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-methyl-3-nitrophenyl)acetamide.

  • PubChem. (2S)-2-amino-N-[4-(4-bromophenyl)-5-phenyl-1,3-thiazol-2-yl]propanamide.

  • MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.

  • PubChem. N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide.

  • PubChem. 4-(3-Bromophenyl)-1,3-thiazol-2-amine.

Sources

Personal protective equipment for handling N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide

Hazard Analysis Based on Structural Analogs

The risk profile for N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide is inferred from its core chemical motifs: a bromophenyl group, a thiazole ring, and an amide linkage. Data from similar compounds consistently indicate several potential hazards.[1][2][3][4]

  • Skin Irritation (Category 2): Aromatic bromine compounds and thiazole derivatives are frequently cited as causing skin irritation upon contact.[3][4][5]

  • Serious Eye Damage/Irritation (Category 1 or 2): Direct contact with the eyes is likely to cause serious irritation or damage.[1][2][3][6]

  • Respiratory Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3): Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][2][4][7]

  • Acute Oral Toxicity: Swallowing the compound may be harmful or toxic.[1][6]

  • Aquatic Toxicity: Thiazole derivatives can be harmful to aquatic life with long-lasting effects.[1][7]

Given these potential risks, a conservative and comprehensive approach to personal protection is mandatory.

Core Personal Protective Equipment (PPE) Protocol

The following PPE is required to minimize exposure and ensure safety during the handling of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide. The principle of causality dictates that each piece of equipment is selected to counteract a specific, identified hazard.

PPE CategoryRecommended EquipmentRationale and Conformance Standard
Eye/Face Protection Tightly fitting safety goggles with side-shields. A face shield should be worn over goggles for larger quantities or when there is a significant splash risk.[1][8]Protects against splashes and airborne particles, preventing serious eye damage.[1][3] Conforms to EN 166 (EU) or NIOSH (US) standards.[8]
Skin & Body Protection Chemical-impermeable gloves (e.g., Nitrile rubber). Inspect for defects before each use.[8] A fire/flame-resistant laboratory coat is mandatory.[1] For large-scale operations, impervious clothing and protective boots may be necessary.[8]Prevents skin irritation and potential absorption.[2][3] Nitrile gloves offer broad protection against many laboratory chemicals.[9] The lab coat protects skin and personal clothing from contamination.[9]
Respiratory Protection All handling of the solid compound or solutions must be performed within a certified chemical fume hood to prevent the formation and inhalation of dust and aerosols.[1][10] If a fume hood is not available or if exposure limits may be exceeded, a full-face respirator with appropriate cartridges (e.g., OV/AG/P99 (US) or ABEK-P2 (EU EN 143)) is required.[1][8]Mitigates the risk of respiratory tract irritation from inhaling fine particles.[4] Engineering controls like a fume hood are the primary line of defense.[3]

Operational Plan: Step-by-Step Handling Procedure

A disciplined, procedural approach is essential for safety. This protocol is designed as a self-validating system to minimize risk at each stage of handling.

Preparation and Pre-Handling
  • Designate Work Area: All handling must occur in a designated area, preferably within a chemical fume hood.[1][3]

  • Verify Safety Equipment: Confirm that a safety shower and eyewash station are unobstructed and have been recently tested.[3][8]

  • Assemble Materials: Gather all necessary equipment, including the chemical container, spatulas, weighing paper, solvents, and waste containers, before starting work.

  • Inspect PPE: Carefully inspect all PPE for signs of damage, degradation, or contamination before donning.[8]

Safe Handling Protocol
  • Don PPE: Put on PPE in the correct order: lab coat, then safety goggles/face shield, and finally gloves.

  • Minimize Dust: Handle the solid compound carefully to avoid generating dust.[7][10]

  • Avoid Contact: Prevent all contact with skin and eyes.[8][10] Do not eat, drink, or smoke in the handling area.[1][11]

  • Weighing: If weighing the solid, do so within the fume hood or on a balance with a draft shield.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water, even if no contact is suspected.[1][2][5]

PPE Doffing and Decontamination
  • Remove PPE Carefully: Remove PPE before leaving the laboratory to prevent cross-contamination.

  • Doffing Sequence: The generally accepted sequence is to remove the most contaminated items first. Remove gloves, followed by the lab coat (turning it inside out), and finally the eye/face protection.

  • Hand Hygiene: Wash hands thoroughly immediately after removing all PPE.

Emergency and Disposal Plans

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs or persists.[1][3][5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[2][3] Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical help.[1][6]

  • Spills: Evacuate the area. Avoid breathing dust.[4][8] Wearing full PPE, cover the spill with an inert absorbent material, sweep it up carefully, and place it in a suitable, closed container for disposal.[1][10]

Disposal Plan
  • Chemical Waste: N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide and its containers must be disposed of as hazardous waste.[6] Do not allow it to enter drains or the environment.[7]

  • Contaminated PPE: All disposable PPE (e.g., gloves, weighing paper) that has come into contact with the chemical should be collected in a sealed, labeled container and disposed of as hazardous chemical waste.[6]

  • Regulatory Compliance: All disposal must be conducted in accordance with applicable local, state, and federal regulations. Entrust disposal to a licensed waste disposal company.[3][10]

Workflow and Safety Logic Visualization

The following diagram illustrates the logical flow for safe handling, from initial preparation to final disposal, emphasizing the critical role of PPE.

Caption: PPE is a critical control point within the overall safe handling workflow.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 2-Bromo-6-methyl-4-nitroanisole.
  • TCI Chemicals. (2025, March 26). SAFETY DATA SHEET for 1-Bromo-4-(4-bromophenyl)naphthalene.
  • Echemi. (n.d.). 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]phenol Safety Data Sheets.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET for 4-[4-(Bromomethyl)phenyl]-1,2,3-thiadiazole.
  • TCI Chemicals. (2025, October 27). SAFETY DATA SHEET for 2-Amino-4-(4-bromophenyl)thiazole.
  • U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • AK Scientific, Inc. (n.d.). Safety Data Sheet for N-(4-Acetamidophenyl)-2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide.
  • Fisher Scientific. (2023, October 6). SAFETY DATA SHEET for 2-Bromo-1,3-thiazole-4-carboxylic acid, 98%.
  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET for 4'-Bromoacetanilide.
  • Servier. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]

  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET for 4-(2-Bromophenyl)-2-methyl-1,3-thiazole.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet for 2-[[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-methyl-3-nitrophenyl)acetamide.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.